molecular formula C18H26O3 B3029922 Octinoxate CAS No. 83834-59-7

Octinoxate

Numéro de catalogue: B3029922
Numéro CAS: 83834-59-7
Poids moléculaire: 290.4 g/mol
Clé InChI: YBGZDTIWKVFICR-JLHYYAGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octinoxate, also known as octyl methoxycinnamate and ethylhexyl methoxycinnamate (IUPAC name: 2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate), is an organic compound that serves as a primary UV-B filter in research applications . This ester formed from methoxycinnamic acid and 2-ethylhexanol appears as a clear, insoluble liquid with a molecular weight of 290.403 g/mol and a density of 1.01 g/cm³ . Its peak UV absorption occurs at approximately 310 nm , making it particularly effective for studying protection against UV-B radiation, which is responsible for erythema and direct DNA damage in skin models . Researchers utilize this compound to investigate photoprotection mechanisms , where it functions by absorbing high-energy UV rays through its chromophore groups (C=C, C=O) and dissipating the energy as less harmful forms . Beyond dermatological research, its applications extend to studying material stabilization in polymers and coatings, postoperative adhesion prevention models , and as a reference compound in ecological impact studies concerning aquatic organisms . The compound's behavior under light exposure, including its isomerization upon UV irradiation and potential to form chlorinated byproducts in aqueous systems, represents a significant area of scientific inquiry . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal cosmetic applications. All research involving this compound must adhere to applicable safety regulations, given ongoing scientific discussions regarding its environmental fate and potential ecological effects .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGZDTIWKVFICR-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047205
Record name 2-Ethylhexyl trans-4-methoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline]
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octinoxate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000014 [mmHg]
Record name Octinoxate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Pale yellow liquid, Colorless to light yellow viscous liquid

CAS No.

5466-77-3, 83834-59-7
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylhexyl trans-4-methoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83834-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octinoxate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083834597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Parsol MCX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhexyl trans-4-methoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTINOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range)
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the UVB Absorption Mechanism of Octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Octinoxate (B1216657) (Ethylhexyl Methoxycinnamate) is one of the most prevalent UVB-filtering agents used in commercial sunscreen formulations. Its efficacy is rooted in a complex series of photophysical and photochemical processes initiated by the absorption of UVB radiation. This technical guide provides a detailed examination of the core mechanisms of action, including electronic excitation, energy dissipation pathways, E/Z photoisomerization, and photodegradation. Quantitative data are summarized, key experimental protocols are detailed, and the underlying processes are visualized through signaling and workflow diagrams to offer a comprehensive resource for researchers in dermatology, photobiology, and cosmetic science.

Core Mechanism of UVB Absorption

This compound, chemically known as 2-ethylhexyl 4-methoxycinnamate, is an organic UVB filter belonging to the cinnamate (B1238496) class. Its molecular structure features a conjugated system of double bonds, including an aromatic ring and an acrylate (B77674) group, which acts as the chromophore responsible for absorbing high-energy UVB radiation (280-320 nm).[1][2]

The fundamental mechanism involves the following steps:

  • Photon Absorption: The chromophore absorbs a UVB photon, causing an electron to transition from a lower-energy ground state (S₀) to a higher-energy excited singlet state (S₁ or S₂).[1] This is primarily a π → π* transition.[3]

  • Excited State Deactivation: The molecule in its excited state is unstable and must dissipate the excess energy to return to the ground state. The primary and desired pathway for an effective sunscreen agent is the rapid, non-radiative conversion of this electronic energy into vibrational energy, which is then released as low-energy, less harmful heat.[1]

However, this energy dissipation is not a simple, single step. It competes with several other photochemical pathways that dictate the filter's overall efficacy, photostability, and potential interactions within a formulation.

Dominant Photochemical Pathways

Upon UVB absorption, this compound primarily undergoes two key processes: a reversible photoisomerization and an irreversible photodegradation.

E/Z (trans-cis) Photoisomerization

In the absence of interacting agents, the predominant mechanism for energy dissipation is the reversible isomerization around the carbon-carbon double bond of the acrylate group.[4][5]

  • Initial State: this compound exists predominantly as the more thermodynamically stable E-isomer (trans-octinoxate). This isomer possesses a high molar absorption coefficient within the UVB range, making it an efficient protector.[6]

  • Isomerization: Upon absorbing a UVB photon, the molecule has sufficient energy to overcome the rotational barrier of the double bond, converting to the Z-isomer (cis-octinoxate).[6][7]

  • Reduced Efficacy: The resulting Z-isomer has a significantly lower molar absorption coefficient and its peak absorption is slightly shifted.[5][6] This conversion, therefore, leads to a decrease in the sunscreen's protective capability over time with UV exposure.

  • Reversibility: The process is reversible, and the Z-isomer can revert to the more stable E-isomer, although this thermal relaxation is typically slower than the photo-induced forward reaction, leading to the establishment of a photostationary state with a mixture of both isomers under continuous irradiation.

G E_this compound E-Octinoxate (trans) High UVB Absorption Z_this compound Z-Octinoxate (cis) Low UVB Absorption E_this compound->Z_this compound UVB Photon (hν) Photoisomerization Z_this compound->E_this compound Thermal Relaxation

  • Caption: E/Z photoisomerization pathway of this compound upon UVB exposure. */

Excited-State Dynamics and Energy Dissipation

The process of converting UV energy to heat involves intricate excited-state dynamics. The initial absorption excites the molecule to a "bright" ¹ππ* state (S₂). From here, an efficient deactivation pathway is crucial for photostability.

  • Internal Conversion (IC): The molecule rapidly undergoes internal conversion from the S₂ state to a lower-energy excited singlet state, S₁. Studies suggest this S₁ state has significant ¹nπ* character, which is considered a "dark" state.[3][5]

  • Non-Radiative Decay: From the S₁ state, the molecule returns to the ground state (S₀) primarily through non-radiative decay, dissipating the absorbed energy as heat. The transition from the ¹nπ* state can be a rate-limiting step, acting as a bottleneck that impedes rapid energy dissipation.[3]

  • Intersystem Crossing (ISC): A competing pathway is intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁). While less dominant, the formation of triplet states can lead to sensitization reactions and the generation of reactive oxygen species (ROS), contributing to photodegradation.

Jablonski

  • Caption: Key electronic transitions and energy dissipation pathways for this compound. */

Photodegradation

In addition to isomerization, this compound can undergo irreversible photodegradation, especially when formulated with other UV absorbers like Avobenzone (B1665848).[8][9] This process not only reduces UV protection but can also generate potentially harmful photoproducts and free radicals.[2][8]

  • Mechanism: The interaction, particularly with avobenzone, appears to prevent the efficient E/Z isomerization, favoring photolytic cleavage instead.[4][8]

  • Products: Known degradation products include 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol.[2]

  • Consequences: The formation of these smaller molecules results in a significant loss of UVB absorbance and compromises the broad-spectrum protection of the final product.

Quantitative Data Summary

The efficacy of this compound is defined by its spectral properties. The transition from the E to the Z isomer upon UV exposure leads to a notable decline in its protective ability, as quantified by the changes in their molar absorption coefficients (ε).

ParameterE-Octinoxate (trans)Z-Octinoxate (cis)Reference(s)
Peak Absorption (λmax) ~310-311 nm (in protic solvents)~291 nm (in cyclohexane)[2][4][6]
Molar Absorptivity (ε) ~24,000 L mol⁻¹ cm⁻¹ (at 310 nm)~12,600 L mol⁻¹ cm⁻¹ (at 291 nm)[6]
UVB Absorption Capacity HighSignificantly Lower[4][5][6]

Experimental Protocols

The photostability and photochemical behavior of this compound are assessed using standardized in vitro methods.

Protocol: In Vitro Photostability by UV Spectroscopy

This method quantifies the loss of UV absorbance after a controlled dose of UV radiation.

  • Sample Preparation:

    • A precise amount of the sunscreen product (e.g., 0.5 to 1.0 mg/cm²) is applied to a roughened polymethyl methacrylate (B99206) (PMMA) plate.[10]

    • The sample is spread evenly across the surface using a gloved finger to create a uniform film.[10]

    • The plate is allowed to equilibrate in the dark for at least 30 minutes to allow the film to stabilize.[10][11]

  • Initial Measurement:

    • The initial absorbance spectrum of the film is measured using a spectrophotometer equipped with an integrating sphere, typically from 290 nm to 400 nm.[11]

  • Irradiation:

    • The plate is exposed to a controlled dose of UV radiation from a solar simulator compliant with ISO 24443 specifications.[10][11] The dose is often calibrated in terms of Minimal Erythemal Doses (MEDs).[12]

  • Final Measurement & Analysis:

    • After irradiation, the absorbance spectrum is measured again.

    • The pre- and post-irradiation spectra are compared to calculate the percentage loss in protection and determine the photostability of the formulation.

G

  • Caption: Experimental workflow for in vitro photostability testing via UV spectroscopy. */

Protocol: Isomer & Photoproduct Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the concentrations of E and Z isomers and any photodegradation products.

  • Sample Extraction:

    • Irradiated and non-irradiated (control) sunscreen films from PMMA plates are dissolved in a known volume of a suitable solvent (e.g., methanol, acetonitrile).[10] Sonication may be used to ensure complete dissolution.

  • Sample Preparation for HPLC:

    • The extracts are diluted to a concentration within the linear range of the instrument's calibration curve.

    • Samples are filtered through a 0.45 µm syringe filter into HPLC vials to remove particulates.[10]

  • Chromatographic Analysis:

    • Technique: Reversed-phase HPLC with a photodiode array (PDA) detector is commonly used.[13]

    • Column: A C18 column (e.g., Hypersil GOLD 1.9 µm, 2.1 x 100 mm) is typical.[13]

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile (B52724) is used.[13]

    • Detection: The PDA detector monitors absorbance at multiple wavelengths, allowing for the identification and quantification of this compound (λmax ~310 nm), its isomer, and various photoproducts based on their retention times and UV spectra.[10][13]

G

  • Caption: Experimental workflow for HPLC analysis of this compound and its photoproducts. */

Conclusion

The mechanism of action of this compound in UVB absorption is a multifaceted process governed by the principles of photochemistry. While its primary function is to convert harmful UVB radiation into heat, its efficacy is intrinsically linked to the competition between reversible E/Z photoisomerization and irreversible photodegradation. The conversion to the less-effective Z-isomer represents a temporary loss of protection, whereas photodegradation leads to a permanent decline in performance. A thorough understanding of these pathways, supported by quantitative analysis and robust experimental protocols, is critical for the development of photostable, effective, and safe broad-spectrum sunscreen formulations.

References

An In-depth Technical Guide to the Identification of Octinoxate Degradation Products and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is a widely utilized organic UVB filter in sunscreens and other personal care products. Its primary function is to absorb and dissipate UVB radiation, thereby protecting the skin from sun damage. However, concerns regarding its stability under UV irradiation and its potential for systemic absorption and metabolism have prompted in-depth investigations into its degradation products and metabolites. This technical guide provides a comprehensive overview of the current scientific understanding of these compounds, detailing their identification, quantification, and the analytical methodologies employed. Furthermore, it explores the interaction of this compound with key biological signaling pathways.

Photodegradation of this compound

This compound is known to be susceptible to photodegradation upon exposure to UV radiation, which can compromise the efficacy of sunscreen formulations and lead to the formation of various byproducts. The primary photodegradation pathway involves the isomerization of the trans-octinoxate to the less effective cis-isomer, followed by further degradation into other compounds.

Key Photodegradation Products

The principal photodegradation products of this compound identified in various studies are:

  • Z-octyl-p-methoxycinnamate (cis-octinoxate): The geometric isomer of the parent compound, which has a lower UV-absorbing capacity.[1]

  • 4-Methoxybenzaldehyde: An aldehyde formed from the breakdown of the cinnamate (B1238496) moiety.[2]

  • 2-Ethylhexanol: The alcohol moiety of the this compound ester.[2]

Quantitative Analysis of Photodegradation

The rate and extent of this compound photodegradation can be influenced by the formulation matrix and the presence of other UV filters. For instance, in some formulations, up to 50% of this compound can degrade within two hours of UV exposure.[2] The presence of photostabilizers, such as octocrylene, can improve the stability of this compound.[3]

ProductConditionQuantitative DataReference
This compound7.5% in a sunscreen formulation50% degradation after 2 hours of UV exposure[2]
This compoundSunscreen with photostabilizers30% loss after UV exposure[2]
This compoundIn the presence of avobenzone (B1665848)Concomitant photolysis observed, predominating over photoisomerization[4]

Photodegradation Pathway of this compound

G This compound This compound (trans-isomer) Cis_this compound Z-Octyl-p-methoxycinnamate (cis-isomer) This compound->Cis_this compound Isomerization UV_light UV Light UV_light->this compound UV_light->Cis_this compound Degradation_Products Further Degradation Products Cis_this compound->Degradation_Products Degradation p_Methoxybenzaldehyde 4-Methoxybenzaldehyde Degradation_Products->p_Methoxybenzaldehyde two_Ethylhexanol 2-Ethylhexanol Degradation_Products->two_Ethylhexanol This compound This compound Hydrolysis Ester Hydrolysis This compound->Hydrolysis Oxidation Oxidation (e.g., CYP450) This compound->Oxidation p_MCA 4-Methoxycinnamic acid Hydrolysis->p_MCA two_EH 2-Ethylhexanol Hydrolysis->two_EH p_MCA->Oxidation Hydroxylated_Metabolites Hydroxylated Metabolites Oxidation->Hydroxylated_Metabolites Conjugation Conjugation (e.g., Glucuronidation) Hydroxylated_Metabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE HPLC HPLC Separation (C18 column) SPE->HPLC MSMS Tandem Mass Spectrometry (ESI-MRM) HPLC->MSMS Quant Quantification MSMS->Quant Ident Identification MSMS->Ident cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 (inactive complex) Activated_AhR Ligand-AhR (active complex) AhR_complex->Activated_AhR conformational change Ligand Ligand (e.g., TCDD, FICZ) Ligand->AhR_complex binds ARNT ARNT Activated_AhR->ARNT translocates & heterodimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE binds to Gene_Transcription Gene Transcription XRE->Gene_Transcription initiates CYP1A1_mRNA CYP1A1 mRNA Gene_Transcription->CYP1A1_mRNA CYP1B1_mRNA CYP1B1 mRNA Gene_Transcription->CYP1B1_mRNA CYP1A1 CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1 translation CYP1B1 CYP1B1 Enzyme CYP1B1_mRNA->CYP1B1 translation Metabolism Ligand Metabolism CYP1A1->Metabolism CYP1B1->Metabolism This compound This compound This compound->CYP1A1 inhibits This compound->CYP1B1 inhibits

References

molecular structure and chemical properties of ethylhexyl methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl methoxycinnamate (EHMC), also known as octinoxate, is a widely utilized organic compound in the pharmaceutical and cosmetic industries, primarily functioning as a UVB filter in sunscreen and other personal care products.[1][2] Its efficacy in absorbing UVB radiation helps protect the skin from sun damage, including sunburn and the long-term risks of photoaging and skin cancer.[1] This technical guide provides an in-depth overview of the molecular structure, chemical properties, synthesis, and analytical methodologies related to ethylhexyl methoxycinnamate, tailored for a scientific audience.

Molecular Structure and Chemical Properties

Ethylhexyl methoxycinnamate is the ester of 4-methoxycinnamic acid and 2-ethylhexanol.[1][3] The predominant isomer is the trans (E) isomer, which is more stable and possesses the desired UV-absorbing properties.[4] However, upon exposure to UV radiation, it can undergo photoisomerization to the cis (Z) form, which has a lower UV-filtering efficiency.[3][4]

Chemical Structure:

  • Chemical Name: 2-Ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[1]

  • Synonyms: this compound, Octyl methoxycinnamate (OMC), Parsol MCX, Uvinul MC80[1][3]

  • Molecular Formula: C₁₈H₂₆O₃[1]

  • Molecular Weight: 290.40 g/mol [5]

A diagram illustrating the general workflow for characterizing the molecular structure of ethylhexyl methoxycinnamate is provided below.

Figure 1. Molecular Structure Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of EHMC Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC GC GC Purification->GC Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure HPLC->Structure GC->Structure

Figure 1. Molecular Structure Characterization Workflow.

Physicochemical Properties

A summary of the key physicochemical properties of ethylhexyl methoxycinnamate is presented in the table below.

PropertyValueReferences
Appearance Clear to pale yellow, oily liquid[1][5][6]
Odor Practically odorless[6]
Solubility Insoluble in water; soluble in oils and organic solvents like ethanol (B145695).[1][3][5]
Melting Point -25 °C[3][7]
Boiling Point 198-200 °C[3][7]
Density 1.01 g/cm³[3]
Refractive Index (at 20°C) 1.542–1.548[6]
log KOW (Octanol-Water Partition Coefficient) High, indicating lipophilicity[8]
Spectroscopic Properties

The UV absorption spectrum of ethylhexyl methoxycinnamate is critical to its function as a sunscreen agent.

Spectroscopic PropertyValueReferences
UV Absorption Maximum (λmax) 308 - 310 nm (in the UVB range)[1][6][9]
UV Absorption Range 280 - 320 nm[1][6][9]

Synthesis of Ethylhexyl Methoxycinnamate

Ethylhexyl methoxycinnamate is commercially synthesized through several routes, with transesterification being a common method.

Synthesis via Transesterification

This method involves the reaction of an alkyl ester of 4-methoxycinnamic acid (such as ethyl 4-methoxycinnamate) with 2-ethylhexanol in the presence of a catalyst.

Experimental Protocol: Transesterification of Ethyl 4-Methoxycinnamate [3]

  • Reactants:

    • Ethyl 4-methoxycinnamate (EMC): 30 g (0.145 gmol)

    • 2-Ethylhexanol: 100 mL (in excess)

    • p-Toluenesulfonic acid (catalyst): 3 g

  • Apparatus: A reaction flask equipped with a stirrer and a reflux condenser.

  • Procedure: a. Charge the reactants into the reaction flask. b. Heat the mixture to 150°C with constant agitation at 1000 rpm. c. Maintain the reaction for 6 hours. d. After the reaction, distill off the excess 2-ethylhexanol and ethanol produced under vacuum. e. Add benzene (B151609) to the residue and wash the benzene layer with a 10% sodium carbonate solution, followed by water, to remove the catalyst. f. Dry the benzene layer with anhydrous sodium sulfate. g. Remove the benzene by vacuum distillation. h. Purify the final product, ethylhexyl methoxycinnamate, by vacuum distillation.

  • Yield: Approximately 93% conversion of ethyl 4-methoxycinnamate.[3]

A diagram representing the synthesis and purification workflow is shown below.

Figure 2. Synthesis and Purification Workflow Reactants Ethyl 4-methoxycinnamate + 2-Ethylhexanol + p-Toluenesulfonic acid Reaction Transesterification (150°C, 6h, 1000 rpm) Reactants->Reaction Distillation1 Vacuum Distillation (Remove excess alcohol) Reaction->Distillation1 Washing Washing with Na2CO3 and Water Distillation1->Washing Drying Drying with Anhydrous Na2SO4 Washing->Drying Distillation2 Vacuum Distillation (Remove Benzene) Drying->Distillation2 Purification Final Product Purification (Vacuum Distillation) Distillation2->Purification Product Pure Ethylhexyl Methoxycinnamate Purification->Product Figure 3. Simplified Estrogenic Activity Pathway EHMC Ethylhexyl Methoxycinnamate ER Estrogen Receptor (ER) EHMC->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene Gene Transcription ERE->Gene Initiates Response Estrogenic Response Gene->Response Leads to

References

The Biological Fate and Environmental Persistence of Octinoxate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is one of the most widely used UVB filters in sunscreens and other personal care products. Its primary function is to protect the skin from the harmful effects of solar radiation. However, growing concerns over its biological fate and environmental persistence have prompted extensive research into its absorption, distribution, metabolism, and excretion (ADME) in humans and its behavior and impact on various environmental compartments. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's journey through biological systems and the environment, detailing its endocrine-disrupting properties, bioaccumulation potential, and degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to inform future research and product development strategies.

Biological Fate of this compound

This compound can be absorbed through the skin and has been detected in various human biological matrices, including blood, urine, and breast milk, indicating systemic exposure.[1][2] Its lipophilic nature facilitates its distribution into fatty tissues. The metabolism of this compound primarily involves hydrolysis of the ester bond, leading to the formation of 4-methoxycinnamic acid and 2-ethylhexanol, which can then undergo further conjugation before excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies have shown that this compound is systemically absorbed after topical application.[1] This has raised concerns about its potential systemic effects, particularly its endocrine-disrupting activities.

Table 1: Human Biomonitoring Data for this compound

Biological MatrixConcentration RangeReference(s)
PlasmaBelow detection to 7 ng/mL[3]
UrineDetected[1][2]
Breast MilkDetected[1][2][4]
Endocrine Disrupting Effects

This compound has been identified as an endocrine-disrupting chemical (EDC) with effects on both the estrogenic and thyroid hormone systems.[1][5]

In vitro and in vivo studies have demonstrated that this compound can mimic estrogen, leading to the proliferation of estrogen-responsive cells.[1] This activity is a significant concern due to the established link between lifetime estrogen exposure and the risk of developing and progressing certain cancers.

This compound has been shown to interfere with the thyroid hormone axis. In vivo studies in fish have demonstrated that exposure to this compound can lead to an increase in plasma thyroxine (T4) levels and downregulation of genes involved in thyroid hormone regulation, such as deiodinase 2 and paired box 8.[6][7] In zebrafish larvae, this compound exposure has been shown to affect the thyroid hormone receptor and the feedback mechanisms of the hypothalamus-pituitary-thyroid (HPT) axis.[7][8][9][10] This disruption of thyroid homeostasis is a critical concern, as thyroid hormones are essential for normal development, metabolism, and neurological function.[11][12]

G Simplified Overview of this compound's Effect on the Hypothalamus-Pituitary-Thyroid (HPT) Axis cluster_legend Legend Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH + Pituitary Pituitary Gland TSH TSH Pituitary->TSH + Thyroid Thyroid Gland T4_T3 T4 & T3 Thyroid->T4_T3 + TRH->Pituitary TSH->Thyroid T4_T3->Hypothalamus - T4_T3->Pituitary - Target_Tissues Target Tissues T4_T3->Target_Tissues This compound This compound This compound->Thyroid Disrupts Regulation Feedback Negative Feedback Stimulation Stimulation Inhibition Inhibition Action Action/Pathway G Simplified Photodegradation Pathway of this compound Octinoxate_trans trans-Octinoxate Octinoxate_cis cis-Octinoxate Octinoxate_trans->Octinoxate_cis Photoproducts Photodegradation Products (e.g., Cyclodimers) Octinoxate_trans->Photoproducts UV_light UV Light UV_light->Octinoxate_trans Photoisomerization UV_light->Octinoxate_trans Photolysis G Workflow for the Rat Uterotrophic Assay Animal_Prep Animal Preparation (Immature or Ovariectomized Rats) Dosing Daily Dosing (3 days) - Test Substance - Positive Control - Vehicle Control Animal_Prep->Dosing Necropsy Necropsy (Day 4) Dosing->Necropsy Uterus_Weighing Uterus Excision and Weighing Necropsy->Uterus_Weighing Data_Analysis Data Analysis (Comparison to Controls) Uterus_Weighing->Data_Analysis

References

Octinoxate's Interaction with Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octinoxate (B1216657), also known as octyl methoxycinnamate (OMC), is one of the most prevalent ultraviolet (UV) B filters used in sunscreens and other personal care products to protect the skin from the harmful effects of sun exposure.[1][2] Despite its widespread use and efficacy in absorbing UVB rays, a growing body of scientific evidence has raised concerns about its systemic absorption and potential to interfere with various cellular signaling pathways.[1][3][4] this compound has been detected in human blood, urine, and breast milk, indicating that it can be absorbed through the skin and distributed systemically.[1] This guide provides an in-depth technical overview of the current understanding of this compound's interactions with key cellular signaling pathways, focusing on endocrine disruption, aryl hydrocarbon receptor modulation, and oxidative stress. The information is intended for researchers, scientists, and drug development professionals.

Endocrine Disrupting Effects

This compound is widely classified as an endocrine-disrupting chemical (EDC).[1][2] It has been shown to interfere with the signaling of several hormonal systems, including estrogen, androgen, and thyroid pathways.

Estrogenic Activity

In vitro and in vivo studies have demonstrated that this compound exhibits estrogenic activity, meaning it can mimic the effects of estrogen.[1][5] This is a significant concern as lifetime estrogen exposure is a known risk factor for the development and progression of breast cancer.[1] In cellular models, this compound has been shown to increase the proliferation of estrogen-responsive cells.[1]

Anti-Androgenic Activity

There is evidence to suggest that this compound can interfere with androgen signaling.[1][3] Numerous studies have reported that this compound exhibits anti-androgenic activity, which is associated with adverse effects on the development of reproductive organs in both male and female fetuses exposed in utero.[1] In animal studies, this compound has been linked to reduced levels of testosterone.[3]

dot

cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds This compound This compound This compound->AR Competitively Binds AR_HSP Inactive AR-HSP Complex AR->AR_HSP Bound to AR_Androgen Active AR-Androgen Complex AR->AR_Androgen Conformational Change & Dimerization AR_this compound AR-Octinoxate Complex (Antagonistic) HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocates & Binds AR_this compound->ARE Prevents Binding Transcription Gene Transcription ARE->Transcription Initiates BlockedTranscription Blocked Transcription

Caption: this compound's antagonistic effect on the androgen receptor signaling pathway.

Thyroid Hormone Disruption

This compound has been shown to disrupt the hypothalamus-pituitary-thyroid (HPT) axis.[6][7] Studies in zebrafish larvae demonstrated that exposure to this compound affects the thyroid hormone receptor and the feedback mechanisms of the HPT axis.[6][8][9][10] This can lead to a significant decrease in thyroxine (T4) levels, which triggers a compensatory feedback response, including the upregulation of genes such as trh, tshβ, and tshr.[6][9] In rainbow trout, exposure to high doses of this compound resulted in a significant increase in plasma thyroxine and downregulation of deiodinase 2 and paired box 8 mRNA, genes involved in thyroid hormone regulation.[7] These findings indicate that this compound has the potential to act as a thyroid hormone disruptor.[7]

dot

Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + TRH Thyroid Thyroid Gland Pituitary->Thyroid + TSH T4_T3 Thyroid Hormones (T4, T3) Thyroid->T4_T3 Produces T4_T3->Hypothalamus - (Negative Feedback) T4_T3->Pituitary - (Negative Feedback) Target Target Tissues T4_T3->Target Metabolic Regulation This compound This compound This compound->Thyroid Disrupts Hormone Production/Secretion This compound->T4_T3 Reduces Circulating T4 This compound->Target Alters Receptor Interaction

Caption: Disruption of the Hypothalamus-Pituitary-Thyroid (HPT) axis by this compound.

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling

Recent research has identified this compound as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11][12] The AhR pathway is a critical regulator of cellular responses to environmental contaminants and plays a role in the metabolism of various compounds.

This compound itself does not appear to act as a direct agonist or antagonist of AhR. Instead, it potentiates the activity of known AhR ligands, such as 6-formylindolo[3,2-b]carbazole (FICZ).[11][12] The proposed mechanism involves the inhibition of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are responsible for metabolizing AhR ligands.[11] By inhibiting these enzymes, this compound prolongs the activation of the AhR signaling pathway by its ligands.[11] This leads to increased transcription of AhR target genes.[11][12]

dot

cluster_canonical Canonical AhR Signaling cluster_this compound AhR Signaling with this compound Ligand1 AhR Ligand (e.g., FICZ) AhR1 AhR Ligand1->AhR1 Activates Nucleus1 Nucleus AhR1->Nucleus1 Translocates XRE1 XRE Nucleus1->XRE1 Binds CYP1A1_1B1_1 CYP1A1/1B1 Transcription XRE1->CYP1A1_1B1_1 Metabolism1 Ligand Metabolism CYP1A1_1B1_1->Metabolism1 Produces Enzymes Metabolism1->Ligand1 Degrades (Negative Feedback) This compound This compound Metabolism2 Ligand Metabolism This compound->Metabolism2 Inhibits CYP1A1/1B1 Ligand2 AhR Ligand (e.g., FICZ) AhR2 AhR Ligand2->AhR2 Activates Nucleus2 Nucleus AhR2->Nucleus2 Translocates XRE2 XRE Nucleus2->XRE2 Binds CYP1A1_1B1_2 Increased CYP1A1/1B1 Transcription XRE2->CYP1A1_1B1_2 Metabolism2->Ligand2 Reduced Degradation This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Light Light Exposure Light->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Signaling Interference with Cellular Signaling OxidativeStress->Signaling Mutations DNA Mutations OxidativeStress->Mutations CellDeath Cell Death (Apoptosis/Necrosis) OxidativeStress->CellDeath Cardio Potential Implication in Cardiovascular Disease OxidativeStress->Cardio Potential Link cluster_analysis Analysis start Start plate_cells Plate HaCaT or H1L1.1c2 cells start->plate_cells prepare_treatments Prepare Treatments: - Vehicle Control - this compound (10 µM) - FICZ (10 nM) - this compound + FICZ plate_cells->prepare_treatments treat_cells Add Treatments to Cells prepare_treatments->treat_cells incubate Incubate for 6 hours treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells luciferase_assay Luciferase Assay (for H1L1.1c2 cells) lyse_cells->luciferase_assay extract_rna RNA Extraction lyse_cells->extract_rna measure_luminescence Measure Luminescence luciferase_assay->measure_luminescence end End measure_luminescence->end rt_pcr Reverse Transcription extract_rna->rt_pcr qpcr qPCR for CYP1A1, CYP1B1, Housekeeping Gene rt_pcr->qpcr analyze_qpcr Analyze Relative mRNA Expression qpcr->analyze_qpcr analyze_qpcr->end

References

Toxicological Profile of Octinoxate on Marine Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Octinoxate (B1216657) (ethylhexyl methoxycinnamate) is a prevalent organic UV filter in sunscreens and personal care products. Its widespread use has led to its detection in various aquatic environments, raising concerns about its potential toxicological effects on marine ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on marine life. It consolidates quantitative toxicological data, details experimental methodologies for key studies, and visualizes the known mechanisms of action and environmental fate. This document is intended for researchers, scientists, and drug development professionals engaged in environmental toxicology and the development of safer alternatives.

Introduction

The increasing concentration of organic UV filters in coastal and marine environments represents a significant environmental challenge. This compound, due to its high production volume and use in popular consumer products, is among the most frequently detected of these compounds in seawater, sediments, and marine biota.[1] Its chemical properties contribute to its persistence and potential for bioaccumulation. This guide synthesizes the available toxicological data to provide a detailed profile of this compound's effects on key marine organisms, including corals, fish, algae, and invertebrates.

Physicochemical Properties and Environmental Fate

This compound is a lipophilic compound with low water solubility, which influences its distribution in the marine environment. It tends to partition from the water column into sediments and bioaccumulate in the tissues of marine organisms.[2] The log K_ow of this compound is greater than 6, indicating a high potential for bioaccumulation.[2]

Toxicological Effects on Marine Organisms

The toxicological effects of this compound have been documented across various trophic levels, from primary producers like phytoplankton to vertebrates such as fish. The impacts range from sublethal effects, including endocrine disruption and impaired photosynthesis, to acute toxicity leading to mortality.

Corals

Coral reefs are particularly vulnerable to chemical stressors. Studies have shown that this compound can induce coral bleaching, a process where the symbiotic algae (zooxanthellae) are expelled from the coral tissue, leading to a loss of color and energy source for the coral.[3][4] This is a significant factor contributing to coral reef degradation.[3][4] The mechanisms of this compound-induced coral bleaching are complex and may involve the induction of a lytic viral cycle in the symbiotic zooxanthellae.[5]

Fish

In fish, this compound has been identified as an endocrine-disrupting chemical (EDC).[3][6][7] It can interfere with the hypothalamus-pituitary-thyroid (HPT) axis, which is crucial for regulating development, growth, and metabolism.[3][6][7] Exposure to this compound has been shown to alter thyroid hormone levels and the expression of genes involved in the HPT axis in zebrafish larvae.[3][6]

Algae and Phytoplankton

As primary producers, algae and phytoplankton form the base of most marine food webs. This compound has been shown to inhibit the growth of marine microalgae.[8] The primary mechanism of toxicity in algae is the disruption of photosynthesis.[1][8] Specifically, this compound can suppress the Calvin cycle by reducing the activity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][8] This disruption leads to the excessive generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[1][8]

Marine Invertebrates

This compound also poses a threat to marine invertebrates. For instance, it has been shown to impair the early developmental stages of sea urchins.[9][10] Exposure to this compound can lead to developmental abnormalities and reduced survival rates in sea urchin embryos and larvae.[9][10]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound to various marine organisms.

Table 1: Acute Toxicity of this compound to Marine Organisms

SpeciesEndpointDurationConcentration (µg/L)Reference
Oryzias latipes (Medaka)LC5096 h1,803.6[11]
Leuciscus idus (Ide)LC5096 h> 215,000[11]
Danio rerio (Zebrafish)LC5096 h633,000[11]
Daphnia magnaEC50 (immobilization)48 h30[11]
Mytilus galloprovincialis (Mediterranean mussel)EC50 (embryo development)48 h130[11]
Paracentrotus lividus (Purple sea urchin)EC50 (embryo development)48 h279[11]
Isochrysis galbana (Marine microalgae)EC50 (growth inhibition)72 h59[11]

Table 2: Chronic Toxicity of this compound to Marine Organisms

SpeciesEndpointDurationConcentration (µg/L)Reference
Pimephales promelas (Fathead minnow)NOEC (growth)14 d1,048[11]
Daphnia magnaNOEC (reproduction)21 d5,000[11]
Raphidocelis subcapitata (Freshwater algae)NOEC (growth inhibition)72 h≥ 11[11]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in this guide, based on OECD guidelines and published research.

Fish Acute and Early-Life Stage Toxicity Testing
  • Test Organism: Zebrafish (Danio rerio) are commonly used.[12][13][14]

  • Test Guidelines: Based on OECD Test Guideline 203 (Fish, Acute Toxicity Test) and OECD Test Guideline 210 (Fish, Early-Life Stage Toxicity Test).[1][2][3][5][9][15][16][17][18]

  • Methodology:

    • Fertilized fish embryos are exposed to a range of this compound concentrations and a control in a static or semi-static system.[13][14]

    • For acute tests, mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.[1][2][9][16]

    • For early-life stage tests, exposure continues through hatching until the larvae in the control group are free-feeding.[3][15][17][18]

    • Sub-lethal endpoints such as hatching success, larval survival, length, weight, and morphological abnormalities are recorded.[3][15][17][18]

    • Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the experiment.[2][17]

    • This compound concentrations in the test solutions are verified using analytical methods like LC-MS/MS.[19][20][21][22][23]

Algal Growth Inhibition Test
  • Test Organism: Marine microalgae such as Chlorella sp. or Isochrysis galbana.[8][11]

  • Test Guideline: Based on OECD Test Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test).[4][6][7][8][24]

  • Methodology:

    • Exponentially growing algal cultures are exposed to a series of this compound concentrations and a control.[4][6][7][8][24]

    • The cultures are incubated under constant light and temperature for 72 hours.[4][6][7][24]

    • Algal growth is measured daily by cell counts or spectrophotometry.[6]

    • The average specific growth rate and yield are calculated to determine the EC50 for growth inhibition.[6][7]

Sea Urchin Embryo Development Test
  • Test Organism: Sea urchins such as Paracentrotus lividus.[9][10]

  • Methodology:

    • Sea urchin gametes are collected, and fertilization is performed in vitro.[12][25][26]

    • Fertilized embryos are exposed to a range of this compound concentrations and a control.[26]

    • The embryos are incubated for a period sufficient to allow for larval development in the control group (typically 48-72 hours).[25][26]

    • The percentage of normally developed and abnormal larvae is determined at the end of the exposure period.[26]

    • The EC50 for developmental abnormalities is calculated.[27]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

G cluster_0 This compound-Induced Endocrine Disruption in Fish (Hypothalamus-Pituitary-Thyroid Axis) This compound This compound Thyroid_Receptor Thyroid Hormone Receptor This compound->Thyroid_Receptor disrupts binding Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary releases TRH Thyroid Thyroid Pituitary->Thyroid releases TSH T4 T4 (Thyroxine) Thyroid->T4 produces TRH TRH (Thyrotropin-releasing hormone) TSH TSH (Thyroid-stimulating hormone) T4->Hypothalamus negative feedback (disrupted) T4->Pituitary negative feedback (disrupted) T3 T3 (Triiodothyronine) T4->T3 converted to T3->Thyroid_Receptor binds to Gene_Expression Altered Gene Expression Thyroid_Receptor->Gene_Expression regulates

Caption: this compound disrupts the HPT axis in fish.

G cluster_1 This compound's Impact on Photosynthesis in Algae This compound This compound RuBisCO RuBisCO Activity This compound->RuBisCO inhibits Calvin_Cycle Calvin Cycle Electron_Transport_Chain Photosynthetic Electron Transport Chain Calvin_Cycle->Electron_Transport_Chain utilizes products of RuBisCO->Calvin_Cycle is key enzyme in RuBisCO->Electron_Transport_Chain imbalance with ROS Reactive Oxygen Species (ROS) Generation Electron_Transport_Chain->ROS leads to excess Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress causes Growth_Inhibition Algal Growth Inhibition Oxidative_Stress->Growth_Inhibition results in

Caption: this compound inhibits algal photosynthesis.

Experimental and Logical Workflows

G cluster_2 Generalized Experimental Workflow for Aquatic Toxicity Testing Test_Substance Prepare Stock Solution of this compound Exposure Expose Organisms to a Range of Concentrations Test_Substance->Exposure Test_Organisms Acclimate Test Organisms Test_Organisms->Exposure Incubation Incubate under Controlled Conditions (Light, Temp, pH) Exposure->Incubation Data_Collection Collect Data on Endpoints (Mortality, Growth, Development) Incubation->Data_Collection Analysis Analyze this compound Concentrations (e.g., LC-MS/MS) Incubation->Analysis Statistical_Analysis Perform Statistical Analysis (LC50, EC50, NOEC) Data_Collection->Statistical_Analysis Analysis->Statistical_Analysis Report Report Findings Statistical_Analysis->Report

Caption: Workflow for aquatic toxicity testing.

G cluster_3 Logical Relationships of this compound's Environmental Impact Source Source: Sunscreens & Personal Care Products Release Release into Aquatic Environments Source->Release Distribution Partitioning into Water, Sediment & Biota Release->Distribution Bioaccumulation Bioaccumulation in Marine Organisms Distribution->Bioaccumulation Primary_Producers Effects on Primary Producers (Algae) - Photosynthesis Inhibition Distribution->Primary_Producers Primary_Consumers Effects on Primary Consumers (Invertebrates) - Developmental Toxicity Bioaccumulation->Primary_Consumers Secondary_Consumers Effects on Secondary Consumers (Fish) - Endocrine Disruption Bioaccumulation->Secondary_Consumers Ecosystem_Impact Ecosystem-Level Impacts - Coral Bleaching - Food Web Disruption Primary_Producers->Ecosystem_Impact Primary_Consumers->Ecosystem_Impact Secondary_Consumers->Ecosystem_Impact

Caption: Environmental impact pathway of this compound.

Conclusion and Future Directions

The available scientific evidence clearly indicates that this compound poses a significant toxicological threat to marine ecosystems. Its adverse effects on a wide range of organisms, from corals to fish, underscore the need for continued research and regulatory attention. Future research should focus on the long-term, sublethal effects of this compound, as well as its interactions with other environmental stressors such as climate change and ocean acidification. Furthermore, the development and adoption of environmentally benign UV filters are crucial for mitigating the impact of personal care products on the marine environment. This guide serves as a foundational resource for professionals working towards these goals.

References

Methodological & Application

Application Note: Simultaneous Quantification of Octinoxate and Avobenzone in Sunscreen Formulations by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of two common UV filtering agents, octinoxate (B1216657) and avobenzone (B1665848), in sunscreen products. The described protocol offers a reliable and efficient approach for quality control and formulation analysis in the pharmaceutical and cosmetic industries.

Introduction

This compound and avobenzone are widely utilized active ingredients in commercial sunscreens, providing broad-spectrum protection against UVB and UVA radiation, respectively. The accurate and simultaneous determination of these compounds is crucial for ensuring product efficacy and regulatory compliance. This document provides a detailed protocol for a reversed-phase HPLC-UV method that effectively separates and quantifies this compound and avobenzone in complex sunscreen matrices.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (USP grade or equivalent)

  • Avobenzone reference standard (USP grade or equivalent)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade/ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Commercially available sunscreen product for analysis

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, nylon or PTFE)

  • Ultrasonic bath

  • Centrifuge

Chromatographic Conditions

A reliable separation can be achieved using the following chromatographic conditions. Method optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient or 30 °C
Detection Wavelength 330 nm[1][2]
Run Time Approximately 15-20 minutes
Preparation of Standard Solutions

Stock Standard Solution (e.g., 500 µg/mL):

  • Accurately weigh approximately 50 mg of this compound and 50 mg of avobenzone reference standards.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[3]

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 5-100 µg/mL).

Sample Preparation
  • Accurately weigh approximately 0.1 g of the sunscreen sample into a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of methanol and sonicate for 30 minutes to disperse the sample and extract the analytes.[2]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • Centrifuge a portion of the solution to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Further dilution with the mobile phase may be necessary to bring the analyte concentrations within the calibration range.

Quantitative Data Summary

The following table summarizes typical performance data for the described HPLC-UV method.

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Avobenzone ~11-17[1][2]12 - 32[2]> 0.999[1][2]~2.54[1]~0.04[1]
This compound ~7-10[1][2]45 - 120[2]> 0.999[1][2]~2.12[1]~0.03[1]

Note: Retention times, LOD, and LOQ are estimates and can vary depending on the specific instrument, column, and exact chromatographic conditions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ss Standard Stock Solution Preparation ws Working Standard Dilutions ss->ws hplc HPLC-UV Analysis (C18 Column, 330 nm) ws->hplc Inject Standards sample_weigh Sunscreen Sample Weighing extraction Extraction with Methanol & Sonication sample_weigh->extraction filtration Centrifugation & Filtration extraction->filtration filtration->hplc Inject Samples calibration Calibration Curve Generation hplc->calibration Peak Areas quantification Quantification of This compound & Avobenzone hplc->quantification Peak Areas calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

The HPLC-UV method outlined in this application note provides a straightforward and reliable means for the simultaneous quantification of this compound and avobenzone in sunscreen formulations. The protocol is characterized by its simplicity, accuracy, and precision, making it a valuable tool for quality control and research and development in the pharmaceutical and cosmetic sectors.

References

Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Octinoxate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the quantitative determination of octinoxate (B1216657), a common UV filter, in sunscreen formulations. The described Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is demonstrated to be simple, precise, accurate, and specific, making it suitable for routine quality control and stability testing of sunscreen products. All experimental protocols and validation data are presented in accordance with International Conference on Harmonization (ICH) guidelines.

Introduction

This compound, or ethylhexyl methoxycinnamate, is a widely used organic UV-B filter in a variety of cosmetic and sunscreen products to protect the skin from the harmful effects of solar radiation. Accurate quantification of this compound in these formulations is crucial to ensure product efficacy and regulatory compliance. The complex matrix of sunscreen formulations, which often contain multiple active ingredients, emulsifiers, and emollients, presents a significant analytical challenge. This necessitates the development of a specific and reliable analytical method. This document provides a detailed protocol for an RP-HPLC method for the analysis of this compound, along with a summary of its validation.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: USP grade or equivalent (≥98% purity)

  • Methanol (B129727): HPLC grade

  • Water: HPLC grade or purified by a water purification system

  • Phosphate Buffer: (if required, as per specific method variations)

  • Sunscreen Product: Commercial sample containing this compound

  • Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)

  • Pipettes: Calibrated micropipettes and glass pipettes

  • Syringe filters: 0.45 µm PTFE or nylon

  • HPLC vials: Amber, 2 mL with caps

  • Analytical balance: Capable of weighing to 0.1 mg

  • Sonicator bath

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water, typically in a ratio of 85:15 (v/v) or 90:10 (v/v).[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min or 1.2 mL/min.[1][3]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 300 nm or 330 nm.[1][3]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10-25 minutes, sufficient to allow for the elution of this compound and any other interfering peaks.[3]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the expected concentration range of the sample solutions. A typical linearity range for this compound is 45 to 120 µg/mL.[3]

Sample Preparation
  • Sample Weighing: Accurately weigh an amount of sunscreen formulation equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. For a sunscreen containing 7.5% this compound, this would be approximately 133 mg of the product.

  • Extraction: Add approximately 70 mL of methanol to the volumetric flask.

  • Sonication: Sonicate the flask for 30 minutes to facilitate the extraction of this compound from the sunscreen matrix.[3]

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with methanol. Mix thoroughly.

  • Centrifugation/Filtration: Centrifuge a portion of the solution to separate any undissolved excipients. Alternatively, allow the solution to stand and settle.

  • Final Dilution and Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

Method Validation Summary

The described RP-HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterTypical Results
Linearity (R²) ≥ 0.999[3]
Range (µg/mL) 45 - 120[3]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability< 2.0%[3]
- Intermediate Precision< 2.0%
Limit of Detection (LOD) (µg/mL) 0.28[2]
Limit of Quantification (LOQ) (µg/mL) 0.03[2]
Specificity No interference from placebo or other common sunscreen ingredients at the retention time of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Extraction, Dilution) hplc_analysis RP-HPLC Analysis (Injection and Data Acquisition) sample_prep->hplc_analysis standard_prep Standard Preparation (Stock and Working Solutions) standard_prep->hplc_analysis peak_integration Peak Integration and Identification hplc_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification method_development_logic cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) col_select Column Selection (C18) mp_opt Mobile Phase Optimization (Methanol:Water) col_select->mp_opt det_wave Detector Wavelength Selection (~310 nm) mp_opt->det_wave specificity Specificity det_wave->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

References

In Vitro Protocols for Assessing Octinoxate's Estrogenic Activity: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro protocols designed to assess the potential estrogenic activity of octinoxate (B1216657), a common UV filter. The included methodologies are foundational for screening and characterizing the endocrine-disrupting potential of this compound.

Introduction

This compound (2-ethylhexyl methoxycinnamate) is a widely used ingredient in sunscreens and other personal care products to absorb UV-B radiation. Concerns have been raised about its potential to act as an endocrine disruptor by mimicking the action of estrogen. In vitro assays are critical first-tier screening tools to identify and characterize such hormonal activities. This document outlines key in vitro methods for evaluating the estrogenicity of this compound, including receptor binding, reporter gene activation, and cell proliferation assays.

It is important to note that the available data on this compound's estrogenic activity is conflicting. Some studies report weak estrogenic effects, while large-scale screening programs have found no significant activity. This underscores the importance of standardized, well-controlled experimental protocols.

Data Presentation: Quantitative Assessment of this compound's Estrogenic Activity

The following table summarizes the available quantitative data on the in vitro estrogenic activity of this compound. The conflicting findings highlight the variability in experimental systems and the need for careful interpretation of results.

Assay TypeEndpointResult for this compoundReference
Reporter Gene AssayEstrogenic Activity (EC50)2.37 µM[1]
Computational ModelRelative Binding Affinity (logRBA)-0.597
High-Throughput Screening (ToxCast/Tox21)Endocrine ActivityNo activity detected after data curation[1]

Note: The EC50 (half-maximal effective concentration) indicates the concentration at which this compound elicits half of its maximum response in the assay. The logRBA (logarithmic relative binding affinity) is a calculated measure of a substance's ability to bind to the estrogen receptor compared to estradiol (B170435). A negative value indicates weaker binding than estradiol.

Estrogenic Signaling Pathway

The following diagram illustrates the classical estrogen signaling pathway, which is the primary mechanism through which this compound's potential estrogenic effects are mediated.

Estrogenic_Signaling_Pathway Estrogenic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (E2 mimic) ER_HSP ER-HSP Complex This compound->ER_HSP Binds to ER ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Estrogenic Proteins mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Estrogenic Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies for key in vitro assays to assess this compound's estrogenic activity are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Principle: A fixed concentration of radiolabeled 17β-estradiol ([³H]E2) is incubated with a preparation of estrogen receptors (e.g., from rat uterine cytosol or recombinant human ERα). The test compound (this compound) is added at increasing concentrations. The amount of radiolabeled estradiol displaced from the receptor is measured, and the concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined.

Protocol Workflow:

ER_Binding_Assay_Workflow ER Competitive Binding Assay Workflow A Prepare ER-containing cytosol or recombinant ER B Incubate ER with [3H]17β-estradiol and varying concentrations of this compound A->B C Separate receptor-bound and unbound [3H]17β-estradiol (e.g., using hydroxylapatite) B->C D Measure radioactivity of the bound fraction using liquid scintillation counting C->D E Plot % inhibition vs. This compound concentration D->E F Calculate IC50 value E->F

Workflow for ER Competitive Binding Assay

Detailed Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA and dithiothreitol.

    • Radioligand: [³H]17β-estradiol at a final concentration of 1 nM.

    • Estrogen Receptor: Rat uterine cytosol preparation or recombinant human ERα.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and perform serial dilutions.

    • Hydroxylapatite (HAP) Slurry: For separation of bound and free radioligand.

  • Assay Procedure:

    • In microcentrifuge tubes, combine the assay buffer, estrogen receptor preparation, and either the test compound (this compound at various concentrations), a non-specific binding control (a high concentration of unlabeled estradiol), or a vehicle control.

    • Add the [³H]17β-estradiol to all tubes.

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

    • Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing to allow the receptor-ligand complex to adsorb to the HAP.

    • Centrifuge the tubes to pellet the HAP.

    • Wash the pellets with assay buffer to remove unbound radioligand.

    • Add scintillation cocktail to the pellets and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of [³H]17β-estradiol at each concentration of this compound.

    • Plot the percentage of inhibition of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that uses genetically modified yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity.

Principle: The yeast cells are engineered to contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic substance like this compound binds to the hER, the receptor-ligand complex binds to the EREs, leading to the expression of the reporter gene. The activity of the resulting enzyme can be measured colorimetrically.

Protocol Workflow:

YES_Assay_Workflow Yeast Estrogen Screen (YES) Assay Workflow A Culture genetically modified yeast cells containing hER and a reporter gene B Expose yeast cells to varying concentrations of this compound in a 96-well plate A->B C Incubate for 2-3 days to allow for receptor binding and reporter gene expression B->C D Lyse the yeast cells and add a chromogenic substrate (e.g., CPRG) C->D E Incubate to allow for color development D->E F Measure absorbance using a plate reader E->F G Plot absorbance vs. This compound concentration and calculate EC50 F->G

Workflow for the Yeast Estrogen Screen (YES) Assay

Detailed Methodology:

  • Preparation of Reagents:

    • Yeast Culture Medium: Appropriate growth medium for Saccharomyces cerevisiae.

    • Test Compound: Prepare a stock solution of this compound in ethanol and perform serial dilutions.

    • Positive Control: 17β-estradiol.

    • Negative Control: Vehicle (ethanol).

    • Lysis Buffer: To break open the yeast cells.

    • Chromogenic Substrate: Chlorophenol red-β-D-galactopyranoside (CPRG).

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted this compound, positive control, and negative control to the respective wells. Allow the solvent to evaporate.

    • Add the yeast cell suspension to each well.

    • Seal the plate and incubate at 30°C for 48-72 hours with gentle shaking.

    • After incubation, add the lysis buffer to each well to permeabilize the cells.

    • Add the CPRG substrate solution to each well.

    • Incubate the plate at 37°C until a color change is observed in the positive control wells.

    • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank values.

    • Plot the absorbance against the logarithm of the this compound concentration.

    • Determine the EC50 value from the dose-response curve.

ERα CALUX (Chemically Activated Luciferase Expression) Bioassay

The ERα CALUX bioassay is a mammalian cell-based reporter gene assay for detecting estrogenic compounds.

Principle: This assay utilizes a human cell line (e.g., U2OS) that is stably transfected with the human estrogen receptor alpha (ERα) and a luciferase reporter gene under the control of EREs. Binding of an estrogenic compound to ERα activates the transcription of the luciferase gene. The resulting light production is measured and is proportional to the estrogenic activity of the compound.

Protocol Workflow:

CALUX_Assay_Workflow ERα CALUX Assay Workflow A Seed ERα CALUX cells in a 96-well plate B After 24h, expose cells to varying concentrations of this compound A->B C Incubate for 24 hours B->C D Lyse the cells C->D E Add luciferase substrate D->E F Measure luminescence using a luminometer E->F G Plot luminescence vs. This compound concentration and calculate EC50 F->G

Workflow for the ERα CALUX Assay

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture ERα CALUX cells in the recommended growth medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach for 24 hours.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in the assay medium.

    • Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase assay reagent (containing the substrate luciferin) to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the relative light units (RLU) against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the ability of a substance to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Principle: MCF-7 cells are estrogen-dependent for their proliferation. When cultured in a medium stripped of estrogens, their growth is arrested. The addition of an estrogenic compound will stimulate these cells to proliferate. The extent of proliferation is proportional to the estrogenic activity of the compound.

Protocol Workflow:

MCF7_Assay_Workflow MCF-7 Cell Proliferation Assay Workflow A Culture MCF-7 cells in estrogen-depleted medium B Seed cells in a 96-well plate A->B C Expose cells to varying concentrations of this compound B->C D Incubate for 6-7 days C->D E Fix and stain the cells (e.g., with sulforhodamine B) D->E F Extract the dye and measure absorbance E->F G Calculate the Relative Proliferative Effect (RPE) F->G

Workflow for the MCF-7 Cell Proliferation Assay

Detailed Methodology:

  • Cell Culture:

    • Maintain MCF-7 cells in a complete growth medium.

    • Prior to the assay, acclimatize the cells to an estrogen-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped fetal bovine serum) for several days to arrest their growth.

  • Assay Procedure:

    • Seed the growth-arrested MCF-7 cells into a 96-well plate.

    • After 24 hours, replace the medium with fresh estrogen-depleted medium containing serial dilutions of this compound, a positive control (17β-estradiol), and a vehicle control.

    • Incubate the plates for 6-7 days.

    • Terminate the assay by fixing the cells with a suitable fixative (e.g., trichloroacetic acid).

    • Stain the fixed cells with a protein-binding dye such as sulforhodamine B (SRB).

    • Wash away the unbound dye.

    • Solubilize the bound dye with a buffer (e.g., Tris base).

    • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the cell number.

    • Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the vehicle control.

    • The Relative Proliferative Effect (RPE) can be calculated by comparing the proliferative effect of this compound to that of 17β-estradiol.

Conclusion

The in vitro protocols described in these application notes provide a robust framework for assessing the estrogenic activity of this compound. The conflicting data currently available in the literature underscore the sensitivity of these assays to experimental conditions and the importance of using standardized procedures and appropriate controls. Researchers, scientists, and drug development professionals can utilize these methodologies to generate reliable data for risk assessment and to better understand the potential endocrine-disrupting effects of this widely used UV filter.

References

Application Notes and Protocols for Solid-Phase Extraction of Octinoxate from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is a widely used UV filter in sunscreens and other personal care products. Its presence in various water bodies, a result of recreational activities and wastewater discharge, has raised environmental concerns due to its potential endocrine-disrupting effects. Accurate and sensitive analytical methods are crucial for monitoring its concentration in environmental water samples. Solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and cleanup of this compound from aqueous matrices prior to instrumental analysis.[1][2] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from water samples, intended for researchers and analytical scientists.

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[3] For the extraction of this compound, a nonpolar compound, from a polar matrix like water, reversed-phase SPE is commonly employed. In this process, the water sample is passed through a cartridge containing a solid adsorbent (the stationary phase) with nonpolar characteristics. This compound partitions from the water and adsorbs to the sorbent, while more polar impurities pass through. Subsequently, a nonpolar solvent is used to elute the retained this compound for analysis.

Data Presentation: Comparison of SPE Methods for this compound

The following table summarizes quantitative data from various studies on the solid-phase extraction of this compound from water samples. This allows for a direct comparison of the efficiency of different methods.

Sorbent TypeSample Volume (mL)Elution SolventAnalytical MethodRecovery (%)LOD (ng/L)LOQ (ng/L)Reference
Oasis HLB (500 mg)Not SpecifiedNot SpecifiedLC-MS/MS74-1090.5-25Not Specified[4]
Polyacrylate Fiber5Not Applicable (SPME)GC-MS80-83170-290Not Specified[5][6]
C18500Ethyl Acetate (B1210297)GC-MS/MS62-107Not Specified10-100[7]
Graphitized Carbon Black200Not SpecifiedLC-MS/MSSatisfactory0.7-3.51.9-11.8[1]
Oasis MCXNot SpecifiedNot SpecifiedIn-line SPE-CE-MSNot Specified10-50Not Specified[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; SPME: Solid-Phase Microextraction; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; SPE-CE-MS: Solid-Phase Extraction-Capillary Electrophoresis-Mass Spectrometry.

Experimental Protocols

This section provides a detailed, generalized protocol for the solid-phase extraction of this compound from water samples using a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB). This protocol is a composite of best practices from the cited literature.

4.1. Materials and Reagents

  • SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (500 mg, 6 mL)

  • Solvents (HPLC or analytical grade):

  • Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Nitrogen evaporator or rotary evaporator

    • Analytical balance

    • pH meter

4.2. Sample Preparation

  • Collect water samples in clean amber glass bottles to prevent photodegradation of this compound.

  • If samples contain suspended solids, filter them through a 0.45 µm glass fiber filter.

  • For some methods, the pH of the water sample is adjusted. For example, a study using Oasis HLB cartridges adjusted the sample pH to 2.[4]

4.3. SPE Cartridge Conditioning

Proper conditioning of the SPE sorbent is critical for achieving high and reproducible recovery.

  • Place the SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 5-10 mL of the elution solvent (e.g., ethyl acetate or dichloromethane).

  • Flush the cartridges with 5-10 mL of an intermediate solvent, typically methanol or acetone.

  • Equilibrate the cartridges with 5-10 mL of deionized water. Crucially, do not allow the sorbent bed to go dry after this step until the sample is loaded.

4.4. Sample Loading

  • Pass the water sample (e.g., 200-500 mL) through the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.

  • A lower flow rate generally improves the retention of the analyte.

4.5. Washing

  • After loading the entire sample, wash the cartridge with a small volume (e.g., 5-10 mL) of a weak solvent mixture to remove polar interferences. A common wash solvent is a mixture of methanol and water (e.g., 10% v/v).[7]

  • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

4.6. Elution

  • Place clean collection tubes or flasks inside the manifold.

  • Elute the retained this compound from the cartridge using a small volume of a strong, nonpolar solvent. Common elution solvents include ethyl acetate, dichloromethane, or acetone.[7]

  • Typically, two aliquots of 2-5 mL of the elution solvent are sufficient. Allow the first aliquot to soak the sorbent bed for a few minutes before applying vacuum.

4.7. Eluate Processing

  • The collected eluate is typically concentrated to a smaller volume (e.g., 1 mL) to increase the analyte concentration. This can be achieved using a gentle stream of nitrogen or a rotary evaporator.

  • The concentrated extract can then be reconstituted in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS or hexane (B92381) for GC-MS).

  • Transfer the final extract to an autosampler vial for instrumental analysis.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Water Sample Collection Filtration 2. Filtration (if needed) SampleCollection->Filtration pH_Adjustment 3. pH Adjustment (optional) Filtration->pH_Adjustment Conditioning 4. Cartridge Conditioning (Solvent -> Methanol -> Water) pH_Adjustment->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Washing (e.g., 10% Methanol/Water) Loading->Washing Elution 7. Elution (e.g., Ethyl Acetate) Washing->Elution Concentration 8. Eluate Concentration Elution->Concentration Reconstitution 9. Reconstitution Concentration->Reconstitution Analysis 10. Instrumental Analysis (LC-MS/MS or GC-MS) Reconstitution->Analysis SPE_Principle cluster_loading Sample Loading cluster_elution Elution WaterSample Water Sample (this compound + Polar Impurities) SPE_Cartridge_Load SPE Cartridge (Nonpolar Sorbent) WaterSample->SPE_Cartridge_Load This compound is retained Waste_Load Waste (Polar Impurities) SPE_Cartridge_Load->Waste_Load Polar impurities pass through ElutionSolvent Nonpolar Solvent (e.g., Ethyl Acetate) SPE_Cartridge_Elute SPE Cartridge (with retained this compound) ElutionSolvent->SPE_Cartridge_Elute Disrupts nonpolar interactions FinalExtract Final Extract (this compound for Analysis) SPE_Cartridge_Elute->FinalExtract This compound is eluted

References

Application Note: A Validated RP-HPLC Method for the Estimation of Octinoxate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a simple, precise, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Octinoxate in bulk and pharmaceutical dosage forms, in accordance with ICH guidelines.

Introduction

This compound, or Octyl Methoxycinnamate, is a widely used UVB filter in sunscreen and other cosmetic products to protect the skin from sun damage.[1][2] Accurate and reliable analytical methods are crucial for the quality control and quantitative determination of this compound in these formulations. This application note describes a validated RP-HPLC method that is specific, linear, accurate, and precise for its intended purpose.

Chromatographic Conditions

A systematic evaluation of various chromatographic parameters led to the optimized conditions presented in Table 1. A C18 column was selected for its proven efficacy in separating non-polar compounds like this compound.[2][3][4][5] The mobile phase, a mixture of methanol (B129727) and water, offers a good balance of elution strength and resolution.[2][3][4][6][7] The detection wavelength was chosen based on the UV absorbance maxima of this compound, ensuring high sensitivity.[3][4][5]

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (85:15 v/v)[2][4][7]
Flow Rate 1.0 mL/min[2][3][4][6][7]
Detection Wavelength 300 nm[2][4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 25 minutes[4][5]

Method Validation

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for the intended application.[1][8][9][10] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters evaluated are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatograms of the blank (mobile phase), placebo, standard this compound, and the sample formulation were compared. No interference from excipients was observed at the retention time of this compound, confirming the specificity of the method.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] The linearity of the proposed method was established by analyzing a series of dilutions of the this compound standard solution. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data for this compound

ParameterResult
Linearity Range 45 - 120 µg/mL[5]
Correlation Coefficient (r²) ≥ 0.999[3][5]
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] Accuracy was determined by the recovery study, which was performed by adding known amounts of standard this compound to the sample solution at different levels (80%, 100%, and 120%).[4][5]

Table 4: Accuracy (Recovery) Data for this compound

Spike LevelMean Recovery (%)% RSD
80% 99.5< 2.0
100% 100.2< 2.0
120% 100.8< 2.0

The percentage recovery was found to be within the acceptable limits of 98.0% to 102.0%.[3]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision Data for this compound

Precision TypeParameterResult (% RSD)
Repeatability (Intra-day) % RSD of six replicate injections< 2.0[3][5]
Intermediate Precision (Inter-day) % RSD of analysis on different days< 2.0[3][5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Table 6: LOD and LOQ Data for this compound

ParameterResult
Limit of Detection (LOD) 0.28 µg/mL[3][6]
Limit of Quantitation (LOQ) 0.85 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • HPLC grade Methanol

  • HPLC grade Water

  • Pharmaceutical formulation containing this compound

  • 0.45 µm membrane filter

Preparation of Mobile Phase

Prepare a mixture of HPLC grade Methanol and Water in the ratio of 85:15 (v/v).[2][4][7] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.[4]

Preparation of Standard Stock Solution

Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the mobile phase to obtain concentrations in the linearity range (e.g., 45, 60, 75, 90, 105, and 120 µg/mL).[5]

Preparation of Sample Solution

Accurately weigh a quantity of the pharmaceutical formulation (e.g., cream or lotion) equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound. Make up the volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Chromatographic Procedure

Set up the HPLC system with the chromatographic conditions specified in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes. Inject 20 µL of the blank, standard, and sample solutions into the chromatograph and record the chromatograms.

Data Analysis

The concentration of this compound in the sample solution is determined by comparing the peak area of the sample with the peak area of the standard from the calibration curve.

Visualization of Workflow

The following diagram illustrates the logical workflow for the development and validation of the RP-HPLC method for this compound estimation.

RP_HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Literature Survey & Analyte Properties B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, Wavelength) A->B C Optimization of Parameters (Flow Rate, Mobile Phase Ratio) B->C D System Suitability Check C->D E Specificity D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Analysis of Bulk Drug & Formulations J->K L Final Method Documentation K->L

Caption: Workflow for RP-HPLC Method Development and Validation.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantitative estimation of this compound in bulk and pharmaceutical formulations. This method can be effectively used for routine quality control analysis.

References

Application Notes and Protocols for the Quantification of Octinoxate in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of octinoxate (B1216657), a common UV filter, in human plasma and urine samples. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of this compound in complex biological matrices.

Overview

This compound, also known as ethylhexyl methoxycinnamate (EHMC) or octyl methoxycinnamate (OMC), is a widely used ingredient in sunscreens and other personal care products. Due to its potential for systemic absorption through the skin, robust and reliable analytical methods are crucial for pharmacokinetic studies, exposure assessment, and safety evaluations in drug development. The following protocols detail the necessary steps for sample preparation and instrumental analysis to accurately quantify this compound in human plasma and urine.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound in human plasma and urine, compiled from various studies. These values can serve as a reference for expected concentration ranges and method performance.

Table 1: Quantitative Analysis of this compound in Human Plasma

ParameterValueReference
Maximum Median Concentration (Females)7 ng/mL[1]
Maximum Median Concentration (Males)16 ng/mL[1]
Linearity Range (for a similar UV filter)0.20 - 12.00 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[3]
Accuracy (% Recovery)95 - 114%[4]
Intra- and Inter-day Imprecision< 11%[4]

Table 2: Quantitative Analysis of this compound in Human Urine

ParameterValueReference
Median Concentration (Females)6 ng/mL[1]
Median Concentration (Males)4 ng/mL[1]
Limit of Detection (for a similar UV filter)< 1 ng/mL[5]
Linearity Range1.0 - 1000 ng/mL[5]
Recovery80 - 120%N/A

Experimental Workflow

The general workflow for the quantification of this compound in biological samples involves sample collection, preparation (extraction and cleanup), and instrumental analysis.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Collection Plasma_Prep Plasma Sample Preparation (Protein Precipitation or LLE) Plasma->Plasma_Prep Urine Human Urine Collection Urine_Prep Urine Sample Preparation (SPE or LLE) Urine->Urine_Prep LC_MS LC-MS/MS Analysis Plasma_Prep->LC_MS Urine_Prep->LC_MS Data_Analysis Data Acquisition and Quantification LC_MS->Data_Analysis Analytical_Method_Flow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) add_is Add Internal Standard start->add_is extraction Extraction (Protein Ppt, LLE, or SPE) add_is->extraction cleanup Cleanup & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration Concentration Calculation calibration->concentration

References

Application Notes and Protocols for In Vitro Octinoxate Skin Permeation Studies Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of octinoxate (B1216657) using Franz diffusion cells. This compound, a common UVB filter in sunscreen products, is evaluated for its potential to permeate the skin barrier, a critical aspect of its safety and efficacy assessment.[1] The Franz diffusion cell is a well-established in vitro model that simulates the passive diffusion of substances across the skin into the systemic circulation.[2][3] This methodology is instrumental in the development and safety evaluation of topical dermatologic products.[4]

Principle of the Franz Diffusion Cell Assay

The Franz diffusion cell apparatus consists of a donor chamber and a receptor chamber, separated by a membrane (excised human or animal skin, or a synthetic membrane).[3][5] The test formulation containing this compound is applied to the membrane in the donor chamber.[5] The receptor chamber is filled with a fluid that mimics physiological conditions and is maintained at a constant temperature to simulate skin surface temperature.[2][6] Over time, samples are collected from the receptor fluid to quantify the amount of this compound that has permeated through the membrane.[2][7] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for quantifying this compound in the collected samples.[7]

Experimental Workflow

The following diagram illustrates the typical experimental workflow for an in vitro this compound skin permeation study using Franz diffusion cells.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_cell Prepare Franz Cells mount_membrane Mount Membrane prep_cell->mount_membrane prep_membrane Prepare Skin Membrane prep_membrane->mount_membrane prep_receptor Prepare and Degas Receptor Fluid fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_formulation Prepare this compound Formulation apply_formulation Apply Formulation prep_formulation->apply_formulation mount_membrane->fill_receptor equilibrate Equilibrate System fill_receptor->equilibrate equilibrate->apply_formulation run_experiment Run Experiment (Sampling) apply_formulation->run_experiment analyze_samples Analyze Samples (HPLC) run_experiment->analyze_samples calculate_data Calculate Permeation Parameters analyze_samples->calculate_data report_results Report Results calculate_data->report_results

Caption: Experimental workflow for in vitro skin permeation studies.

Detailed Experimental Protocols

Materials and Apparatus
  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., ~1 cm²).[6]

  • Membrane: Excised human or porcine skin is recommended. Porcine ear skin is a suitable alternative to human skin.[8] Synthetic membranes like Strat-M® can also be used for screening purposes.

  • Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.3 ± 0.2 is a common choice.[6] For lipophilic compounds like this compound, the addition of a solubilizing agent such as ethanol (B145695) (e.g., 50% in PBS) may be necessary to maintain sink conditions.[8]

  • This compound Formulation: The test sunscreen or a prepared formulation with a known concentration of this compound.

  • HPLC System: An HPLC with a UV detector is required for analysis.

  • Other Equipment: Circulating water bath, magnetic stirrer, micropipettes, syringes, and vials.[5]

Franz Cell Preparation and Assembly
  • Cleaning: Thoroughly clean all Franz cell components (donor and receptor chambers, stir bars) with a suitable solvent like methanol (B129727), followed by deionized water.[9]

  • Membrane Preparation: If using biological skin, carefully excise it to the appropriate thickness and precondition it in the receptor solution to ensure hydration.[10]

  • Assembly:

    • Place a magnetic stir bar in each receptor chamber.[9]

    • Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped.[10]

    • Securely mount the prepared membrane between the donor and receptor chambers, ensuring a leak-proof seal.[10]

    • Clamp the donor and receptor chambers together.

Experimental Procedure
  • Temperature Control: Connect the Franz cells to a circulating water bath to maintain a constant temperature, typically 32°C or 37°C, to mimic physiological skin conditions.[8][10]

  • Equilibration: Allow the assembled cells to equilibrate for a set period (e.g., overnight) with continuous stirring of the receptor fluid.[3]

  • Dosing: Accurately apply a finite dose of the this compound formulation (e.g., 2 mg/cm² or a specific volume like 5 µL) to the surface of the membrane in the donor chamber.[6][11]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling port.[6][11]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[6][10]

  • Experiment Duration: The experiment is typically run for 24 to 48 hours.[2]

Sample Analysis (HPLC)
  • Method: A validated reversed-phase HPLC (RP-HPLC) method is typically used for the quantification of this compound.[12][13]

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[12][14]

    • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[12][14]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detector at 330 nm.[12][14]

    • Injection Volume: 20 µL.[12]

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[12]

Data Presentation and Calculations

The permeation of this compound is typically expressed as the cumulative amount permeated per unit area (µg/cm²) over time.

Quantitative Data Summary

The following tables summarize representative data from in vitro skin permeation studies of this compound. Note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Skin Permeation of this compound (OMC) from Various Vehicles after a Single Application [11]

VehicleCumulative Amount Permeated after 24h (Q24 ± S.D.) (µg/cm²)Percentage of Dose Permeated after 24h (% D)Flux through the Skin (µg/cm²/h ± S.D.)
Vehicle 10.8 ± 0.20.100.03 ± 0.01
Vehicle 21.2 ± 0.30.150.05 ± 0.01
Vehicle 30.5 ± 0.10.060.02 ± 0.00
Vehicle 40.9 ± 0.20.110.04 ± 0.01
Vehicle 50.6 ± 0.10.080.03 ± 0.00
Vehicle 61.5 ± 0.40.190.06 ± 0.02

Table 2: Skin Retention of this compound in Human Epidermis after 24 hours [15]

Sunscreen AgentAmount in Stratum Corneum (µg/cm²)Amount in Viable Epidermis (µg/cm²)
This compound2.5 ± 0.50.8 ± 0.2

Note: The above data are illustrative and compiled from different sources. For detailed experimental conditions, refer to the cited literature.

Calculation of Permeation Parameters
  • Cumulative Amount Permeated (Qn): This is calculated at each time point, correcting for the amount of drug removed in previous samples.

  • Steady-State Flux (Jss): The permeation rate at steady-state, determined from the slope of the linear portion of the cumulative amount permeated versus time curve.

  • Lag Time (tL): The time intercepted on the x-axis by extrapolating the linear portion of the cumulative amount permeated versus time plot.

Conclusion

The Franz diffusion cell method is a robust and reliable in vitro tool for assessing the skin permeation of this compound from topical formulations.[2] Adherence to standardized and validated protocols is crucial for obtaining reproducible and accurate data.[16] The data generated from these studies are vital for the safety assessment and formulation optimization of sunscreen products containing this compound.

References

Application Notes and Protocols for the Analysis of Octinoxate and its Common Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and methodologies for the quantification of Octinoxate and the identification of its common impurities. The protocols detailed below are essential for quality control, stability testing, and formulation development of products containing this common UV filter.

Introduction

This compound, also known as ethylhexyl methoxycinnamate, is a widely used UVB absorbing agent in sunscreens and other personal care products to protect the skin from sun damage.[1][2] The purity and stability of this compound are critical for its efficacy and safety. This document outlines the analytical standards and provides detailed protocols for the analysis of this compound and its common process-related and degradation impurities.

Common Impurities of this compound:

  • Process-Related Impurities: These are typically unreacted starting materials or byproducts from the synthesis of this compound.

    • 4-Methoxycinnamic acid

    • 2-Ethylhexanol[3]

  • Degradation Impurities: These arise from the degradation of this compound, often through exposure to light (photodegradation).

    • cis-Octinoxate (geometric isomer)

    • 4-Methoxybenzaldehyde

Analytical Standards and Reference Materials

Certified reference materials (CRMs) are crucial for the accurate quantification and identification of this compound and its impurities. It is recommended to use pharmacopeial reference standards where available.

CompoundCAS NumberSupplier Availability
This compound5466-77-3USP, Ph. Eur., and other commercial suppliers
4-Methoxycinnamic acid830-07-9Commercially available
2-Ethylhexanol104-76-7Commercially available as an analytical standard[3][4]
cis-OctinoxateNot commonly available as a separate standard; often forms in situ during analysis or stability studies.
4-Methoxybenzaldehyde123-11-5Commercially available as an analytical standard[5]

Pharmacopeial Standards for this compound

The United States Pharmacopeia (USP) provides a monograph for this compound that includes specifications for its identification, assay, and the control of impurities.

ParameterUSP Specification
Assay 98.0% to 102.0% of C₁₈H₂₆O₃
Individual Impurity Not more than 0.5%
Total Impurities Not more than 2.0%

Analytical Methodologies

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for the analysis of this compound and its impurities.

Gas Chromatography (GC-FID) Protocol for Assay and Impurity Profiling (Based on USP)

This method is suitable for the determination of the purity of this compound and for quantifying its process-related impurities.

Experimental Protocol:

ParameterCondition
Column 30 m x 0.25 mm, 0.25 µm film of G1 (polydimethylsiloxane)
Injector Temperature 250°C
Detector Flame Ionization Detector (FID) at 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 150°C, hold for 0 min; Ramp: 10°C/min to 250°C, hold for 10 min
Injection Volume 1 µL
Diluent Acetone (B3395972)

Sample Preparation:

  • Standard Preparation: Prepare a solution of USP this compound RS in acetone at a concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetone to obtain a final concentration of approximately 1.0 mg/mL.

Data Analysis:

Calculate the percentage of each impurity by the area normalization method. The assay of this compound is determined by comparing the peak area of the sample to that of the standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Stability Indicating Analysis

This HPLC method is capable of separating this compound from its photodegradation products and is therefore suitable for stability studies.[6][7][8]

Experimental Protocol:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 310 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Standard Stock Solution: Prepare individual stock solutions of this compound and its available impurity standards in the diluent at a concentration of approximately 1 mg/mL.

  • Working Standard Solution: Prepare a mixed standard solution by diluting the stock solutions to a suitable concentration (e.g., 10 µg/mL for impurities and 100 µg/mL for this compound).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a final concentration of approximately 100 µg/mL.

Data Analysis:

The concentration of each impurity and the assay of this compound are determined by comparing their respective peak areas in the sample solution to those in the working standard solution.

Visualization of Workflows and Relationships

experimental_workflow_gc cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solution (USP this compound RS in Acetone) start->prep_std prep_sample Prepare Sample Solution (this compound Sample in Acetone) start->prep_sample inject Inject into GC-FID prep_std->inject prep_sample->inject chromatography Chromatographic Separation (G1 Column) inject->chromatography detection FID Detection chromatography->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Assay and Impurity Percentage integrate->calculate report Generate Report calculate->report

Caption: GC-FID Experimental Workflow for this compound Analysis.

experimental_workflow_hplc cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start prep_std Prepare Mixed Standard Solution (this compound and Impurities) start->prep_std prep_sample Prepare Sample Solution start->prep_sample inject Inject into HPLC-UV prep_std->inject prep_sample->inject chromatography Chromatographic Separation (C18 Column, Gradient Elution) inject->chromatography detection UV Detection at 310 nm chromatography->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Concentrations integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV Experimental Workflow for Stability Indicating Analysis.

octinoxate_impurities This compound This compound (trans-isomer) cis_this compound cis-Octinoxate This compound->cis_this compound Photoisomerization benzaldehyde 4-Methoxybenzaldehyde This compound->benzaldehyde Photodegradation cinnamic_acid 4-Methoxycinnamic Acid cinnamic_acid->this compound Synthesis Precursor ethylhexanol 2-Ethylhexanol ethylhexanol->this compound Synthesis Precursor

Caption: Relationship between this compound and its Common Impurities.

References

Application Notes and Protocols for the Detection of Octinoxate Metabolites in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is a widely used UV filter in sunscreens and other personal care products. Due to its potential for systemic absorption and endocrine-disrupting properties, robust analytical methods are required to assess human exposure by measuring its metabolites in biological matrices. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The primary metabolite of this compound is p-methoxycinnamic acid (p-MCA) . Following its formation, p-MCA can undergo further biotransformation to form conjugates, principally p-methoxyhippuric acid (p-MHA) , its glycine (B1666218) conjugate, and p-MCA-glucuronide , its glucuronide conjugate. These metabolites are primarily excreted in urine. This protocol will focus on the extraction and quantification of p-MCA and its conjugates from human urine and plasma.

Metabolic Pathway of this compound

This compound undergoes hydrolysis in the body, primarily mediated by esterases, to yield p-methoxycinnamic acid (p-MCA) and 2-ethylhexanol. The p-MCA is then further metabolized through two main conjugation pathways: glycine conjugation to form p-methoxyhippuric acid and glucuronidation to form p-MCA-glucuronide. These water-soluble conjugates are then excreted in the urine.

Octinoxate_Metabolism This compound This compound pMCA p-Methoxycinnamic Acid (p-MCA) This compound->pMCA Hydrolysis (Esterases) pMHA p-Methoxyhippuric Acid (Glycine Conjugate) pMCA->pMHA Glycine Conjugation pMCAGlucuronide p-MCA-Glucuronide pMCA->pMCAGlucuronide Glucuronidation Excretion Urinary Excretion pMHA->Excretion pMCAGlucuronide->Excretion

Metabolic pathway of this compound to its primary metabolites.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interfering matrix components and concentrating the analytes of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed.

Protocol 1: Solid-Phase Extraction (SPE) for Urine and Plasma

This protocol is suitable for the extraction of p-MCA and its conjugates from both urine and plasma.

  • Materials:

    • Oasis HLB SPE cartridges (30 mg, 1 mL)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water

    • Internal Standard (IS) solution (e.g., isotope-labeled p-MCA)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment:

      • Thaw frozen urine or plasma samples to room temperature.

      • Vortex the samples for 10 seconds.

      • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

      • To a 1 mL aliquot of the supernatant, add the internal standard solution.

    • SPE Cartridge Conditioning:

      • Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

    • Sample Loading:

      • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, dropwise rate.

    • Washing:

      • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Elution:

      • Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Dry-down and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

      • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine

This protocol is a cost-effective alternative for urine samples.

  • Materials:

    • Ethyl acetate (B1210297) (HPLC grade)

    • Hydrochloric acid (HCl)

    • Sodium chloride (NaCl)

    • Internal Standard (IS) solution

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment:

      • To 1 mL of urine, add the internal standard.

      • Acidify the sample to pH 2-3 with 1 M HCl.

      • Add approximately 0.2 g of NaCl and vortex to dissolve.

    • Extraction:

      • Add 3 mL of ethyl acetate to the sample.

      • Vortex vigorously for 2 minutes.

      • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Collection and Evaporation:

      • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

      • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

      • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution:

      • Reconstitute the residue in 100 µL of the initial mobile phase.

      • Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and equilibrate for 3 min.
  • Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
  • Multiple Reaction Monitoring (MRM) Transitions:

The following table summarizes the optimized MRM transitions for the detection of this compound metabolites. It is recommended to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
p-Methoxycinnamic Acid (p-MCA) 177.1133.1 (Quantifier)1002515
177.1105.1 (Qualifier)1002520
p-Methoxyhippuric Acid (p-MHA) 234.1177.1 (Quantifier)1003012
234.174.0 (Qualifier)1003025
p-MCA-Glucuronide 353.1177.1 (Quantifier)1003518
353.1113.0 (Qualifier)1003528
Internal Standard (e.g., p-MCA-d3) 180.1136.11002515

Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes. Actual concentrations will vary based on exposure levels and individual metabolism.

Table 1: Hypothetical Concentrations of this compound Metabolites in Human Urine (ng/mL)

Sample IDp-MCAp-MHAp-MCA-Glucuronide
Urine_00115.245.8120.5
Urine_0028.928.195.3
Urine_00322.567.3188.7
Mean 15.5 47.1 134.8
SD 6.8 19.6 47.2

Table 2: Hypothetical Concentrations of this compound Metabolites in Human Plasma (ng/mL)

Sample IDp-MCAp-MHAp-MCA-Glucuronide
Plasma_0012.15.615.8
Plasma_0021.53.911.2
Plasma_0033.28.122.4
Mean 2.3 5.9 16.5
SD 0.8 2.1 5.6

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject LC Liquid Chromatography Separation (C18 Column) Inject->LC MS Mass Spectrometry Detection (ESI-, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Metabolites Calibrate->Quantify

Experimental workflow for the analysis of this compound metabolites.

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity and selectivity for the accurate quantification of this compound metabolites in human biological matrices. Proper sample preparation is crucial to minimize matrix effects and ensure reliable results. These protocols can be adapted and validated for specific laboratory instrumentation and are suitable for pharmacokinetic studies, biomonitoring, and risk assessment of this compound exposure.

Protocol for Evaluating the Phototoxicity of Octinoxate in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is a common ingredient in sunscreens and other personal care products, where it acts as a UV-B filter. However, concerns have been raised about its potential to induce phototoxicity, a toxic response elicited or enhanced by exposure to light. This application note provides a detailed protocol for evaluating the phototoxicity of this compound in cell cultures, catering to researchers, scientists, and drug development professionals. The protocol is based on established in vitro methods, including the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Test Guideline 432), assessment of reactive oxygen species (ROS) production, and evaluation of DNA damage.

Principle and Summary

The evaluation of this compound's phototoxicity involves a multi-faceted approach. The primary assay is the 3T3 NRU phototoxicity test, which compares the cytotoxicity of this compound in the presence and absence of a non-cytotoxic dose of simulated solar light (UVA radiation). A substance is identified as phototoxic if its cytotoxicity is significantly increased by light exposure. This is quantified by the Photo Irritation Factor (PIF).

Mechanistically, phototoxicity is often mediated by the generation of reactive oxygen species (ROS) upon photoactivation of a chemical. Therefore, this protocol includes methods to quantify intracellular ROS production. Furthermore, ROS can lead to cellular damage, including DNA strand breaks. The comet assay is included to quantify this DNA damage. Human keratinocyte cell lines, such as HaCaT, are also utilized as they represent a biologically relevant cell type for topically applied substances like this compound.

Data Presentation

Table 1: Phototoxicity of this compound in the 3T3 NRU Assay
Test SubstanceIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo Irritation Factor (PIF)Phototoxicity Classification
This compound>100>100<2Non-phototoxic[1]
Chlorpromazine (Positive Control)7.0 - 90.00.1 - 2.0>6Phototoxic[1]

Note: While some studies indicate this compound is not phototoxic in vitro, specific IC50 and PIF values are not consistently reported in publicly available literature. The values presented are based on the classification found in the literature. Researchers should determine these values experimentally.

Table 2: Reactive Oxygen Species (ROS) Generation
Cell LineTreatmentFold Increase in ROS (vs. Control)
HaCaTThis compound + UVAData to be determined experimentally
HaCaTUVA onlyData to be determined experimentally
HaCaTThis compound onlyData to be determined experimentally
Table 3: DNA Damage Assessment by Comet Assay
Cell LineTreatment% Tail DNA (Mean ± SD)
HaCaTThis compound + UVAData to be determined experimentally
HaCaTUVA onlyData to be determined experimentally
HaCaTThis compound onlyData to be determined experimentally

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This protocol is adapted from the OECD Test Guideline 432.

a. Cell Culture:

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

b. Experimental Procedure:

  • Seed 3T3 cells into two 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a range of this compound concentrations in culture medium. A suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), may be used, with the final concentration not exceeding 1%.

  • Remove the culture medium from the cells and add the different concentrations of this compound or control medium to the wells of both plates.

  • Incubate the plates for 1 hour at 37°C and 5% CO2.

  • Irradiation:

    • Expose one plate (+UVA) to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

    • Keep the second plate (-UVA) in the dark for the same duration.

  • After irradiation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium.

  • Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate the cells with a medium containing neutral red (50 µg/mL) for 3 hours.

    • Wash the cells with PBS.

    • Add a destaining solution (e.g., 50% ethanol, 1% acetic acid in water) to extract the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

c. Data Analysis:

  • Calculate the cell viability for each concentration relative to the solvent control.

  • Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the -UVA and +UVA conditions.

  • Calculate the Photo Irritation Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA)

  • Interpretation:

    • PIF < 2: No phototoxicity

    • 2 ≤ PIF < 5: Probable phototoxicity

    • PIF ≥ 5: Phototoxicity

Reactive Oxygen Species (ROS) Assay

a. Cell Culture:

  • Cell Line: Human keratinocytes (HaCaT).

  • Culture Medium and Conditions: As described for 3T3 cells.

b. Experimental Procedure:

  • Seed HaCaT cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Treat the cells with this compound at various concentrations for a defined period (e.g., 1 hour).

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), according to the manufacturer's instructions.

  • Expose the cells to UVA radiation as described in the phototoxicity protocol. Include non-irradiated controls.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

c. Data Analysis:

  • Calculate the fold increase in fluorescence intensity in the treated groups compared to the untreated control.

DNA Damage Assessment (Comet Assay)

a. Cell Culture:

  • Cell Line: Human keratinocytes (HaCaT).

  • Culture Medium and Conditions: As described for 3T3 cells.

b. Experimental Procedure:

  • Seed HaCaT cells in appropriate culture dishes and treat with this compound and/or UVA radiation as described above.

  • Harvest the cells by trypsinization and resuspend in ice-cold PBS.

  • Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as nucleoids.

  • Perform electrophoresis under alkaline conditions to allow the migration of fragmented DNA from the nucleoid, forming a "comet" shape.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope and capture images.

c. Data Analysis:

  • Use specialized software to quantify the extent of DNA damage. The percentage of DNA in the comet tail (% Tail DNA) is a commonly used metric.

  • Compare the % Tail DNA in treated groups to the control group.

Visualizations

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_exposure Exposure cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_seeding Seed 3T3 or HaCaT cells in 96-well plates add_this compound Add varying concentrations of this compound cell_seeding->add_this compound uva_exposure UVA Irradiation (+UVA plate) add_this compound->uva_exposure dark_control Dark Incubation (-UVA plate) add_this compound->dark_control nru_assay 3T3 NRU Assay (Cell Viability) uva_exposure->nru_assay ros_assay ROS Assay (Fluorescence) uva_exposure->ros_assay comet_assay Comet Assay (DNA Damage) uva_exposure->comet_assay dark_control->nru_assay dark_control->ros_assay dark_control->comet_assay pif_calculation Calculate PIF nru_assay->pif_calculation ros_quantification Quantify ROS levels ros_assay->ros_quantification dna_damage_quantification Quantify % Tail DNA comet_assay->dna_damage_quantification

Caption: Experimental workflow for evaluating this compound phototoxicity.

Signaling_Pathway cluster_trigger Initiation cluster_cellular Cellular Events cluster_damage Cellular Damage cluster_response Cellular Response This compound This compound photoactivation Photoactivation This compound->photoactivation uv_light UV Light uv_light->photoactivation ros Reactive Oxygen Species (ROS) photoactivation->ros dna_damage DNA Damage (Strand Breaks) ros->dna_damage lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation protein_oxidation Protein Oxidation ros->protein_oxidation cell_death Cell Death (Apoptosis/Necrosis) dna_damage->cell_death lipid_peroxidation->cell_death protein_oxidation->cell_death

Caption: General signaling pathway of phototoxicity.

Conclusion

This application note provides a comprehensive set of protocols for the in vitro evaluation of this compound's phototoxicity. By employing the 3T3 NRU assay, ROS detection, and the comet assay, researchers can obtain a thorough understanding of the phototoxic potential and underlying mechanisms of this compound. It is crucial for researchers to perform these experiments to generate specific quantitative data for their particular experimental conditions. The provided frameworks for data tables and diagrams should aid in the clear presentation and interpretation of these results.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of Octinoxate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the photostability of octinoxate (B1216657) in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound photodegradation?

A1: this compound (also known as Ethylhexyl Methoxycinnamate or OMC) primarily degrades through two mechanisms upon exposure to UV radiation:

  • E/Z (trans/cis) Photoisomerization: The more stable and effective trans-isomer of this compound absorbs UVB radiation and can convert to the less effective cis-isomer. This process is reversible to some extent but leads to a decrease in the overall UV protection.[1]

  • Photolysis: In the presence of other UV filters, particularly avobenzone (B1665848), this compound can undergo irreversible photodegradation, breaking down into smaller photoproducts.[1][2] This process can generate reactive oxygen species (ROS), which may have harmful effects on the skin.[3]

Q2: Why is the combination of this compound and avobenzone particularly unstable?

A2: When this compound and avobenzone are formulated together, a photochemical reaction can occur upon UV exposure.[4] This interaction leads to the rapid degradation of both filters, compromising the broad-spectrum (UVA and UVB) protection of the sunscreen.[3][4] The reaction can involve a [2+2] cycloaddition, destroying the UV-absorbing capabilities of both molecules.[4]

Q3: What are the most common strategies to improve the photostability of this compound?

A3: Several strategies can be employed to enhance the photostability of this compound in sunscreen formulations:

  • Use of Photostabilizers: Certain UV filters, like octocrylene (B1203250), can act as photostabilizers. Octocrylene can accept the excited-state energy from this compound, dissipating it harmlessly and thus preventing its degradation.[5]

  • Incorporation of Antioxidants: Antioxidants such as Vitamin E (alpha-tocopherol), Vitamin C, and ubiquinone can quench free radicals generated during UV exposure, thereby protecting this compound from photodegradation.[6][7][8]

  • Encapsulation: Encapsulating this compound in carriers like cyclodextrins, polymeric nanoparticles, or mesoporous silica (B1680970) can physically shield it from interacting with other unstable ingredients and from UV-induced degradation.[9][10]

Q4: Can I use octocrylene to stabilize a combination of this compound and avobenzone?

A4: While octocrylene is an effective photostabilizer for avobenzone, its ability to stabilize the combination of avobenzone and this compound is limited. The presence of this compound can interfere with the stabilizing effect of octocrylene on avobenzone. Therefore, this combination is generally not recommended for achieving optimal photostability.

Q5: What are some alternative UVB filters to this compound that are considered more photostable?

A5: If photostability of this compound remains a significant challenge, you might consider alternative UVB filters known for better stability, such as:

  • Octisalate

  • Homosalate

  • Tinosorb S (Bemotrizinol)

  • Uvinul T 150 (Ethylhexyl Triazone)

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of UVB absorbance in my formulation during in vitro testing. 1. Photodegradation of this compound. 2. Interaction with other unstable UV filters (e.g., avobenzone). 3. Inappropriate vehicle or excipients in the formulation.1. Incorporate a photostabilizer like octocrylene. 2. Add a potent antioxidant or a blend of antioxidants (e.g., Vitamin C and E). 3. Consider encapsulation of this compound. 4. Avoid combining this compound with avobenzone.
Inconsistent results in photostability testing. 1. Non-uniform application of the sunscreen film on the substrate. 2. Fluctuations in the UV output of the solar simulator. 3. Improper calibration of the spectrophotometer or HPLC system. 4. Variability in substrate quality (e.g., PMMA plates).1. Use an automated or robotic spreading device for consistent film thickness.[11] 2. Regularly calibrate and monitor the irradiance of your solar simulator.[11] 3. Perform regular calibration and system suitability tests for your analytical instruments. 4. Use standardized, roughened PMMA plates from a reputable supplier.
Formation of unknown peaks in HPLC chromatogram after irradiation. 1. Photodegradation products of this compound or other filters. 2. Interaction between formulation components.1. Use a diode array detector (DAD) to obtain UV spectra of the new peaks for preliminary identification. 2. Employ LC-MS (Liquid Chromatography-Mass Spectrometry) for definitive identification of degradation products.
Difficulty in extracting UV filters from the PMMA plate for HPLC analysis. 1. Incomplete dissolution of the sunscreen film. 2. Use of an inappropriate extraction solvent.1. Use sonication to ensure complete dissolution of the film.[12] 2. Select a solvent in which all UV filters are highly soluble (e.g., methanol (B129727), acetonitrile/THF mixture).[12]

Quantitative Data on this compound Photostability

Table 1: Photodegradation of this compound in Commercial Sunscreens

ProductThis compound ConcentrationUV ExposureDegradation (%)Reference
L'Oréal Solar Expertise SPF 307.5%2 hours50%[13]
Nivea Sun Protect & Bronze SPF 30Not specified (with photostabilizers)Not specified30%[13]

Table 2: Effect of Antioxidants on the Photostability of a Combination of Avobenzone and this compound

AntioxidantConcentrationImprovement in PhotostabilityReference
Vitamin C1:0.5 (Antioxidant:Avobenzone)Effective in increasing photostability[6]
Vitamin E1:2 (Antioxidant:Avobenzone)Effective in increasing photostability[6]
Ubiquinone1:0.5 (Antioxidant:Avobenzone)Most effective photostabilizer in the study[6]

Experimental Protocols

Method 1: In Vitro Photostability Assessment by UV Spectroscopy

This method is based on the principles outlined in ISO 24443 and measures the change in UV absorbance of a sunscreen film before and after irradiation.[14][15]

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Roughened polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Analytical balance

  • Glove or finger cot for spreading

2. Procedure:

  • Sample Application: Weigh a sufficient amount of the sunscreen formulation and apply it to the PMMA plate at a concentration of 0.5 to 1.0 mg/cm².

  • Spreading: Spread the product evenly over the entire surface of the plate using a gloved finger, applying consistent pressure to create a uniform film.

  • Equilibration: Allow the film to dry and equilibrate in the dark for at least 30 minutes at a controlled temperature (e.g., 35°C).[14]

  • Pre-irradiation Measurement: Place the plate in the spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm in 1 nm increments.

  • Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose should be a fraction of the product's expected SPF.[14]

  • Post-irradiation Measurement: Immediately after irradiation, remeasure the absorbance spectrum of the film.

  • Data Analysis: Compare the pre- and post-irradiation spectra. Calculate the percentage of absorbance loss at key wavelengths or the change in the area under the curve (AUC) for the UVB and UVA regions to determine the photostability.

Method 2: In Vitro Photostability Assessment by HPLC

This method quantifies the concentration of this compound before and after UV exposure to determine the extent of photodegradation.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Solar simulator

  • PMMA plates

  • Extraction solvent (e.g., methanol, acetonitrile)

  • Sonication bath

  • Syringe filters (0.45 µm)

  • Analytical balance

2. Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in steps 1-5 of the UV Spectroscopy protocol. Prepare a separate set of non-irradiated (control) plates.

  • Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of the extraction solvent. Use sonication to ensure complete dissolution of the sunscreen film.[12]

  • Sample Preparation for HPLC:

    • Dilute the extracts to a suitable concentration that falls within the linear range of the calibration curve.

    • Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 85:15 v/v or 90:10 v/v).[16]

    • Flow Rate: Typically 1.0 - 1.2 mL/min.[16][17]

    • Detection Wavelength: Set the detector to the peak absorbance of this compound, approximately 310 nm, or a wavelength suitable for simultaneous analysis of multiple filters (e.g., 330 nm).[17]

    • Injection Volume: 10-20 µL.

  • Quantification: Prepare a calibration curve using standard solutions of this compound. Inject the sample extracts and determine the concentration of this compound by comparing the peak areas to the calibration curve.

  • Data Analysis: Calculate the percentage of this compound remaining after irradiation compared to the non-irradiated control to determine the photodegradation.

Visualizations

Photodegradation_of_this compound This compound This compound (trans-isomer) ExcitedState Excited State this compound This compound->ExcitedState Absorption UVB UVB Radiation UVB->this compound Isomerization Photoisomerization ExcitedState->Isomerization Photolysis Photolysis (especially with Avobenzone) ExcitedState->Photolysis CisIsomer cis-isomer (Less effective) Isomerization->CisIsomer DegradationProducts Degradation Products + ROS Photolysis->DegradationProducts

Caption: Photodegradation pathways of this compound upon UV exposure.

Experimental_Workflow_UV_Spectroscopy cluster_prep Sample Preparation cluster_analysis Analysis Apply Apply Sunscreen to PMMA Plate Spread Spread to Uniform Film Apply->Spread Equilibrate Equilibrate in Dark Spread->Equilibrate PreIrradiation Pre-irradiation Absorbance Measurement Equilibrate->PreIrradiation Irradiate Irradiate with Solar Simulator PreIrradiation->Irradiate PostIrradiation Post-irradiation Absorbance Measurement Irradiate->PostIrradiation Compare Compare Spectra & Calculate Photodegradation PostIrradiation->Compare

Caption: Workflow for in vitro photostability testing by UV spectroscopy.

Stabilization_Mechanisms cluster_photostabilizer Photostabilizer (e.g., Octocrylene) cluster_antioxidant Antioxidant (e.g., Vitamin E) Excitedthis compound Excited this compound Octocrylene Octocrylene Excitedthis compound->Octocrylene Energy Transfer Groundthis compound Ground State this compound ExcitedOctocrylene Excited Octocrylene Octocrylene->ExcitedOctocrylene Heat Heat ExcitedOctocrylene->Heat Harmless Dissipation ROS Reactive Oxygen Species (ROS) Antioxidant Antioxidant ROS->Antioxidant Quenching Neutralized Neutralized Species Antioxidant->Neutralized

Caption: Mechanisms of this compound stabilization.

References

addressing matrix effects in the mass spectrometric analysis of octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of octinoxate (B1216657). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to addressing matrix effects in the analysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they specifically impact the analysis of a lipophilic compound like this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[1][2] For a lipophilic compound like this compound (logP > 5), when analyzing biological matrices such as plasma or skin homogenates, the primary sources of matrix effects are endogenous lipids and proteins.[2] These matrix components can compete with this compound for ionization in the mass spectrometer's source, typically leading to ion suppression (a decrease in signal intensity).[3][4] This suppression can compromise the accuracy, precision, and sensitivity of the analytical method.[5]

Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?

A: Significant ion suppression for this compound in plasma is often due to co-eluting phospholipids (B1166683) from the cell membranes.[2] Here are some troubleshooting steps:

  • Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove these interfering lipids. Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[2][6]

  • Optimize Chromatography: Modify your HPLC gradient to better separate this compound from the region where phospholipids typically elute. A slower, more gradual gradient or the use of a different column chemistry (e.g., a phenyl-hexyl column) may improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as This compound-d3 (B1159444). Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate correction of the signal.[7]

Q3: My this compound peak is showing tailing and inconsistent retention times. What could be the cause?

A: Peak tailing and retention time shifts for a lipophilic compound like this compound can be caused by several factors:[8][9]

  • Column Contamination: Lipids and proteins from the matrix can accumulate on the analytical column, leading to poor peak shape and shifting retention times. Implement a robust column washing procedure between samples and consider using a guard column.

  • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Try to reconstitute your final extract in a solvent that is as weak as, or weaker than, your starting mobile phase.

  • Secondary Interactions: this compound may have secondary interactions with active sites on the column packing material. Ensure your mobile phase pH is appropriate for your column chemistry.

Q4: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPt) for this compound analysis in plasma?

A: While protein precipitation is a simpler and faster technique, it is often less effective at removing matrix components that interfere with lipophilic compounds.[6] SPE is generally the preferred method for this compound in plasma because it provides a much cleaner extract, leading to reduced matrix effects and improved assay robustness.[10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.

Q5: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A: While not strictly mandatory for all applications, using a SIL-IS like this compound-d3 is highly recommended for achieving the most accurate and precise quantification, especially in complex biological matrices.[7] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[7] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Low Analyte Recovery
  • Problem: The recovery of this compound from the sample preparation process is consistently low.

  • Possible Causes & Solutions:

    • Inadequate Extraction Solvent in LLE: The polarity of the extraction solvent may not be optimal for the highly lipophilic this compound.

      • Solution: Test solvents with lower polarity, such as hexane (B92381) or a mixture of hexane and methyl-tert-butyl ether (MTBE).

    • Inefficient Elution in SPE: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.

    • Binding to Labware: this compound can adsorb to plastic surfaces.

      • Solution: Use polypropylene (B1209903) labware and consider adding a small percentage of organic solvent to your sample before extraction to minimize binding.

Issue 2: High Signal Variability Between Samples
  • Problem: The peak area of this compound varies significantly between replicate injections of the same sample or between different samples.

  • Possible Causes & Solutions:

    • Inconsistent Matrix Effects: The composition of the biological matrix can vary between individuals or sample lots, leading to different degrees of ion suppression.[1]

      • Solution: This strongly indicates the need for a stable isotope-labeled internal standard (SIL-IS) to normalize the response. If a SIL-IS is already in use, ensure it is added at the earliest stage of sample preparation.

    • Sample Preparation Inconsistency: Manual sample preparation steps can introduce variability.

      • Solution: Automate liquid handling steps where possible. Ensure thorough vortexing and consistent incubation times.

    • Carryover: this compound, being lipophilic, can be prone to carryover in the injection system.

      • Solution: Optimize the autosampler wash procedure. Use a strong organic solvent, like isopropanol, in the wash solution. Inject a blank sample after high-concentration samples to check for carryover.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the matrix effect and recovery of this compound in biological matrices. Note that specific values can vary depending on the exact experimental conditions.

Sample MatrixSample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Ion Suppression/EnhancementReference
Human PlasmaProtein Precipitation (Acetonitrile)85 - 9540 - 60Suppression[11][12]
Human PlasmaLiquid-Liquid Extraction (Hexane:MTBE)90 - 10580 - 95Minimal Suppression[2]
Human PlasmaSolid-Phase Extraction (C18)92 - 10890 - 105Minimal Suppression/Slight Enhancement[10]
Skin HomogenateProtein Precipitation & LLE88 - 9865 - 80Suppression[13][14][15][16]

Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed for the robust extraction of this compound from human plasma, minimizing matrix effects from phospholipids and other endogenous components.

  • Sample Pre-treatment:

    • To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., this compound-d3 in methanol).

    • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes to remove excess water.

  • Elution:

    • Elute the this compound and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water) and vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPt) for this compound from Serum

This is a simpler, high-throughput method, but may be more susceptible to matrix effects compared to SPE.

  • Sample Preparation:

    • To 100 µL of serum in a polypropylene microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d3 in methanol).

    • Add 300 µL of cold acetonitrile (stored at -20°C) to precipitate the proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Transfer the reconstituted sample (or the supernatant directly if evaporation is skipped) to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects cluster_Symptoms Observed Issues cluster_Investigation Investigation Steps cluster_Solutions Mitigation Strategies Symptom1 Poor Reproducibility / High %CV Step1 Assess Matrix Effect Quantitatively (Post-Extraction Spike) Symptom1->Step1 Symptom2 Low Analyte Signal / Ion Suppression Symptom2->Step1 Symptom3 Inaccurate Quantification Symptom3->Step1 Sol1 Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Step1->Sol1 If Matrix Effect > 15% Sol2 Optimize Sample Preparation (e.g., SPE, LLE) Step1->Sol2 If Matrix Effect > 15% Sol3 Improve Chromatographic Separation Step1->Sol3 If Matrix Effect > 15% Step2 Evaluate Sample Preparation Efficiency Step2->Sol2 Step3 Check for Chromatographic Co-elution Step3->Sol3

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

SPE_Workflow_this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Start Plasma Sample + SIL-IS Pretreat Acidify with Phosphoric Acid Start->Pretreat Load Load Sample Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash with 20% Methanol Load->Wash Elute Elute with Methanol Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Experimental workflow for Solid-Phase Extraction (SPE) of this compound.

References

Technical Support Center: Optimizing Octinoxate Extraction from Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction efficiency of octinoxate (B1216657) from sediment samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of this compound from sediment.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from sediment?

A1: The most common and effective methods for extracting this compound from sediment include Ultrasound-Assisted Extraction (UAE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Each method has its own advantages regarding efficiency, sample throughput, and solvent consumption.

Q2: My this compound recovery is consistently low. What are the potential causes?

A2: Low recovery of this compound can be attributed to several factors:

  • Incomplete Extraction: The solvent may not be effectively penetrating the sediment matrix to dissolve the this compound. Factors such as incorrect solvent choice, insufficient extraction time, or inadequate agitation/sonication can contribute to this.

  • Strong Analyte-Matrix Interactions: this compound can bind strongly to organic matter or clay particles within the sediment, making it difficult to extract.

  • Degradation of this compound: Although generally stable, this compound can degrade under harsh extraction conditions, such as high temperatures or extreme pH.

  • Losses During Sample Handling: Analyte loss can occur during various steps, including solvent evaporation, filtration, and transfer between vessels.

Q3: I am observing significant matrix effects in my LC-MS/MS or GC-MS analysis. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in sediment analysis.[1][2][3] To mitigate these effects:

  • Improve Sample Cleanup: Incorporate a cleanup step after extraction using techniques like dispersive solid-phase extraction (d-SPE) with sorbents such as C18 or primary secondary amine (PSA).

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank sediment extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.

  • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound can effectively correct for matrix effects and variations in instrument response.

  • Dilute the Sample Extract: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization.

Q4: An emulsion has formed during my liquid-liquid extraction step. How can I break it?

A4: Emulsion formation is a frequent issue when working with complex matrices like sediment.[4] To resolve this:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the extraction mixture. This increases the ionic strength of the aqueous phase, promoting phase separation.[4]

  • Centrifugation: Centrifuging the sample at a moderate speed can help to break the emulsion and separate the layers.[4]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[4]

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or rocking to mix the phases, which can prevent emulsion formation.[4]

Q5: What is the best solvent for extracting this compound from sediment?

A5: The choice of solvent is critical for efficient extraction. Methanol (B129727) has been shown to be an effective solvent for extracting UV filters, including this compound, from sand and sediment samples. Other commonly used solvents include acetonitrile (B52724) and ethyl acetate, often in combination with other solvents or modifiers. The optimal solvent may depend on the specific characteristics of the sediment, such as organic matter content.

Data on Extraction Efficiency

The following tables summarize quantitative data on the recovery of this compound and other UV filters from sediment and related matrices using different extraction methods.

Table 1: Comparison of Recovery Rates for UV Filters using QuEChERS Method in Sludge

UV FilterRecovery (%)Relative Standard Deviation (RSD) (%)
Benzophenone-395.310.2
This compound 98.7 8.5
Octocrylene102.19.1
Avobenzone92.511.4
Homosalate105.67.8
Octisalate99.29.7
Data adapted from a study on waste sludge, a complex matrix similar to sediment.[5][6]

Table 2: Optimized Parameters and Recoveries for Solid-Phase Microextraction (SPME) of this compound from Water

ParameterOptimized Value
Fiber CoatingPolyacrylate
Extraction ModeDirect Immersion
Extraction Temperature25°C
Extraction Time45 min
Sample pH6.5
Recovery 80-83%
While this data is for water samples, SPME can be adapted for sediment pore water analysis.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

1. Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general guideline and may require optimization for your specific sediment type.

  • Sample Preparation:

    • Air-dry the sediment sample to a constant weight to avoid thermal decomposition of organic compounds.[9]

    • Homogenize the dried sediment by grinding and sieving.

  • Extraction:

    • Weigh 10 g of the prepared sediment into a glass centrifuge tube.[9]

    • Add 5 mL of methanol (or another appropriate solvent) to the tube.[9]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[9]

  • Sample Cleanup and Analysis:

    • Centrifuge the sample at 5500 rpm to separate the sediment from the solvent.[9]

    • Decant the supernatant into a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) to a final volume of 0.25 mL for analysis by LC-MS/MS or GC-MS.[9]

2. QuEChERS Protocol for Sediment

This protocol is adapted from methods developed for the analysis of various pollutants in sediment.[5][6][10][11]

  • Sample Preparation:

    • Freeze-dry the sediment sample and homogenize it.

  • Extraction:

    • Weigh 2 g of the freeze-dried sediment into a 50 mL centrifuge tube.[10]

    • Spike with an appropriate internal standard.

    • Add 4 mL of ultrapure water and vortex to mix.[10]

    • Add 10 mL of an extraction solvent (e.g., ethyl acetate:toluene 75:25 v/v or acetonitrile).[10]

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute and then centrifuge.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds and centrifuge.

  • Analysis:

    • The final supernatant can be directly analyzed or further concentrated and solvent-exchanged for compatibility with GC-MS or LC-MS/MS.

3. Solid-Phase Extraction (SPE) Protocol for Aqueous Samples

This protocol is for the extraction of this compound from water, which can be applied to the aqueous phase after initial sediment extraction or for pore water analysis.

  • Sample Preparation:

    • Adjust the pH of the water sample to < 2 with sulfuric acid.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water through it.

  • Sample Loading:

    • Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Analyte Elution:

    • After loading, dry the cartridge under vacuum.

    • Elute the retained this compound with a suitable organic solvent, such as a mixture of acetone (B3395972) and n-hexane.

  • Concentration and Analysis:

    • Evaporate the eluate to a small volume and reconstitute in a solvent compatible with the analytical instrument (GC-MS or LC-MS/MS).

Visualizations

Experimental Workflow for this compound Extraction from Sediment

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis A Collect Sediment Sample B Air-dry or Freeze-dry A->B C Homogenize (Grind & Sieve) B->C D1 Ultrasound-Assisted Extraction (UAE) C->D1 Choose Method D2 QuEChERS C->D2 Choose Method D3 Solid-Phase Extraction (SPE) C->D3 Choose Method E Centrifuge & Decant D1->E F Dispersive SPE (d-SPE) D2->F G Solvent Evaporation D3->G E->G F->G H Reconstitute in Analysis Solvent G->H G->H G->H I LC-MS/MS or GC-MS Analysis H->I

Caption: A generalized workflow for the extraction and analysis of this compound from sediment samples.

Troubleshooting Logic for Low this compound Recovery

troubleshooting_low_recovery Start Low this compound Recovery Q1 Is the extraction solvent appropriate? Start->Q1 Sol1 Consider solvent polarity and analyte solubility. Try Methanol or Acetonitrile. Q1->Sol1 No Q2 Are extraction parameters (time, temp, agitation) optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase sonication/shaking time. Optimize temperature. Q2->Sol2 No Q3 Is there evidence of strong matrix binding? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Modify solvent with additives. Consider a more rigorous extraction technique (e.g., PLE). Q3->Sol3 No Q4 Are there losses during sample workup? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Q4->Start No, problem persists End Recovery Improved Q4->End Yes A4_Yes Yes A4_No No Sol4 Minimize transfer steps. Use gentle evaporation techniques. Sol4->End

Caption: A decision tree to troubleshoot and resolve issues of low this compound recovery.

References

Technical Support Center: Overcoming Octinoxate Solubility Challenges in Aqueous Media for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with octinoxate (B1216657) in aqueous-based in vitro assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous cell culture medium or buffer?

A1: this compound is a lipophilic (fat-soluble) organic compound and is practically insoluble in water.[1][2][3] Its chemical structure lends itself to high solubility in oils and organic solvents but very poor solubility in aqueous solutions. Direct addition of this compound to your cell culture medium or buffer will likely result in precipitation or an uneven suspension, making it unsuitable for accurate and reproducible in vitro experiments.

Q2: What is the best solvent to dissolve this compound for in vitro assays?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell-based assays.[4][5] Ethanol (B145695) is another viable option.[2][6] It is crucial to prepare a concentrated stock solution in a suitable organic solvent first and then dilute it into your aqueous medium.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?

A3: This common issue is often referred to as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of the solution. To avoid this, it is recommended to add the stock solution dropwise while gently vortexing or swirling the medium.[7]

Q4: What is the maximum concentration of DMSO I can use in my cell culture without causing toxicity?

A4: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[4][5] For sensitive cell lines, it is advisable to use a final concentration of 0.1% or lower.[4][5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q5: Can I use surfactants to improve the solubility of this compound in aqueous media?

A5: Yes, non-ionic surfactants like Tween® 20 and Pluronic® F-68 can be used to create stable dispersions of hydrophobic compounds in aqueous solutions by forming micelles.[8][9] This can be an alternative to using organic solvents, especially for assays where solvents may interfere with the results. The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution of Stock Solution
Possible Cause Solution
Solvent Shock Add the this compound stock solution to the aqueous medium slowly and dropwise while gently swirling or vortexing the medium. This allows for gradual dispersion and reduces the likelihood of precipitation.[7]
High Final Concentration Ensure that the final concentration of this compound in your assay does not exceed its solubility limit in the final medium composition (including serum proteins, which can sometimes aid solubility). You may need to perform a solubility test to determine the maximum achievable concentration in your specific medium.
Temperature Effects Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Temperature changes can affect solubility.[10]
pH of the Medium Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4). While this compound is not highly pH-sensitive, significant deviations could potentially affect its stability in the medium.
Issue 2: Preparing a Stable this compound Working Solution
Challenge Recommendation
Incomplete Dissolution of Stock Ensure your this compound is fully dissolved in the organic solvent before preparing dilutions. Gentle warming (not exceeding 37°C) or brief sonication can aid in dissolving the compound in the stock solution.[2]
Choice of Solvent For most cell-based assays, high-purity, anhydrous DMSO is the recommended solvent.[4][5] If DMSO is not suitable for your experimental setup, ethanol can be considered.
Use of Surfactants If avoiding organic solvents is necessary, consider using a biocompatible surfactant. Prepare a stock solution of the surfactant and add it to the aqueous medium before introducing the this compound. The final surfactant concentration should be above its CMC.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource(s)
Water< 0.1 g/100 mL at 27°C; 0.22 to 0.75 mg/L at 21°C[11][12][13]
Dimethyl Sulfoxide (DMSO)≥ 200 mg/mL (688.71 mM)[14]
Dimethyl Sulfoxide (DMSO)50 mg/mL (172.18 mM)[4]
Dimethyl Sulfoxide (DMSO)10 mM[5]
EthanolSoluble[2][6]
MethanolA 1% / 1cm extinction of min. 830 at 308nm is noted, implying good solubility[15]
Propylene GlycolSoluble[2]
IsopropanolSoluble[2]
OilsSoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound: To prepare a 100 mM stock solution in 1 mL of DMSO, weigh out 29.04 mg of this compound (Molecular Weight = 290.4 g/mol ).

  • Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly until all the powder is dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stored properly, the DMSO stock solution should be stable for several months.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Important Consideration for Dilution: To minimize precipitation, add the this compound stock solution to the culture medium dropwise while gently swirling the tube or plate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v). For a 1:200 dilution (e.g., 5 µL of stock in 995 µL of medium), the final DMSO concentration will be 0.5%. For a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium), the final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.

  • Use Immediately: Use the freshly prepared working solutions to treat your cells immediately.

Visualizations

Signaling Pathways

This compound has been reported to interact with several signaling pathways, which can be the focus of in vitro investigations.

experimental_workflow General Experimental Workflow for In Vitro Assays with this compound cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare Concentrated This compound Stock (e.g., 100 mM in DMSO) working Prepare Working Solution (Dilute stock in pre-warmed medium) stock->working Slow, dropwise addition treat Treat Cells with This compound Working Solution and Controls (Vehicle, Untreated) working->treat cells Seed Cells in Multi-well Plate cells->treat incubate Incubate for Desired Time Period treat->incubate endpoint Perform Endpoint Assay (e.g., Cytotoxicity, Gene Expression, Protein Analysis) incubate->endpoint data Data Acquisition and Analysis endpoint->data

Caption: General workflow for preparing and using this compound in cell-based in vitro assays.

ahr_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex Cytosolic AhR Complex (AhR, HSP90, AIP) This compound->AhR_complex Binds and Activates Activated_AhR Activated AhR AhR_complex->Activated_AhR Translocates to Nucleus Dimer AhR-ARNT Heterodimer Activated_AhR->Dimer ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) in DNA Dimer->XRE Binds to Gene_expression Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_expression Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially modulated by this compound.[1][16][17][18][19]

thyroid_hormone_receptor_pathway Thyroid Hormone Receptor (TR) Signaling Pathway cluster_nucleus Nucleus This compound This compound TR Thyroid Hormone Receptor (TR) This compound->TR Binds to Dimer TR-RXR Heterodimer TR->Dimer RXR Retinoid X Receptor (RXR) RXR->Dimer TRE Thyroid Hormone Response Element (TRE) in DNA Dimer->TRE Binds to Gene_expression Altered Target Gene Transcription TRE->Gene_expression Regulates

Caption: Simplified overview of the Thyroid Hormone Receptor (TR) signaling pathway.[7][10][20][21][22][23]

estrogen_receptor_pathway Estrogen Receptor (ER) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to HSP Heat Shock Proteins ER->HSP Inactive state Dimer ER Dimer ER->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) in DNA Dimer->ERE Binds to Gene_expression Target Gene Transcription (e.g., cell cycle regulators) ERE->Gene_expression Initiates

Caption: Potential interaction of this compound with the Estrogen Receptor (ER) signaling pathway.[24][25][26][27]

References

Technical Support Center: Troubleshooting Octinoxate and Avobenzone Photodegradation in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of octinoxate (B1216657) and avobenzone (B1665848) photodegradation in formulations.

Troubleshooting Guide

This section addresses specific issues encountered during experimental work with this compound and avobenzone in a question-and-answer format.

Question 1: My formulation containing avobenzone and this compound shows significant loss of UV absorbance after irradiation. What is the likely cause and how can I fix it?

Answer:

The observed loss of UV absorbance is likely due to the photodegradation of both avobenzone and this compound. Avobenzone is notoriously photounstable, and its degradation can be accelerated in the presence of this compound. The primary degradation pathways include:

  • Avobenzone: Undergoes keto-enol tautomerism upon UV exposure, converting the protective enol form to a less effective keto form, which can then undergo further degradation.

  • This compound: Can undergo E/Z (trans/cis) isomerization, with the cis isomer being less effective at absorbing UVB radiation. More critically, it can participate in a [2+2] cycloaddition reaction with avobenzone, leading to the degradation of both molecules.

Troubleshooting Steps:

  • Incorporate a Photostabilizer: The most effective solution is to add a photostabilizer to your formulation. Octocrylene (B1203250) is a widely used and effective photostabilizer for avobenzone. It functions by quenching the excited triplet state of avobenzone, thus preventing its degradation. Other effective stabilizers include bemotrizinol (B606015) (Tinosorb S).

  • Optimize UV Filter Ratios: The relative concentrations of avobenzone, this compound, and a photostabilizer like octocrylene are crucial. It is often necessary to have a sufficient concentration of the photostabilizer to effectively protect avobenzone.

  • Consider Encapsulation: Encapsulating avobenzone or this compound can physically protect them from interactions and photodegradation. This can also improve the overall aesthetic of the formulation.

  • Incorporate Antioxidants: Antioxidants such as Vitamin E (tocopherol), Vitamin C (ascorbic acid), and ubiquinone can help mitigate photodegradation by scavenging free radicals generated during UV exposure.

Question 2: I am observing phase separation or changes in the physical properties of my sunscreen emulsion after photostability testing. What could be the reason?

Answer:

Changes in the physical stability of your emulsion post-irradiation can be linked to the degradation of the UV filters and their interaction with other formulation components.

Potential Causes and Solutions:

  • Degradation Product Formation: The byproducts of avobenzone and this compound degradation can be more polar or have different solubilities compared to the parent molecules. This can disrupt the oil-water balance of the emulsion, leading to instability.

  • Emulsifier Incompatibility: The choice of emulsifier is critical. Some emulsifiers may interact with the UV filters or their degradation products, leading to a breakdown of the emulsion. For instance, when using zinc oxide, nonionic emulsifiers and rheology modifiers are recommended to avoid pH shifts and instability.

  • pH Shifts: Photodegradation can sometimes lead to the formation of acidic byproducts, causing a drop in the pH of the formulation. This pH shift can affect the stability of pH-sensitive emulsifiers and other ingredients.

  • Inadequate Homogenization: Insufficient mixing during the preparation of the emulsion can lead to larger droplet sizes, which are more prone to coalescence and separation over time, a process that can be accelerated by the stress of irradiation.

Troubleshooting Steps:

  • Evaluate Emulsifier System: Ensure your emulsifier system is robust and compatible with all ingredients, including the UV filters. Consider using polymeric emulsifiers or combinations of emulsifiers to improve stability.

  • Monitor pH: Measure the pH of your formulation before and after irradiation. If a significant change is observed, consider adding a buffering agent to maintain a stable pH.

  • Optimize Homogenization: Review your manufacturing process to ensure adequate homogenization is achieved to create a fine and uniform emulsion.

  • Incorporate Stabilizing Agents: The use of rheology modifiers such as xanthan gum or carbomers can increase the viscosity of the external phase, which helps to prevent droplet coalescence and improve overall emulsion stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of photodegradation for avobenzone and this compound?

A1: Avobenzone primarily degrades through a process called keto-enol tautomerism. Upon absorbing UVA radiation, the stable enol form isomerizes to the unstable keto form, which does not absorb UVA radiation as effectively and is prone to further irreversible degradation. This compound, a UVB filter, can undergo trans-cis isomerization upon UV exposure, with the cis-isomer having a lower UV-absorbing capacity. It can also undergo a [2+2] cycloaddition reaction, particularly in the presence of avobenzone, leading to the degradation of both filters.

Q2: How does octocrylene stabilize avobenzone?

A2: Octocrylene is an effective photostabilizer for avobenzone because it can accept the excited-state energy from the avobenzone molecule. After avobenzone absorbs UV radiation, it enters a high-energy excited state. Octocrylene can take this excess energy from avobenzone through a process called triplet-triplet energy transfer, returning the avobenzone to its ground state before it can undergo degradation. Octocrylene then harmlessly dissipates this energy as heat.

Q3: Can I use inorganic filters like zinc oxide or titanium dioxide with avobenzone and this compound?

A3: Combining inorganic and organic filters can be complex. While these combinations can provide broad-spectrum protection, there is a potential for photocatalytic degradation of the organic filters, particularly avobenzone, by the metal oxides. This is especially true for uncoated grades of zinc oxide and titanium dioxide. To mitigate this, it is recommended to use coated grades of the inorganic filters. Additionally, using phosphate-based emulsifiers has been shown to enhance the photostability of avobenzone in the presence of zinc oxide.

Q4: What is a typical experimental setup for in vitro photostability testing?

A4: A common in vitro method involves applying a thin, uniform film of the sunscreen formulation onto a substrate, typically a roughened PMMA (polymethyl methacrylate) plate. The amount of product applied is usually around 0.5 to 1.0 mg/cm². The plate is then irradiated with a controlled dose of UV radiation from a solar simulator. The UV absorbance of the film is measured using a UV-Vis spectrophotometer before and after irradiation to determine the extent of photodegradation. Alternatively, the UV filters can be extracted from the irradiated and non-irradiated films and their concentrations quantified using High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Photodegradation and Stabilization

The following tables summarize quantitative data on the photodegradation of avobenzone and this compound under various conditions.

Table 1: Photodegradation of Avobenzone in the Presence of this compound and Photostabilizers

Formulation ComponentsIrradiation Time (hours)Avobenzone Degradation (%)Reference
Avobenzone + this compound1~36(Adapted from)
Avobenzone + this compound + Octocrylene1~15(Adapted from)
Avobenzone + this compound + Bemotrizinol1<10(Adapted from)

Table 2: Effect of Antioxidants on Avobenzone Photostability

Formulation Components (Avobenzone:Antioxidant ratio)Irradiation Time (hours)Avobenzone Remaining (%)Reference
Avobenzone only2~40(Adapted from)
Avobenzone + Vitamin E (1:2)2~70(Adapted from)
Avobenzone + Vitamin C (1:0.5)2~65(Adapted from)
Avobenzone + Ubiquinone (1:0.5)2~75(Adapted from)

Detailed Experimental Protocols

Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy

Objective: To determine the photostability of a sunscreen formulation by measuring the change in its UV absorbance spectrum after exposure to a controlled dose of UV radiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output (e.g., Xenon arc lamp)

  • Roughened PMMA plates

  • Positive displacement pipette or syringe

  • Analytical balance

  • Glove or finger cot for spreading

Procedure:

  • Sample Application: Accurately weigh a specific amount of the sunscreen formulation (typically 0.5 - 1.0 mg/cm²) and apply it to the roughened surface of a PMMA plate.

  • Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger or a finger cot to create a uniform film.

  • Drying/Equilibration: Allow the film to dry and equilibrate in the dark at a controlled temperature (e.g., 35°C) for at least 30 minutes.

  • Pre-irradiation Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm using the UV-Vis spectrophotometer.

  • Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is often calculated based on the product's expected SPF.

  • Post-irradiation Measurement: After irradiation, remeasure the absorbance spectrum of the sunscreen film under the same conditions as the pre-irradiation measurement.

  • Data Analysis: Compare the pre- and post-irradiation absorbance spectra to determine the percentage of degradation. The Area Under the Curve (AUC) for the UVA and UVB regions can be calculated to quantify the loss of protection.

Protocol 2: Quantification of UV Filters by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of avobenzone and this compound in a sunscreen formulation before and after UV irradiation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Solar simulator

  • PMMA plates

  • Extraction solvent (e.g., methanol (B129727), acetonitrile)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • Analytical balance

  • Sonicator

Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in Protocol 1 (steps 1-5). Prepare a separate set of non-irradiated (control) plates.

  • Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of the extraction solvent. Use sonication to ensure the complete dissolution of the sunscreen film and extraction of the UV filters.

  • Sample Preparation for HPLC:

    • Dilute the extracts to a suitable concentration that falls within the linear range of the calibration curve.

    • Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 90:10 v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: A wavelength of around 330 nm is suitable for the simultaneous detection of avobenzone and this compound.

    • Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve using standard solutions of avobenzone and this compound of known concentrations. Use the peak areas from the chromatograms of the extracted samples to determine the concentration of each UV filter before and after irradiation. The percentage of degradation can then be calculated.

Visualizations

Photodegradation_Pathways cluster_avobenzone Avobenzone Photodegradation cluster_this compound This compound Photodegradation Avo_Enol Avobenzone (Enol Form) (UVA Absorbing) Avo_Excited Excited State Avo_Enol->Avo_Excited UVA Radiation Avo_Keto Avobenzone (Keto Form) (Less UVA Absorbing) Avo_Excited->Avo_Keto Isomerization Avo_Degradation Degradation Products Avo_Keto->Avo_Degradation Further Degradation Oct_Trans This compound (Trans Form) (UVB Absorbing) Oct_Excited Excited State Oct_Trans->Oct_Excited UVB Radiation Oct_Cis This compound (Cis Form) (Less UVB Absorbing) Oct_Excited->Oct_Cis Isomerization Cycloaddition [2+2] Cycloaddition with Avobenzone Oct_Excited->Cycloaddition

Caption: Photodegradation pathways of avobenzone and this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Sunscreen Formulation apply Apply Uniform Film to PMMA Plate start->apply dry Dry/Equilibrate in Dark apply->dry pre_measure Pre-irradiation UV-Vis Measurement dry->pre_measure irradiate Irradiate with Solar Simulator pre_measure->irradiate post_measure Post-irradiation UV-Vis Measurement irradiate->post_measure hplc_analysis OR Extract and Analyze by HPLC irradiate->hplc_analysis compare Compare Results & Calculate Degradation post_measure->compare hplc_analysis->compare

Caption: Experimental workflow for in vitro photostability testing.

Troubleshooting_Logic start Problem: Loss of UV Absorbance cause1 Likely Cause: Photodegradation of Avobenzone & this compound start->cause1 solution1 Solution 1: Incorporate Photostabilizer (e.g., Octocrylene) cause1->solution1 solution2 Solution 2: Optimize UV Filter Ratios cause1->solution2 solution3 Solution 3: Use Encapsulation Technology cause1->solution3 solution4 Solution 4: Add Antioxidants cause1->solution4

Caption: Troubleshooting logic for loss of UV absorbance.

methods for stabilizing octinoxate against photodegradation by other UV filters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for stabilizing the UVB filter octinoxate (B1216657) against photodegradation, particularly when co-formulated with other UV filters.

Frequently Asked Questions (FAQs)

Q1: My formulation containing this compound and avobenzone (B1665848) is showing significant photodegradation. What is the underlying cause?

A1: The combination of this compound and avobenzone is well-documented to be photounstable.[1][2][3] When exposed to UV radiation, a photochemical reaction can occur between the two filters, leading to the degradation of both.[1][2] This is a significant issue as it reduces the overall UV protection efficacy of the sunscreen product. The interaction is described as a concomitant photolysis that predominates over the expected E/Z photoisomerization of this compound.[1][2]

Q2: Which UV filters are known to cause photodegradation of this compound?

A2: The primary UV filter of concern for this compound stability is avobenzone . Their interaction leads to mutual degradation upon UV exposure.[1][2][3]

Q3: What are the recommended methods for stabilizing this compound in the presence of other UV filters?

A3: Several strategies can be employed to enhance the photostability of this compound, especially in formulations containing avobenzone:

  • Addition of Photostabilizing UV Filters: Certain UV filters can act as photostabilizers. These include:

    • Octocrylene: This is a commonly used filter to stabilize avobenzone, and in doing so, it can help improve the overall stability of a formula containing both avobenzone and this compound.[4]

    • Bemotrizinol (B606015) (Tinosorb S): This broad-spectrum UV filter has been shown to effectively prevent the photodegradation of avobenzone and, consequently, can stabilize formulations containing both avobenzone and this compound.[5]

    • Bisoctrizole (B1663556) (Tinosorb M): This photostable, broad-spectrum filter can help stabilize other UV filters like this compound.[6][7]

  • Incorporation of Antioxidants: Antioxidants can help mitigate photodegradation.

    • Quercetin (B1663063): This natural antioxidant has been shown to enhance the photostability of both avobenzone and this compound in a concentration-dependent manner.[8][9]

  • Encapsulation: Encapsulating one or both of the unstable UV filters can prevent their interaction.

    • Cyclodextrins: Encapsulation of avobenzone and this compound in β-cyclodextrin has been shown to significantly enhance their photostability.[10]

Q4: Are there any UV filters that are inherently more photostable and compatible with this compound?

A4: Yes, newer generation UV filters like bemotrizinol and bisoctrizole are known for their excellent photostability and can be good partners for this compound in formulations, often helping to stabilize the entire system.[5][6][7][11][12]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of UVB protection in an this compound/avobenzone formula. Photodegradation due to the interaction between this compound and avobenzone.1. Incorporate a photostabilizer: Add octocrylene, bemotrizinol, or bisoctrizole to the formulation. 2. Add an antioxidant: Introduce quercetin to the formulation. 3. Consider encapsulation: Explore encapsulation of avobenzone or this compound.
Discoloration of the formulation after UV exposure. Formation of photodegradation products.This is often a consequence of the degradation of the UV filters. The troubleshooting steps are the same as for the loss of UVB protection.
Inconsistent results in photostability testing. Variability in the experimental setup.Ensure strict adherence to a validated photostability testing protocol. Key parameters to control include the substrate used, the application amount of the product, the irradiation source and dose, and the analytical method.

Quantitative Data on this compound Stabilization

The following table summarizes the quantitative effects of different stabilizers on the photodegradation of this compound when combined with avobenzone.

Stabilizing Agent Concentration of Stabilizer Initial this compound Degradation (%) This compound Degradation with Stabilizer (%) Reference
QuercetinNot specified51.3 ± 2.142.2 ± 2.0[9]

More quantitative data on other stabilizers is an area of ongoing research.

Experimental Protocols

In Vitro Photostability Testing using UV-Vis Spectroscopy

This method assesses the change in UV absorbance of a sunscreen film before and after UV irradiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Polymethyl methacrylate (B99206) (PMMA) plates

  • Positive displacement pipette or syringe for sample application

  • Gloved finger or automated spreading device

Procedure:

  • Sample Preparation: Apply a precise amount of the sunscreen formulation (e.g., 1.0 mg/cm²) onto a PMMA plate.

  • Spreading: Spread the product evenly across the surface of the plate to create a uniform film.

  • Drying: Allow the film to dry in the dark for at least 30 minutes.

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum of the non-irradiated sample from 290 nm to 400 nm.

  • Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator.

  • Final Absorbance Measurement: After irradiation, measure the final absorbance spectrum of the sample.

  • Analysis: Compare the pre- and post-irradiation absorbance spectra to determine the extent of photodegradation.

Photostability Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the concentration of this compound before and after UV irradiation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Solar simulator

  • PMMA plates

  • Appropriate solvents (e.g., methanol (B129727), acetonitrile, water) for mobile phase and sample extraction

  • Ultrasonic bath

Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate the sunscreen films on PMMA plates as described in the UV-Vis spectroscopy protocol. A non-irradiated sample should be prepared as a control.

  • Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of a suitable extraction solvent (e.g., methanol). Use an ultrasonic bath to ensure complete dissolution of the sunscreen film.

  • Sample Preparation for HPLC: Filter the extracts through a 0.45 µm syringe filter into HPLC vials. Dilute as necessary to fall within the linear range of the calibration curve.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 85:15 v/v).[13]

    • Flow Rate: Typically 1.0 mL/min.[13]

    • Detection Wavelength: Monitor the eluent at a wavelength where this compound has strong absorbance, such as 300 nm.[13]

    • Injection Volume: Typically 10-20 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound. Use the peak area from the chromatograms to determine the concentration of this compound in the irradiated and non-irradiated samples. The percentage of degradation can then be calculated.

Visualizations

cluster_0 This compound Photodegradation Pathway This compound This compound Interaction Photochemical Interaction This compound->Interaction Avobenzone Avobenzone Avobenzone->Interaction UV_Radiation UV Radiation UV_Radiation->Interaction Degradation_Products Degradation Products (Loss of UV Protection) Interaction->Degradation_Products

Caption: this compound photodegradation with avobenzone.

cluster_1 Methods for Stabilizing this compound cluster_2 Stabilizing Agents Unstable_Formulation Unstable Formulation (this compound + Avobenzone) Stabilization_Methods Stabilization Methods Unstable_Formulation->Stabilization_Methods Photostabilizers Photostabilizing UV Filters (e.g., Octocrylene, Bemotrizinol) Stabilization_Methods->Photostabilizers Antioxidants Antioxidants (e.g., Quercetin) Stabilization_Methods->Antioxidants Encapsulation Encapsulation (e.g., Cyclodextrins) Stabilization_Methods->Encapsulation Stable_Formulation Photostable Formulation Photostabilizers->Stable_Formulation Antioxidants->Stable_Formulation Encapsulation->Stable_Formulation

Caption: Strategies to stabilize this compound formulations.

cluster_3 Experimental Workflow for Photostability Assessment Start Start: Prepare Sunscreen Film on PMMA Plate Split Divide into Two Sets Start->Split Control Control Sample (No UV Exposure) Split->Control Set 1 Irradiated Irradiate with Solar Simulator Split->Irradiated Set 2 Extraction Extract UV Filters from Both Sets Control->Extraction Irradiated->Extraction Analysis Analyze by HPLC or UV-Vis Spectroscopy Extraction->Analysis Quantify Quantify Degradation Analysis->Quantify End End: Report Photostability Quantify->End

Caption: Workflow for photostability testing.

References

reducing analytical interference when measuring octinoxate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical measurement of octinoxate (B1216657) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is often preferred for cosmetic formulations, while GC-MS is suitable for environmental samples due to its sensitivity and selectivity.[2][3] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also increasingly used for complex biological matrices because it minimizes matrix effects and offers high specificity.[4][5]

Q2: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of this compound. What can I do?

A2: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples.[4][6] To mitigate this, consider the following:

  • Improve Sample Preparation: Employ more rigorous extraction and clean-up procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8]

  • Optimize Chromatography: Adjust the mobile phase composition and gradient to better separate this compound from co-eluting matrix components.[6]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.[9]

Q3: My this compound peak in the HPLC-UV chromatogram is showing tailing or is broad. What could be the cause?

A3: Peak tailing or broadening can be caused by several factors:

  • Sample Overload: Injecting too high a concentration of the sample can lead to broad peaks. Try diluting your sample.[10]

  • Column Issues: The column may be degrading, or there might be an issue with the packing. Consider flushing the column or replacing it.

  • Mobile Phase Incompatibility: The sample solvent may not be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[10]

  • Secondary Interactions: Silanol groups on the column packing can interact with the analyte. Using a mobile phase with a competitive additive like triethylamine (B128534) or using an end-capped column can help.

Q4: I am seeing extraneous peaks in my chromatogram. What is their source?

A4: Extraneous peaks can originate from several sources:

  • Sample Matrix: Other UV filters or excipients in the formulation can have similar chromatographic behavior.[11][12]

  • Contamination: Contamination can be introduced from solvents, glassware, or during sample preparation. Ensure high-purity solvents and clean equipment are used.[13]

  • Sample Degradation: this compound can degrade under certain conditions, leading to the formation of byproducts.[12]

  • Carryover: Residual sample from a previous injection can appear in the current chromatogram. Implement a thorough wash step between injections.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery of this compound Incomplete extraction from the sample matrix.Optimize the extraction solvent and technique (e.g., increase sonication time, use a different LLE solvent or SPE sorbent).[7][14]
Loss of analyte during solvent evaporation.Use a gentle stream of nitrogen for evaporation and avoid excessive heat.
Poor Reproducibility (High %RSD) Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps. Automation can improve reproducibility.
Instrument instability.Check the stability of the pump flow rate, detector lamp, and column temperature.
Baseline Noise or Drift in HPLC-UV Contaminated mobile phase or column.Filter the mobile phase and flush the column. Use high-purity solvents.[13]
Air bubbles in the system.Degas the mobile phase.
Fluctuations in detector lamp intensity.Allow the lamp to warm up sufficiently. If the problem persists, the lamp may need replacement.
Spectral Interference in UV Detection Overlapping absorption spectra from other compounds in the sample.[13][15]Select a detection wavelength where this compound has high absorbance and potential interferents have low absorbance (around 310 nm is common).[16] Use a diode array detector (DAD) to check for peak purity.

Quantitative Data Summary

Table 1: Performance of a Validated RP-HPLC Method for Sunscreen Formulations

ParameterResult
Linearity Range45 to 120 µg/ml[3]
Correlation Coefficient (r²)> 0.999[3]
Accuracy (Recovery)99.0% to 101.0%[17]
Precision (%RSD)< 2%[17]
Limit of Detection (LOD)2.12 µg/mL[17]
Limit of Quantification (LOQ)Not specified in the same study, but another reports 0.03 µg/mL[17]

Table 2: Performance of a Fast GC/MS Method for Water Samples

ParameterResult
Linearity Range0.5-25 µg/L[2]
Correlation Coefficient (r²)0.990-0.999[2]
Accuracy (Recovery)80-83%[2]
Limit of Detection (LOD)0.17-0.29 µg/L[2]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Sunscreen Cream for HPLC Analysis

This protocol is a generalized procedure based on common practices in the literature.[11][18]

  • Sample Weighing: Accurately weigh approximately 100 mg of the sunscreen cream into a 50 mL volumetric flask.

  • Dissolution: Add about 30 mL of a methanol (B129727) and isopropanol (B130326) mixture. Isopropanol can aid in dissolving the oily matrix.

  • Extraction: Sonicate the flask for 15-30 minutes to ensure complete extraction of this compound from the cream base.[14]

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the same solvent mixture.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[14]

  • Further Dilution (if necessary): Depending on the concentration of this compound, a further dilution with the mobile phase may be necessary to fall within the calibration range.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a generalized procedure for the extraction of this compound from environmental water samples.[2][19]

  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge dry out.

  • Sample Loading: Pass 100 mL of the water sample through the SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for analysis.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Complex Sample (e.g., Sunscreen, Water) Extraction Extraction (LLE, SPE, Sonication) Sample->Extraction Cleanup Clean-up / Filtration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC / GC) Cleanup->Chromatography Detection Detection (UV / MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for this compound analysis.

Troubleshooting_Tree Figure 2: Troubleshooting Low Analyte Recovery Start Low this compound Recovery CheckExtraction Is the extraction method validated for this matrix? Start->CheckExtraction CheckEvaporation Is there a solvent evaporation step? CheckExtraction->CheckEvaporation Yes OptimizeExtraction Optimize extraction: - Change solvent - Increase extraction time/energy - Adjust pH CheckExtraction->OptimizeExtraction No CheckSPE Using SPE? CheckEvaporation->CheckSPE No GentleEvaporation Use gentle evaporation conditions (low temp, nitrogen stream) CheckEvaporation->GentleEvaporation Yes OptimizeSPE Optimize SPE: - Check sorbent type - Optimize wash/elution solvents - Ensure no breakthrough CheckSPE->OptimizeSPE Yes Revalidate Re-validate method CheckSPE->Revalidate No OptimizeExtraction->Revalidate GentleEvaporation->CheckSPE OptimizeSPE->Revalidate

Caption: Decision tree for troubleshooting low recovery.

References

Technical Support Center: Enhancing Chromatographic Resolution of Octinoxate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of octinoxate (B1216657) (Octyl methoxycinnamate, OMC) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound (E/Z) isomers critical?

A1: this compound, a common UV filter in sunscreen and cosmetic products, exists primarily as the trans (E) isomer, which is effective at absorbing UVB radiation.[1] Upon exposure to UV light, the E-isomer can convert to the cis (Z) isomer, a process known as photoisomerization.[2] The Z-isomer has a lower molar absorption coefficient and is less effective as a UV filter.[2] Therefore, separating and quantifying the E and Z isomers is crucial for assessing the efficacy, photostability, and quality of sunscreen formulations.

Q2: What are the primary challenges in chromatographically separating this compound isomers?

A2: The main challenge stems from the structural similarity of the E/Z isomers.[3] By definition, isomers have identical atomic compositions, which can make them difficult to differentiate.[3] They often have very similar polarities and hydrophobicities, leading to close elution times (co-elution) in standard reversed-phase HPLC methods.[4] Achieving baseline resolution requires careful optimization of chromatographic parameters to exploit subtle differences in their interaction with the stationary and mobile phases.

Q3: What are the most important chromatographic parameters to adjust for improving isomer resolution?

A3: The resolution of two peaks is governed by column efficiency (N), selectivity (α), and the retention factor (k).[5]

  • Selectivity (α) is the most powerful factor for improving the separation of closely related species like isomers. It can be modified by changing the stationary phase (column chemistry) or the mobile phase composition (organic solvent type, pH, additives).

  • Efficiency (N) refers to the sharpness of the peaks. It can be enhanced by using columns with smaller particle sizes (like in UPLC), increasing column length, or optimizing the flow rate.[5]

  • Retention Factor (k) relates to the retention time of the analytes. Adjusting the mobile phase strength (e.g., the ratio of organic solvent to water) will change the retention factor.

Q4: Which HPLC column stationary phases are most effective for separating this compound isomers?

A4: While standard C18 columns are widely used for analyzing this compound, they may not always provide sufficient resolution for its isomers.[6][7][8][9] For challenging isomer separations, consider stationary phases that offer different selectivity mechanisms:

  • Pentafluorophenyl (PFP) Columns: These columns provide alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for separating positional isomers.[10][11]

  • Phenyl-Hexyl Columns: Offer π-π interactions from the phenyl groups, which can help differentiate aromatic isomers.[11]

  • Long-Chain Alkyl Phases (e.g., C30): These phases can provide enhanced shape selectivity, which is beneficial for separating geometric isomers.[12][13]

Troubleshooting Guide

This guide addresses specific issues encountered during the chromatographic separation of this compound isomers.

Problem: Poor or No Resolution Between E and Z Isomer Peaks

Your chromatogram shows a single broad peak or two heavily overlapping peaks for the this compound isomers.

  • Potential Cause 1: Suboptimal Mobile Phase Composition. The mobile phase does not provide enough selectivity (α) to differentiate the isomers.

    • Solution:

      • Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower organic content generally increases retention and may improve resolution, but it also increases run time.

      • Change Organic Modifier: Switch between acetonitrile and methanol (B129727). These solvents have different properties and can alter selectivity for isomers.[12]

      • Modify pH: Add a modifier like formic acid, trifluoroacetic acid, or a phosphate (B84403) buffer to control the mobile phase pH.[6][7][14][15] Even for neutral molecules, pH can influence the stationary phase surface chemistry and impact separation.

  • Potential Cause 2: Inadequate Stationary Phase Selectivity. The column chemistry (e.g., standard C18) is not capable of resolving the isomers under the current conditions.

    • Solution: Switch to a column with a different stationary phase chemistry. PFP or C30 columns are excellent alternatives to try for enhancing isomer selectivity.[10][11][12][13]

  • Potential Cause 3: Non-Optimal Column Temperature. Temperature affects mobile phase viscosity and mass transfer kinetics, which can significantly impact resolution.[16]

    • Solution: Use a column oven to systematically evaluate the effect of temperature on the separation. Try temperatures between 25°C and 40°C.[6][8] Lower temperatures can sometimes increase the separation factor for isomers, though it may lead to higher backpressure.[12]

Problem: Chromatographic Peaks are Broad or Tailing

The isomer peaks are resolved but are wide or asymmetrical (tailing), which compromises quantification accuracy.

  • Potential Cause 1: Column Overloading. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[4]

  • Potential Cause 2: Secondary Interactions. Analyte interactions with active silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase can cause peak tailing.

    • Solution:

      • Use a modern, high-purity, end-capped column to minimize available silanol groups.

      • Lower the mobile phase pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.[6]

  • Potential Cause 3: Extra-Column Volume. Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected. This is especially critical in UPLC systems.

Troubleshooting Workflow for Poor Resolution

G start Start: Poor Isomer Resolution p1 Adjust Mobile Phase Organic:Aqueous Ratio start->p1 d1 Resolution Improved? p1->d1 p2 Change Organic Modifier (e.g., ACN to MeOH) d1->p2 No end_ok End: Resolution Optimized d1->end_ok  Yes d2 Resolution Improved? p2->d2 p3 Optimize Column Temperature (e.g., 25°C to 40°C) d2->p3 No d2->end_ok  Yes d3 Resolution Improved? p3->d3 p4 Change Stationary Phase (e.g., C18 to PFP or C30) d3->p4 No d3->end_ok  Yes d4 Resolution Improved? p4->d4 d4->end_ok  Yes end_fail Consult Advanced Methods (e.g., SFC, 2D-LC) d4->end_fail No

A logical workflow for troubleshooting poor isomer resolution.

Data and Protocols

Experimental Protocols

Below is a representative starting protocol for the separation of this compound isomers using RP-HPLC, compiled from common methodologies.[6][7][8][9] This protocol should be used as a baseline for further optimization.

Sample Preparation

  • Accurately weigh a sample of sunscreen product containing this compound into a volumetric flask.

  • Add a diluent such as methanol or a 90:10 acetonitrile/water mixture.[6][7]

  • Sonicate for approximately 15-30 minutes to ensure complete extraction of the active ingredients.[6][7]

  • Dilute to the mark with the diluent.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.[6]

HPLC Method Parameters

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm or similar
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 60% B; 1-6 min: 60-100% B; 6-8 min: 100% B; 8-9 min: 100-60% B; 9-12 min: 60% B
Flow Rate 1.0 mL/min[6][8]
Column Temperature 30°C - 40°C[6]
Injection Volume 10 - 20 µL[8]

| Detection | UV at 288-310 nm[6] |

Data Tables for Method Development

Table 1: Effect of Chromatographic Parameters on Resolution (Illustrative)

Parameter ChangedOriginal ValueNew ValueExpected Effect on Isomer ResolutionRationale
Mobile Phase 80% MeOH70% MeOHIncreaseIncreases retention factor (k), allowing more interaction time with the stationary phase.
Stationary Phase C18PFPLikely IncreasePFP phase introduces π-π and dipole interactions, enhancing selectivity (α) for aromatic isomers.[11]
Flow Rate 1.2 mL/min0.8 mL/minPotential IncreaseReduces linear velocity, potentially increasing column efficiency (N).
Temperature 40°C25°CPotential IncreaseMay increase selectivity (α) for some isomers, but will increase backpressure.[12]

Table 2: Comparison of HPLC Conditions from Published Methods

ReferenceColumnMobile PhaseFlow RateDetection
MicroSolv AppNote[6]Cogent Bidentate C18™, 4.6 x 75mm, 4µmA: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid (Gradient)1.0 mL/minUV @ 288 nm
Banker et al.[7]C18Methanol:Phosphate Buffer (90:10), pH 3.01.2 mL/minUV @ 330 nm
Ashok et al.[14]ACQUITY UPLC@BEH-C18, 2.1 x 100mm, 1.7µm0.1% Trifluoroacetic acid:Acetonitrile (60:40)0.4 mL/minUV @ 279 nm
Pharmacophore Journal[8]Chromatopack Peerless Basic C18, 4.6 x 250mm, 5µmMethanol:Water (90:10)1.0 mL/minUV @ 330 nm

Factors Affecting Chromatographic Resolution

G res Resolution (Rs) eff Efficiency (N) res->eff sel Selectivity (α) res->sel ret Retention (k) res->ret sub_eff Column Length Particle Size Flow Rate eff->sub_eff  Influenced by sub_sel Stationary Phase Mobile Phase Type pH / Additives sel->sub_sel  Influenced by sub_ret Mobile Phase Strength (Organic %) ret->sub_ret  Influenced by sub_all Temperature sub_all->eff Affects all sub_all->sel Affects all sub_all->ret Affects all

Relationship between experimental variables and resolution factors.

References

minimizing octinoxate degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing octinoxate (B1216657) degradation during sample preparation and storage for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factor causing this compound degradation is exposure to ultraviolet (UV) radiation, particularly sunlight.[1][2] This photodegradation can be significant, with studies showing a potential loss of 50% of its UV protection within 1-2 hours of sun exposure.[2] Other factors include the presence of other UV filters, such as avobenzone (B1665848), which can accelerate photolysis, and prolonged exposure to high temperatures.[3]

Q2: What are the common degradation products of this compound?

A2: The main photodegradation pathway for this compound is the isomerization from its more stable trans-isomer to the cis-isomer.[1] Other identified degradation products include 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol.[2] The formation of these byproducts can lead to a decrease in the UV-absorbing efficacy of this compound.

Q3: How stable is this compound in common analytical solvents?

A3: this compound exhibits good stability in the dark. One study showed no degradation of this compound when stored in the dark at temperatures of 4, 20, 32, and 60°C for one month.[1] However, in solution and upon exposure to light, its stability can be compromised. For instance, in a methanol (B129727) solution exposed to UV radiation, this compound can undergo rapid isomerization.[1]

Q4: Can I use antioxidants to prevent this compound degradation during sample preparation?

A4: Yes, antioxidants can help suppress the photodegradation of this compound. While specific protocols for analytical sample preparation are not extensively documented in the reviewed literature, the principle of using antioxidants to stabilize UV filters is well-established in formulation science. Ascorbic acid (Vitamin C) and its derivatives, as well as tocopherol (Vitamin E), are commonly used for this purpose in cosmetic formulations. When considering an antioxidant for analytical samples, it is crucial to ensure it does not co-elute with this compound or its degradation products during chromatographic analysis. A trial run with and without the antioxidant is recommended to verify non-interference.

Troubleshooting Guide: this compound Degradation in HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound that may be related to its degradation.

Problem Potential Cause (related to degradation) Recommended Solution(s)
Appearance of unexpected peaks in the chromatogram, often close to the main this compound peak. This is a strong indicator of this compound isomerization to its cis-isomer or the formation of other degradation products due to light exposure during sample preparation or storage.• Prepare samples under subdued light or in amber glassware. • Analyze samples immediately after preparation. • If storage is necessary, store prepared samples in the dark at refrigerated temperatures (2-8°C). • Review the sample preparation procedure to identify and minimize any steps involving prolonged light exposure.
Low recovery of this compound. Degradation of this compound will lead to a lower quantifiable amount of the parent compound.• Implement all light-protection measures mentioned above. • Prepare a fresh standard and sample and re-analyze to rule out degradation of the stock solution. • Consider the use of a validated stability-indicating method that can separate and quantify the main degradation products.
Poor reproducibility of results between injections or sample preparations. Inconsistent exposure to light or temperature fluctuations during the preparation of different samples can lead to varying levels of degradation.• Standardize the sample preparation workflow to ensure consistent timing and light exposure for all samples. • Use a temperature-controlled autosampler to maintain consistent temperature for all vials awaiting injection. • Ensure the laboratory environment has consistent lighting conditions.
Gradual decrease in this compound peak area over a sequence of injections. If the prepared samples are left in a clear autosampler tray under ambient laboratory light for an extended period, photodegradation can occur in the vial.• Use amber autosampler vials or a light-protected autosampler tray. • Reduce the time samples are queued for analysis. • If possible, program the autosampler to keep the tray covered when not actively injecting.

Experimental Protocols

Protocol for Sample Preparation of a Sunscreen Lotion for HPLC Analysis

This protocol is a general guideline and may need to be optimized for specific formulations.

  • Sample Weighing: Accurately weigh approximately 100 mg of the sunscreen lotion into a 100 mL amber volumetric flask.

  • Dissolution: Add approximately 70 mL of HPLC-grade methanol to the flask.

  • Extraction: Sonicate the flask for 15-30 minutes at a controlled room temperature.[4] Avoid excessive heat buildup in the sonicator bath, as high temperatures can potentially contribute to degradation.

  • Dilution: Allow the flask to return to room temperature and then dilute to the mark with methanol. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis: Analyze the sample by HPLC immediately after preparation.

Recommended Storage Conditions for this compound Samples and Standards
  • Solid Samples and Reference Standards: Store in tightly sealed containers in a dark and dry place at controlled room temperature.

  • Stock and Working Standard Solutions: Prepare in a low-actinic (amber) volumetric flask and store in the dark under refrigeration (2-8°C). While stable for extended periods when protected from light, it is best practice to prepare fresh working standards for each analysis.

  • Prepared Samples for Analysis: If immediate analysis is not possible, store prepared samples in tightly sealed amber vials in the dark under refrigeration (2-8°C) for no longer than 24 hours. A stability study for your specific sample matrix and storage conditions is recommended to validate this storage period.

Data on this compound Stability

Condition Solvent/Matrix Duration Temperature Stability Outcome Citation
Dark StorageNot specified1 month4, 20, 32, and 60°CNo degradation detected[1]
UV ExposureMethanolNot specifiedNot specifiedRapid isomerization[1]
Sunlight ExposureSunscreen formulation1-2 hoursAmbientUp to 50% loss of UV protection[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting suspected this compound degradation during HPLC analysis.

Octinoxate_Degradation_Troubleshooting start Inconsistent Results or Unexpected Peaks Observed check_light Review Sample Preparation: Minimize Light Exposure? (Amber Glassware, Low Light) start->check_light check_storage Review Sample/Standard Storage: Stored in Dark at 2-8°C? start->check_storage check_time Time Between Preparation and Analysis Minimized? start->check_time implement_controls Implement Light Protection, Controlled Storage, and Prompt Analysis check_light->implement_controls check_storage->implement_controls check_time->implement_controls reanalyze Re-prepare and Re-analyze Sample and Standard implement_controls->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Yes investigate_further Issue Persists: Investigate Other Factors (e.g., Matrix Effects, Instrument Issues) reanalyze->investigate_further No

Troubleshooting workflow for this compound degradation.

References

selection of internal standards for accurate octinoxate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Octinoxate (B1216657) (also known as Ethylhexyl Methoxycinnamate or OMC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and precise experimental results.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound quantification?

A1: An internal standard (IS) is a chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls in an analytical run. Its purpose is to correct for variations that can occur during sample preparation and analysis. By using the ratio of the analyte's response (e.g., peak area in chromatography) to the IS's response, the method compensates for issues like sample loss during extraction, injection volume variability, and instrument drift. This ensures higher precision and accuracy in the final quantified amount of this compound.

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

A2: The ideal internal standard for this compound should possess the following characteristics:

  • Structural Similarity: It should be chemically similar to this compound to ensure comparable behavior during sample preparation and analysis (e.g., extraction efficiency, chromatographic retention, and detector response).

  • Resolution: It must be well-separated from this compound and any other components in the sample matrix in the chromatogram to allow for accurate peak integration.

  • Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical process, from sample storage to final detection.

  • Non-Interference: It should not be naturally present in the samples being analyzed.

  • Commercial Availability: The internal standard should be readily available in a pure form.

Q3: What are some recommended internal standards for this compound quantification by HPLC?

A3: While isotopically labeled this compound (e.g., this compound-d3) is an excellent choice, especially for LC-MS analysis, it may not always be readily available or cost-effective. A suitable and commonly cited alternative is 4-Methylbenzylidene Camphor (4-MBC) , another UV filter with similar properties to this compound. Other structurally related compounds, such as other cinnamate (B1238496) derivatives, could also be investigated and validated for use as an internal standard.

Q4: Can I use the same internal standard for the simultaneous analysis of multiple UV filters?

A4: Yes, it is possible to use a single internal standard for multiple analytes, provided it meets the selection criteria for each analyte. The chosen IS should exhibit similar chromatographic behavior and response factors to all the target compounds. For instance, 4-Methylbenzylidene Camphor has been used as an internal standard in methods for the simultaneous analysis of several UV filters.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard (IS) Peak Area Across Samples 1. Inconsistent addition of IS solution to samples. 2. Poor mixing of the IS with the sample matrix. 3. Instability of the IS in the sample matrix or solvent. 4. Variable extraction recovery of the IS.1. Use a calibrated positive displacement pipette for adding the IS. Add the IS at the very beginning of the sample preparation process. 2. Ensure thorough vortexing or mixing after adding the IS. 3. Perform stability tests of the IS in the matrix under the experimental conditions. 4. Re-evaluate the sample extraction procedure to ensure it is robust and reproducible for both the analyte and the IS.
Poor Chromatographic Resolution Between this compound and the Internal Standard 1. Inappropriate mobile phase composition. 2. Unsuitable HPLC column. 3. Inadequate flow rate or column temperature.1. Adjust the mobile phase polarity (e.g., by changing the methanol (B129727)/water ratio) to improve separation. 2. Switch to a column with a different stationary phase or a longer column for better resolution. 3. Optimize the flow rate and/or column temperature to enhance separation efficiency.
Presence of the Internal Standard Peak in Blank Samples 1. Contamination of the sample matrix. 2. Cross-contamination from glassware or equipment. 3. Carryover from a previous injection in the HPLC system.1. Analyze a true blank matrix (without any added substances) to confirm the source of contamination. 2. Ensure all labware is thoroughly cleaned between samples. 3. Implement a needle wash step with a strong solvent between injections to prevent carryover.
Non-linear Calibration Curve 1. Inaccurate preparation of calibration standards. 2. Detector saturation at high concentrations. 3. Matrix effects influencing ionization (in LC-MS).1. Carefully re-prepare the calibration standards and ensure the IS concentration is constant in all of them. 2. Extend the calibration range to lower concentrations or dilute samples to fall within the linear range of the detector. 3. For LC-MS, use an isotopically labeled internal standard if possible to better compensate for matrix effects.

Data Presentation

The following table summarizes typical validation data for this compound quantification from various HPLC methods. Note that these results are from different studies and not a direct comparison of internal standards within a single experiment.

Methodology Internal Standard Matrix Recovery (%) Precision (%RSD) Linearity (r²)
RP-HPLC-UV[1]Not SpecifiedSunscreen99.0 - 101.0< 2.00.999
RP-HPLC-UV[2]Not SpecifiedSunscreen100.2< 2.0> 0.99
HPLC-DAD[3]Not SpecifiedSunscreen99.5 - 100.80.16 - 1.34> 0.9999
RP-HPLC-UV[4]Not SpecifiedSunscreen> 98.0< 2.00.999

Experimental Protocols

Protocol: Quantification of this compound in a Sunscreen Formulation by RP-HPLC with an Internal Standard

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and flow rate should be optimized for your specific instrumentation and sample matrix.

1. Materials and Reagents

  • This compound analytical standard

  • 4-Methylbenzylidene Camphor (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade water

  • Sunscreen sample containing this compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Methylbenzylidene Camphor and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 to 50 µg/mL. To each calibration standard, add a constant amount of the internal standard stock solution to obtain a final IS concentration of 10 µg/mL in each.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the sunscreen sample into a 50 mL volumetric flask.

  • Add 1.0 mL of the internal standard stock solution (1000 µg/mL).

  • Add approximately 40 mL of methanol and sonicate for 15-20 minutes to ensure complete dissolution and extraction of this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector at 310 nm.

  • Column Temperature: 30 °C.

5. Data Analysis

  • Integrate the peak areas of this compound and the internal standard in all chromatograms.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard and the sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample and the regression equation from the calibration curve.

Mandatory Visualizations

Internal_Standard_Selection_Workflow cluster_criteria Selection Criteria cluster_candidates Potential Candidates cluster_validation Method Validation criteria1 Structural Similarity to this compound decision Evaluate Candidates Against Criteria criteria1->decision criteria2 Chromatographic Resolution criteria2->decision criteria3 Commercial Availability & Purity criteria3->decision criteria4 Chemical Stability criteria4->decision criteria5 Not Present in Sample Matrix criteria5->decision candidate1 Isotopically Labeled this compound (e.g., d3) candidate1->decision candidate2 4-Methylbenzylidene Camphor candidate2->decision candidate3 Other Cinnamate Derivatives candidate3->decision validation1 Linearity & Range end_node Optimized Analytical Method validation1->end_node validation2 Accuracy (Recovery) validation2->end_node validation3 Precision (Repeatability) validation3->end_node validation4 Specificity validation4->end_node start Start: Need for Internal Standard start->decision select Select Best Candidate decision->select select->validation1 select->validation2 select->validation3 select->validation4

Caption: Workflow for the selection and validation of an internal standard.

Troubleshooting_Logic start Inaccurate this compound Quantification q1 Is IS Peak Area Consistent? start->q1 a1_yes Check Calibration Curve Linearity q1->a1_yes Yes a1_no Review IS Addition & Sample Prep q1->a1_no No q2 Is Curve Linear (r² > 0.99)? a1_yes->q2 q3 Is Resolution (Analyte-IS) > 1.5? a1_no->q3 a2_yes Check for Matrix Effects q2->a2_yes Yes a2_no Re-prepare Standards q2->a2_no No a2_yes->q3 end_node Accurate Quantification a2_no->end_node a3_yes Check for Contamination in Blanks q3->a3_yes Yes a3_no Optimize Chromatographic Method (Mobile Phase, Column) q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A logical troubleshooting workflow for inaccurate quantification results.

References

Validation & Comparative

comparative analysis of octinoxate and oxybenzone's endocrine disrupting effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the endocrine-disrupting profiles of two common UV filters, octinoxate (B1216657) and oxybenzone (B1678072). This report synthesizes experimental data on their estrogenic and anti-androgenic activities, outlines key experimental protocols, and visualizes the associated signaling pathways.

Introduction

This compound (also known as ethylhexyl methoxycinnamate) and oxybenzone (benzophenone-3) are two of the most frequently utilized organic ultraviolet (UV) filters in sunscreens and other personal care products.[1] Their primary function is to absorb UV radiation, thereby protecting the skin from sun damage. However, concerns have been raised regarding their potential to act as endocrine-disrupting chemicals (EDCs), substances that can interfere with the body's hormonal systems.[1][2] This guide provides a comparative analysis of the endocrine-disrupting effects of this compound and oxybenzone, focusing on their interactions with estrogen and androgen signaling pathways. The information is compiled from a range of in vitro and in vivo studies to support researchers, scientists, and drug development professionals in understanding the toxicological profiles of these compounds.

Data Presentation: Quantitative Analysis of Endocrine Disruption

The following tables summarize the quantitative data on the estrogenic and anti-androgenic activities of this compound and oxybenzone from various experimental assays. These values provide a comparative measure of their potency as endocrine disruptors.

Table 1: Estrogenic Activity of this compound and Oxybenzone

CompoundAssay TypeCell Line/SystemEndpointEC50 Value (µM)Reference
This compoundYeast Two-HybridSaccharomyces cerevisiaeEstrogen Receptor Agonism~10[3]
This compoundReporter Gene AssayMCF-7Estrogen Receptor Agonism2.37[3]
OxybenzoneReporter Gene AssayHeLa-9903Estrogen Receptor AgonismBMD value of 3.87[4]
OxybenzoneReporter Gene AssayMCF-7pS2 Gene Transcription0.5[3][5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency. BMD (Benchmark Dose) is a dose or concentration that produces a predetermined change in response rate of an adverse effect.

Table 2: Anti-Androgenic Activity of this compound and Oxybenzone

CompoundAssay TypeCell Line/SystemEndpointIC50 Value (µM)Reference
This compound--Limited data available, generally considered to have weak or no anti-androgenic activity.-[6]
OxybenzoneReporter Gene AssayMDA-kb2Androgen Receptor Antagonism28.5[4]
OxybenzoneHershberger AssayRatReduction in androgen-dependent tissue weightNot directly measured as IC50[7]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following sections outline the principles and core procedures for three widely used assays in endocrine disruptor testing.

Yeast Two-Hybrid Assay for Estrogenicity

The yeast two-hybrid (Y2H) system is a molecular biology technique used to detect protein-protein interactions. In the context of endocrine disruption, it is adapted to screen for substances that can bind to a hormone receptor, in this case, the estrogen receptor (ER).

Principle: The assay utilizes genetically engineered yeast strains that express two hybrid proteins. The first is a "bait" protein, which consists of the DNA-binding domain (DBD) of a transcription factor fused to the estrogen receptor. The second is a "prey" protein, which consists of the activation domain (AD) of the transcription factor. If the test chemical binds to the ER, it induces a conformational change that allows the bait and prey proteins to interact. This interaction reconstitutes a functional transcription factor, which then activates the expression of a reporter gene (e.g., lacZ, HIS3), leading to a measurable output such as a color change or growth on a specific medium.

Abbreviated Protocol:

  • Yeast Strain: A yeast strain (e.g., Saccharomyces cerevisiae) is engineered to express the human estrogen receptor (hER) fused to the GAL4 DNA-binding domain and the GAL4 activation domain.

  • Culture Preparation: Yeast cells are cultured in an appropriate medium.

  • Exposure: The yeast culture is exposed to various concentrations of the test compound (e.g., this compound, oxybenzone). A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent vehicle is used as a negative control.

  • Incubation: The cultures are incubated to allow for interaction between the test compound and the receptor, and subsequent activation of the reporter gene.

  • Detection: The activity of the reporter gene product is measured. For a lacZ reporter, a colorimetric assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) is often employed, where the development of a yellow color indicates estrogenic activity.

  • Data Analysis: The response is quantified and plotted against the concentration of the test compound to determine the EC50 value.

Estrogen Receptor Competitive Binding Assay

This in vitro assay is designed to determine the ability of a chemical to bind to the estrogen receptor and displace a radiolabeled form of the natural ligand, 17β-estradiol.[8]

Principle: The assay measures the competition between a test chemical and a fixed concentration of radiolabeled 17β-estradiol ([³H]E2) for binding to the estrogen receptor, typically sourced from rat uterine cytosol.[8] The amount of radiolabeled estradiol (B170435) that binds to the receptor is inversely proportional to the affinity of the test chemical for the receptor.

Abbreviated Protocol (based on NTP Protocol, Appx B5): [8]

  • Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.[8]

  • Binding Reaction: A constant amount of uterine cytosol and a fixed concentration of [³H]E2 are incubated with increasing concentrations of the test chemical.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]E2 is separated from the unbound [³H]E2. This is often achieved using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: A competitive binding curve is generated by plotting the percentage of bound [³H]E2 against the logarithm of the competitor concentration. The IC50 value, the concentration of the test chemical that displaces 50% of the specifically bound [³H]E2, is then calculated.

Hershberger Bioassay for Anti-Androgenic Activity

The Hershberger bioassay is a short-term in vivo screening test in rats used to detect substances with androgenic or anti-androgenic activity.[9][10] The assay is based on the principle that the weights of certain tissues in the male reproductive tract are dependent on androgens.

Principle: In castrated male rats, the administration of an androgen (like testosterone (B1683101) propionate, TP) will stimulate the growth of androgen-dependent tissues. An anti-androgenic substance, when co-administered with TP, will inhibit this growth. The change in the wet weight of these tissues is the primary endpoint.[9]

Abbreviated Protocol (based on OECD Test Guideline 441): [10]

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing: The animals are divided into groups and treated for 10 consecutive days. For anti-androgenicity testing, groups receive the test substance in combination with a daily dose of testosterone propionate. A positive control group receives a known anti-androgen (e.g., flutamide) with TP, and a negative control group receives only TP.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[11]

  • Data Analysis: The weights of the tissues from the test groups are statistically compared to the negative control group. A significant decrease in the weight of at least two of the five tissues is considered a positive indication of anti-androgenic activity.[9]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for assessing endocrine disruption.

EstrogenReceptorSignaling cluster_Extracellular Extracellular Space cluster_Cell Target Cell EDC Endocrine Disruptor (e.g., this compound, Oxybenzone) ER Estrogen Receptor (ER) EDC->ER Binds to ER->ER HSP Heat Shock Proteins (HSP) ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene ERE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogen Receptor Agonist Signaling Pathway.

AndrogenReceptorSignaling cluster_Extracellular Extracellular Space cluster_Cell Target Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to EDC Anti-Androgenic EDC (e.g., Oxybenzone) EDC->AR Competitively Binds and Blocks ARE Androgen Response Element (ARE) AR->ARE Binds to NoResponse Blocked Androgenic Response AR->NoResponse Gene Target Gene ARE->Gene Activates Response Normal Androgenic Response Gene->Response ExperimentalWorkflow cluster_Workflow General Workflow for Endocrine Disruptor Assessment start Test Compound (this compound or Oxybenzone) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo receptor_binding Receptor Binding Assay (e.g., ER Competitive Binding) in_vitro->receptor_binding reporter_gene Reporter Gene Assay (e.g., Yeast Two-Hybrid) in_vitro->reporter_gene uterotrophic Uterotrophic Assay (Estrogenic) in_vivo->uterotrophic hershberger Hershberger Assay (Anti-Androgenic) in_vivo->hershberger data_analysis Data Analysis (EC50 / IC50 Determination) receptor_binding->data_analysis reporter_gene->data_analysis uterotrophic->data_analysis hershberger->data_analysis conclusion Conclusion on Endocrine-Disrupting Potential data_analysis->conclusion

References

A Comparative Guide to Analytical Methods for Octinoxate Quantification in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of three common analytical techniques for the determination of octinoxate (B1216657) in cosmetic products: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Data Presentation: A Side-by-Side Comparison of Method Performance

The following table summarizes the quantitative performance data for each analytical method, allowing for a direct comparison of their key validation parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 45 - 120 µg/mL[1]0.12 - 2.10 mg/g4 - 12 µg/mL
Correlation Coefficient (r²) > 0.999[1]> 0.998[2]0.999
Accuracy (% Recovery) 98.23 - 100.8%[1]88.4 - 103.6%[2]98.23 - 98.50%[3]
Precision (%RSD) < 2.0%[1]1.2 - 4.9%[2]< 0.12%[3]
Limit of Detection (LOD) Not consistently reported0.04 - 0.63 mg/g[2]Not consistently reported
Limit of Quantification (LOQ) Not consistently reported0.12 - 2.10 mg/g[2]Not consistently reported

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the validation of an analytical method for quantifying this compound in cosmetic products, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Method_Selection Select Analytical Technique (HPLC, GC-MS, UV-Vis) Parameter_Optimization Optimize Method Parameters (e.g., Mobile Phase, Temperature) Method_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Analysis Robustness->Routine_Analysis Documentation Validation Report Routine_Analysis->Documentation

Figure 1. A generalized workflow for analytical method validation.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in cosmetic products using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the simultaneous analysis of multiple UV filters in sunscreen products.

a. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the cosmetic product into a 100 mL volumetric flask.[1]

  • Add a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to dissolve the sample.[7][8] For instance, a 90:10 acetonitrile/DI water mixture can be used.[7]

  • Sonicate the flask for 15-30 minutes to ensure complete dissolution of this compound.[1]

  • Dilute the solution to the mark with the same solvent.[1][7]

  • Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection.[1][7]

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of methanol and water (e.g., 88:12 v/v) is commonly used for isocratic elution.[8] Gradient elution with acetonitrile and water with 0.1% formic acid can also be employed.[7]

  • Flow Rate: Typically 1.0 mL/min.[7][8]

  • Detection: UV detection at a wavelength of 288 nm or 310 nm.[7]

  • Injection Volume: 2 µL.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in complex matrices.

a. Sample Preparation:

  • Weigh approximately 0.5 g of the cosmetic sample into a 50 mL volumetric flask.[2]

  • Add a suitable organic solvent, such as dichloromethane, and ultrasonically extract for 15 minutes.[2]

  • Dilute an aliquot of the extract with the same solvent. For example, 1.0 mL of the extract can be diluted to 50.0 mL.[2]

  • Filter the final solution through a 0.22 µm membrane filter.[2]

b. GC-MS Conditions:

  • Column: A non-polar capillary column such as a HP-5ms (30 m x 250 µm x 0.25 µm) is suitable.[2]

  • Injector Temperature: Typically set to a temperature that ensures volatilization without degradation.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the components. For example, an initial temperature of 150°C held for a period, followed by a ramp up to 290°C.[2]

  • Carrier Gas: Helium is commonly used.

  • Ionization Mode: Electron Ionization (EI).[2]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis.[2]

  • Injection Volume: 1 µL.[2]

UV-Vis Spectrophotometry

This method offers a simpler and more rapid approach for the quantification of this compound, particularly in less complex cosmetic formulations.

a. Sample Preparation:

  • Accurately weigh a portion of the cosmetic product and dissolve it in a suitable solvent, such as methanol.

  • Ensure complete dissolution, using sonication if necessary.

  • Dilute the solution to a concentration that falls within the linear range of the instrument (e.g., 4-12 µg/mL).[3]

  • Filter the solution to remove any particulate matter.

b. Spectrophotometric Measurement:

  • Wavelength Scan: Perform a UV scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the prepared sample solution at the λmax.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

References

A Comparative Guide to In Vivo and In Vitro Dermal Absorption of Octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo and in vitro methodologies for assessing the dermal absorption of octinoxate (B1216657), a common UV filter in commercial sunscreens. Understanding the correlation and discrepancies between these two approaches is crucial for accurate safety and efficacy assessments of topical dermatological products. This document summarizes key quantitative data from published studies, details experimental protocols, and presents visual workflows to elucidate the methodologies.

Quantitative Data Summary

The following table summarizes quantitative data from both in vivo and in vitro studies on the dermal absorption of this compound. It is important to note that direct comparison of absolute values is challenging due to the different nature of the measurements (in vivo systemic absorption versus in vitro skin penetration). However, studies have shown a good correlation in the rank order of absorption for different formulations when comparing in vivo and in vitro results.[1][2][3]

Parameter In Vivo In Vitro Reference Study
Endpoint Maximum Plasma Concentration (Cmax)Percentage of Applied DoseJanjua et al., 2008[4]; Matta et al., 2020[5]; Hayden et al., 1997
Methodology Whole-body topical application in human volunteersFranz Diffusion Cell with human epidermal membranesJanjua et al., 2008[4]; Matta et al., 2020[5]; Hayden et al., 1997
This compound Concentration in Formulation 10% (wt/wt)1% in mineral oilJanjua et al., 2008[4]; Hayden et al., 1997
Results Cmax: 7 ng/mL (females), 20 ng/mL (males)Tape Strip: 30.1% ± 7.29%Janjua et al., 2008[4]; Hayden et al., 1997
Cmax: 7.9 ng/mL (nonaerosol spray), 5.2 ng/mL (pump spray)Epidermis: 1.41% ± 0.78%Matta et al., 2020[5]; Hayden et al., 1997
Receptor Fluid: 0.0035% ± 0.0011%Hayden et al., 1997

Experimental Protocols

Detailed methodologies are essential for the replication and validation of dermal absorption studies. Below are representative protocols for both in vivo and in vitro assessments of this compound.

In Vivo Dermal Absorption Protocol: Clinical Study

This protocol is based on methodologies from clinical trials assessing the systemic absorption of sunscreen ingredients in humans.

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Inclusion criteria typically include age, skin type, and the absence of skin conditions. Exclusion criteria ensure that factors that could influence dermal absorption, such as skin diseases or allergies to the test product, are controlled.

  • Product Application: A sunscreen formulation containing a known concentration of this compound is applied to a large surface area of the subjects' bodies (e.g., 75%). The application is performed by trained personnel to ensure a uniform and standardized dose (e.g., 2 mg/cm²).

  • Study Design: The study is often conducted over several days. On the first day, a single application may be performed, followed by multiple applications on subsequent days to achieve maximal usage conditions.

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after the application of the sunscreen. Typically, samples are taken over a period of several days to capture the absorption, distribution, and elimination phases of the active ingredient.

  • Bioanalysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated to determine the extent of systemic absorption.

In Vitro Dermal Absorption Protocol: Franz Diffusion Cell Assay

This protocol is a standard method for assessing the percutaneous absorption of chemicals and is based on the OECD Test Guideline 428.

  • Skin Preparation: Excised human skin, obtained from elective surgeries with donor consent, is used. The skin is typically dermatomed to a uniform thickness (e.g., 200-400 µm) to isolate the epidermis and a portion of the dermis. The integrity of the skin barrier is verified, for instance, by measuring the transepidermal water loss (TEWL).

  • Franz Diffusion Cell Setup: The prepared skin membrane is mounted between the donor and receptor chambers of a Franz diffusion cell. The stratum corneum side of the skin faces the donor chamber. The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like bovine serum albumin) to mimic physiological conditions and ensure sink conditions. The system is maintained at a constant temperature of 32°C to simulate skin surface temperature.

  • Product Application: A finite dose of the sunscreen formulation containing this compound is applied to the surface of the skin in the donor chamber.

  • Sampling: At specified time intervals over a 24-hour period, aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed receptor fluid.

  • Analysis: The concentration of this compound in the collected receptor fluid samples is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). At the end of the experiment, the skin surface is washed, and the amount of this compound retained in the different skin layers (stratum corneum, epidermis, and dermis) can also be determined.

  • Data Analysis: The cumulative amount of this compound that has permeated the skin into the receptor fluid is plotted against time. From this data, key absorption parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp) can be calculated.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow for an in vitro dermal absorption study and a logical comparison between in vivo and in vitro approaches.

InVitroWorkflow cluster_prep Skin Preparation cluster_franz Franz Cell Experiment cluster_analysis Analysis & Data skin_proc Human Skin Procurement derm Dermatomization skin_proc->derm integrity Barrier Integrity Test derm->integrity mount Mount Skin in Franz Cell integrity->mount equilibrate Equilibration mount->equilibrate apply Apply this compound Formulation equilibrate->apply sample Sample Receptor Fluid apply->sample quantify Quantify this compound (HPLC/LC-MS) sample->quantify calculate Calculate Flux & Permeability quantify->calculate report Report Results calculate->report

In Vitro Dermal Absorption Workflow

InVivo_vs_InVitro cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_comparison Comparison Logic invivo_adv Advantages: - Systemic exposure data - Accounts for metabolism - High physiological relevance invivo_disadv Disadvantages: - Ethical considerations - High cost and complexity - Inter-individual variability invitro_adv Advantages: - High throughput screening - Cost-effective - Controlled environment - Reduced ethical concerns invitro_disadv Disadvantages: - Lacks systemic metabolism - Barrier function may differ - Potential for over or under-prediction relevance Physiological Relevance relevance->invivo_adv High relevance->invitro_disadv Lower cost Cost & Complexity cost->invivo_disadv High cost->invitro_adv Low ethics Ethical Considerations ethics->invivo_disadv High ethics->invitro_adv Low throughput Throughput throughput->invivo_disadv Low throughput->invitro_adv High

Comparison of In Vivo and In Vitro Methods

References

A Comparative Analysis of the Phototoxicity of Octinoxate and Other Chemical UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Phototoxic Potential of Common Sunscreen Agents

The increasing prevalence of chemical ultraviolet (UV) filters in sunscreens and personal care products has prompted rigorous evaluation of their safety profiles, with a particular focus on their potential to induce phototoxicity. This guide provides a comprehensive comparison of the phototoxicity of octinoxate (B1216657) (also known as ethylhexyl methoxycinnamate or OMC) with other widely used chemical UV filters, including oxybenzone, avobenzone (B1665848), octocrylene (B1203250), homosalate, and octisalate. The information presented herein is supported by experimental data from standardized in vitro assays to assist researchers and professionals in making informed decisions during product development and risk assessment.

Executive Summary

Phototoxicity is a light-induced toxic response to a substance. For a chemical UV filter, this can manifest as cellular damage upon exposure to UV radiation. The primary mechanisms underlying the phototoxicity of these agents involve the generation of reactive oxygen species (ROS) and subsequent DNA damage. Standardized in vitro tests, such as the 3T3 Neutral Red Uptake (NRU) phototoxicity assay, are crucial for evaluating this potential.

Data on Phototoxicity of Chemical UV Filters

The phototoxic potential of a substance is often quantified using the Photo-Irritation-Factor (PIF) or the Mean Photo Effect (MPE) derived from the 3T3 NRU phototoxicity assay. A PIF value greater than 5 or an MPE value greater than 0.15 is generally considered indicative of phototoxic potential.[1][2]

UV FilterCommon AbbreviationPhototoxicity AssayKey Findings
This compound OMC, EHMC3T3 NRUGenerally considered non-phototoxic. In one study, a combination of avobenzone and octyl methoxycinnamate was found to be phototoxic (MPE > 0.150).[3] Another study found that in combinations with other UV filters like benzophenone-3 (BP-3), 4-methylbenzylidene camphor (B46023) (MBC), and octocrylene (OCT), this compound did not present any phototoxic potential (PIF < 2 and MPE < 0.1).[4]
Oxybenzone BP-3Plant-based assayA study on cucumber plants suggested the order of phototoxic damage to be Oxybenzone > Avobenzone > this compound > Octocrylene.[5][6]
Avobenzone AVB3T3 NRUA combination of avobenzone and octyl methoxycinnamate was found to be phototoxic (MPE > 0.150).[3]
Octocrylene OCR3T3 NRUIn combination with this compound and other filters, it did not show phototoxic potential in one study.[4] A study on cucumber plants suggested it had the lowest phototoxic damage among the four tested filters (Oxybenzone, Avobenzone, this compound, Octocrylene).[5][6]
Homosalate HMS-Data from standardized phototoxicity assays were not readily available in the reviewed literature.
Octisalate OS-Data from standardized phototoxicity assays were not readily available in the reviewed literature.

Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This is the internationally recognized standard in vitro method for assessing phototoxicity.[2]

  • Cell Culture: BALB/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.

  • Treatment: Cells are incubated with at least eight different concentrations of the test substance for one hour in two separate plates.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the other plate is kept in the dark as a control.

  • Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.

  • Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red. The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated for both the irradiated and non-irradiated plates.

  • Data Analysis: The phototoxic potential is evaluated by calculating the Photo-Irritation-Factor (PIF) and/or the Mean Photo Effect (MPE).

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of ROS, a key indicator of oxidative stress and a common mechanism of phototoxicity.

  • Cell Culture: A suitable cell line (e.g., human keratinocytes) is cultured in a multi-well plate.

  • Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), which becomes fluorescent upon oxidation by ROS.

  • Treatment and Irradiation: Cells are treated with the UV filter and subsequently exposed to UV radiation.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. An increase in fluorescence indicates an increase in ROS production.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment and Irradiation: Cells are treated with the UV filter and exposed to UV radiation.

  • Cell Lysis: The cells are embedded in agarose (B213101) on a microscope slide and then lysed to remove cell membranes and cytoplasm, leaving behind the DNA-containing nucleoids.

  • Electrophoresis: The slides are subjected to electrophoresis, which causes fragmented DNA (resulting from DNA damage) to migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Signaling Pathways in UV-Induced Phototoxicity

UV radiation is known to activate several intracellular signaling pathways that can lead to inflammation, apoptosis, and other cellular responses contributing to phototoxicity. Chemical UV filters can modulate these pathways.

UV_Signaling_Pathways UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS DNA_Damage DNA Damage UV->DNA_Damage UV_Filter Chemical UV Filter (e.g., this compound) UV_Filter->ROS can modulate MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB p53 p53 Pathway DNA_Damage->p53 Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Key signaling pathways activated by UV radiation.

UV radiation can directly cause DNA damage and generate ROS, which in turn activate stress-responsive signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8] DNA damage also activates the p53 tumor suppressor pathway.[9][10] These pathways regulate critical cellular processes such as inflammation, apoptosis (programmed cell death), and cell cycle arrest. Some chemical UV filters have been shown to modulate these pathways, which can influence their overall phototoxic potential.

Experimental Workflow for Phototoxicity Assessment

The evaluation of the phototoxic potential of a chemical UV filter typically follows a tiered approach, starting with in vitro assays and potentially progressing to more complex models.

Phototoxicity_Workflow substance Test Substance (Chemical UV Filter) in_vitro In Vitro Assays substance->in_vitro nru 3T3 NRU Phototoxicity (OECD TG 432) in_vitro->nru ros ROS Generation Assay in_vitro->ros comet Comet Assay (DNA Damage) in_vitro->comet data Quantitative Data (PIF, MPE, ROS levels, % Tail DNA) nru->data ros->data comet->data assessment Phototoxicity Risk Assessment data->assessment

References

A Comparative Guide to HPLC and GC-MS Methods for Octinoxate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of octinoxate (B1216657), a common UV filter in sunscreen and other cosmetic products. The selection of an appropriate analytical method is critical for quality control, formulation development, and regulatory compliance. This document outlines the experimental protocols and performance data to aid in the selection of the most suitable technique for your specific analytical needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and boiling point, with mass-based detection.
Typical Sample Matrix Cosmetic creams, lotions, sunscreens.[1][2][3]Water samples, cosmetic products.[4]
Sample Preparation Dilution with a suitable solvent, filtration.Extraction, sometimes requiring derivatization.
Selectivity Good, but potential for interference from co-eluting compounds with similar UV absorbance.Excellent, provides mass spectral data for definitive identification.
Sensitivity Generally lower than GC-MS.Typically higher sensitivity.
Instrumentation Widely available and robust.More complex instrumentation.
Cost Generally lower operational cost.Higher initial and operational costs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of this compound in cosmetic formulations due to its simplicity, robustness, and suitability for non-volatile compounds.

A Typical Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A reversed-phase C18 column is commonly used.[1][3]

  • Mobile Phase: A mixture of methanol (B129727) and water is frequently employed. For example, a ratio of 85:15 (v/v) has been successfully used.[1] Another common mobile phase is methanol and phosphate (B84403) buffer (90:10, v/v) at a pH of 3.0.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min or 1.2 mL/min.[1][3]

  • Detection: UV detection is typically set at a wavelength where this compound exhibits strong absorbance, such as 300 nm or 330 nm.[1][3]

  • Sample Preparation: A simple dilution of the cosmetic product in a suitable solvent like methanol is usually adequate. The solution is then filtered through a 0.45 µm filter before injection.

Illustrative Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cosmetic Sample Dilution Dilution in Methanol Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Area Integration & Quantification Chromatogram->Quantification

Caption: General workflow for this compound analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of this compound, especially in complex matrices or when low detection limits are required.

A Typical Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer is required.

  • Column: A capillary column such as a HP-5ms (30 m × 250 µm × 0.25 µm) is often used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Splitless or split injection can be used depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient is typically employed. For instance, starting at 150°C, holding for a few minutes, and then ramping up to 290°C.

  • Mass Spectrometry: The mass spectrometer is usually operated in the electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity.

  • Sample Preparation: The sample preparation for GC-MS is generally more involved than for HPLC. It often requires an extraction step to isolate the analyte from the sample matrix. For example, a cosmetic product can be dissolved in a solvent like dichloromethane, followed by ultrasonic extraction.

Illustrative Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Concentration Concentration/Dilution Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC SIM Selected Ion Monitoring (SIM) TIC->SIM Quantification Peak Integration & Quantification SIM->Quantification

References

A Comparative Toxicological Analysis of Octinoxate and Octocrylene on Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological effects of the UV filters octinoxate (B1216657) and octocrylene (B1203250) on aquatic life. The information is supported by experimental data to aid in environmental risk assessment and the development of safer alternatives.

The widespread use of this compound and octocrylene in sunscreens and personal care products has led to their continuous introduction into aquatic environments. Understanding their comparative toxicological profiles is crucial for assessing their environmental impact. This guide synthesizes available data on their effects on a range of aquatic organisms, from fish to algae, and details the methodologies used in these assessments.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound and octocrylene to various aquatic organisms. Acute toxicity is generally reported as the concentration that is lethal to 50% of the test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a short period. Chronic toxicity is often reported as the No-Observed-Effect Concentration (NOEC), which is the highest tested concentration at which no statistically significant adverse effect is observed.

Table 1: Acute Toxicological Effects of this compound and Octocrylene on Aquatic Life

SpeciesChemicalExposure DurationEndpointConcentration (µg/L)Reference
Danio rerio (Zebrafish)This compound96 hoursLC50> Water Solubility (51 µg/L)[1]
Daphnia magna (Water Flea)This compound48 hoursEC50> Water Solubility (51 µg/L)[1]
Oryzias latipes (Japanese Medaka)This compound96 hoursLC501,803.6[1]
Danio rerio (Zebrafish)Octocrylene96 hoursLC50251.8 µM (approx. 91,257 µg/L)[2]
Daphnia magna (Water Flea)Octocrylene48 hoursEC5030[1]
Pocillopora damicornis (Coral)Octocrylene7 daysToxic Effect50[3]
Artemia salina (Brine Shrimp)Octocrylene-LC50600[3]

Table 2: Chronic Toxicological Effects of this compound and Octocrylene on Aquatic Life

SpeciesChemicalExposure DurationEndpointConcentration (µg/L)Reference
Danio rerio (Zebrafish)This compound63 daysLOEC (Length and Body Weight)46.9[1]
Oryzias latipes (Japanese Medaka)This compound154 daysLOEC (Number of Eggs)50[1]
Daphnia magna (Water Flea)This compound21 daysEC10 (Reproduction)8.4[1]
Daphnia magna (Water Flea)Octocrylene21 daysNOEC (Reproduction)5,000[1]
Pimephales promelas (Fathead Minnow)Octocrylene14 daysNOEC (Growth)1,048[1]
Danio rerio (Zebrafish) EmbryosOctocrylene96 hoursDevelopmental Abnormalities50[4][5]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental toxicity data.

OECD Guideline 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% of a fish population (LC50) over a 96-hour exposure period.[6][7][8] Fish are exposed to the test substance in a static or semi-static system under controlled temperature and light conditions.[6] Mortalities are recorded at 24, 48, 72, and 96 hours.[6][7]

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test This 48-hour test assesses the acute toxicity of substances to Daphnia species.[9][10][11] Young daphnids are exposed to a range of concentrations of the test substance.[10][12] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[9][13] The EC50, the concentration that immobilizes 50% of the daphnids, is then calculated.[12][13]

OECD Guideline 211: Daphnia magna Reproduction Test This is a chronic toxicity test that evaluates the impact of a substance on the reproductive output of Daphnia magna over 21 days.[1][14][15][16] Young female daphnids are exposed to various concentrations of the test substance, and the total number of living offspring is counted.[1][16] This allows for the determination of the NOEC and LOEC for reproduction.[15]

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This 72-hour test measures the effect of a substance on the growth of freshwater algae.[4][17][18][19] Exponentially growing algae are exposed to different concentrations of the test substance.[17][18] The inhibition of growth is measured by the reduction in algal biomass or growth rate compared to a control group, allowing for the calculation of the EC50.[4][19][20]

Signaling Pathway Disruption

Both this compound and octocrylene have been shown to interfere with the endocrine systems of aquatic organisms. This compound, in particular, has demonstrated estrogenic activity, meaning it can mimic the effects of the hormone estrogen.

Endocrine_Disruption_Pathway cluster_water Aquatic Environment cluster_organism Aquatic Organism (e.g., Fish) This compound This compound Uptake Uptake This compound->Uptake Bioaccumulation ER Estrogen Receptor (ER) Uptake->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Activates VTG Vitellogenin (VTG) Gene Transcription ERE->VTG Induces VTG_Protein Vitellogenin Protein Synthesis VTG->VTG_Protein Effects Physiological Effects (e.g., feminization, reproductive impairment) VTG_Protein->Effects

References

A Comparative Analysis of Octinoxate and Newer Generation UV Filters for Efficacy and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the traditional UVB filter, octinoxate (B1216657), against newer generation broad-spectrum UV filters, including bemotrizinol (B606015) (Tinosorb S), bisoctrizole (B1663556) (Tinosorb M), and ecamsule (B1337) (Mexoryl SX). The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to support researchers in the evaluation of these compounds for sunscreen and dermatological product development.

Data Presentation: Comparative Efficacy and Safety

The selection of a UV filter is a critical decision in the formulation of effective and safe sun protection products. The following tables summarize the key performance and safety parameters of this compound and its modern counterparts.

UV FilterChemical NamePrimary UV ProtectionAbsorption PeaksPhotostability
This compound Ethylhexyl MethoxycinnamateUVB~311 nmPhotolabile, significant degradation upon UV exposure, especially when combined with avobenzone.[1][2]
Bemotrizinol (Tinosorb S) Bis-Ethylhexyloxyphenol Methoxyphenyl TriazineBroad-Spectrum (UVA + UVB)~310 nm (UVB), ~340 nm (UVA)[3]Highly photostable; helps to stabilize other UV filters like avobenzone.[3][4]
Bisoctrizole (Tinosorb M) Methylene Bis-Benzotriazolyl TetramethylbutylphenolBroad-Spectrum (UVA + UVB)~305 nm (UVB), ~360 nm (UVA)[5]Highly photostable; also contributes to the stabilization of other filters.[5]
Ecamsule (Mexoryl SX) Terephthalylidene Dicamphor Sulfonic AcidPrimarily UVA~345 nmHighly photostable.[6]

Table 1: Comparison of UV Protection Spectra and Photostability.

UV FilterSystemic AbsorptionEndocrine Disruption Concerns
This compound Readily absorbed through the skin, with plasma levels exceeding the FDA safety threshold.[1]Evidence of endocrine-disrupting effects, including impacts on the androgen and progesterone (B1679170) signaling pathways.[7]
Bemotrizinol (Tinosorb S) Minimal skin penetration due to its large molecular size.[8]No evidence of estrogenic effects in in-vitro studies.[3]
Bisoctrizole (Tinosorb M) Minimal skin penetration.[5]Lacks estrogenic effects in in-vitro studies.[5]
Ecamsule (Mexoryl SX) Minimal systemic absorption (less than 0.1%).[9]No significant concerns reported.

Table 2: Comparative Safety Profiles.

Experimental Protocols

In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)

This method determines the UVA protection of a sunscreen product by assessing its UV transmittance after exposure to a controlled dose of UV radiation.

1. Sample Preparation:

  • A precise amount of the sunscreen product (0.75 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate.

  • The product is spread evenly across the plate to create a uniform film.

  • The prepared plate is allowed to equilibrate in the dark for at least 30 minutes.[10]

2. Pre-Irradiation Measurement:

  • The initial UV transmittance of the sunscreen film is measured using a UV spectrophotometer from 290 nm to 400 nm at 1 nm increments.[11]

3. UV Irradiation:

  • The plate is exposed to a controlled dose of UV radiation from a solar simulator with a defined UV output compliant with ISO 24443 specifications.[10] The irradiation dose is calculated based on the initial UVA protection factor (UVA-PF₀) and the product's in vivo SPF value.[12]

4. Post-Irradiation Measurement:

  • The UV transmittance of the irradiated film is measured again under the same conditions as the pre-irradiation measurement.[11]

5. Calculation of UVA-PF:

  • The UVA-PF is calculated from the post-irradiation transmittance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum. The initial absorbance data is adjusted using the product's labeled in vivo SPF to ensure correlation between in vitro and in vivo results.[11][13]

In Vitro Photostability Assessment by HPLC

This method quantifies the degradation of a UV filter in a sunscreen formulation after exposure to UV radiation.

1. Sample Preparation and Irradiation:

  • A thin, uniform film of the sunscreen product (e.g., 40 mg) is spread onto a glass plate and allowed to dry.[14]

  • The plate is then exposed to a controlled dose of UVA/UVB radiation.[14]

2. Extraction:

  • After irradiation, the sunscreen film is dissolved from the plate using a suitable solvent (e.g., isopropanol (B130326) or a methanol/acetonitrile mixture) with the aid of sonication to ensure complete extraction of the UV filters.[10][14]

3. HPLC Analysis:

  • The extracted solution is filtered and injected into a High-Performance Liquid Chromatography (HPLC) system.

  • The UV filters are separated on a suitable column (e.g., C8 or C18) with a mobile phase (e.g., methanol-water mixture).

  • The concentration of the UV filter is quantified by a UV detector at a specific wavelength (e.g., 325 nm).[14]

4. Calculation of Photodegradation:

  • The percentage of the UV filter remaining after irradiation is calculated by comparing its concentration in the irradiated sample to that of a non-irradiated control sample.

Mandatory Visualization

UV_Induced_Skin_Damage UV_Radiation UV Radiation (UVA & UVB) Skin Skin Cells (Keratinocytes, Fibroblasts) UV_Radiation->Skin DNA_Damage Direct DNA Damage (CPDs, 6-4PPs) UV_Radiation->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Skin->ROS induces MAPK_Pathway MAPK Pathway Activation (ERK, JNK, p38) ROS->MAPK_Pathway activates Inflammation Inflammatory Response (e.g., NF-κB activation) ROS->Inflammation AP1 AP-1 (c-Fos/c-Jun) Activation MAPK_Pathway->AP1 MMPs Increased Matrix Metalloproteinases (MMPs) Expression AP1->MMPs upregulates Collagen_Degradation Collagen & Elastin Degradation MMPs->Collagen_Degradation leads to Photoaging Photoaging (Wrinkles, Laxity) Collagen_Degradation->Photoaging p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis InVitro_UVA_PF_Workflow Start Start Apply_Sunscreen Apply Sunscreen (0.75 mg/cm²) to PMMA Plate Start->Apply_Sunscreen Equilibrate Equilibrate in Dark (≥30 min) Apply_Sunscreen->Equilibrate Pre_Irradiation_Scan Measure Pre-Irradiation Transmittance (290-400 nm) Equilibrate->Pre_Irradiation_Scan Irradiate Expose to Controlled UV Dose (Solar Simulator) Pre_Irradiation_Scan->Irradiate Post_Irradiation_Scan Measure Post-Irradiation Transmittance (290-400 nm) Irradiate->Post_Irradiation_Scan Calculate Calculate UVA-PF (using in vivo SPF for adjustment) Post_Irradiation_Scan->Calculate End End Calculate->End

References

Inter-Laboratory Validation of a Quantitative Assay for Octinoxate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various validated quantitative assays for octinoxate (B1216657), a common UV filter in sunscreen products. The data and protocols presented are synthesized from several single-laboratory validation studies, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document aims to facilitate the selection and implementation of robust analytical methods for the quantification of this compound in cosmetic formulations.

Quantitative Data Summary

The performance of different analytical methods for this compound quantification is summarized below. The data is extracted from various studies and presented for comparative purposes.

Table 1: Comparison of Linearity and Correlation Coefficient

"Virtual" Laboratory (Reference)Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
Study 1[1][2]RP-HPLC45 - 1200.999
Study 2[3][4]RP-HPLC12 - 280.999
Study 3[5]RP-UPLC10 - 750.999
Study 4[6]HPLC10% to 250% of target concentration> 0.9999
Study 5[7]Spectrophotometry (DRSZ)0.5 - 13.0Not specified
Study 6[8]RP-HPLC0.05 - 0.15 mg/mlNot specified

Table 2: Comparison of Accuracy (Recovery)

"Virtual" Laboratory (Reference)Analytical MethodSpike LevelsMean Recovery (%)
Study 1[1]RP-HPLC80%, 100%, 120%Not specified, but within range
Study 2[3][4]RP-HPLCNot specified99.0% - 101.0%
Study 3[5]RP-UPLCMultiple concentrations> 100%
Study 4[6]HPLC80%, 100%, 120%97.2% - 100.8%
Study 5[9]LC-MS/MS50 ng/mLWithin 70% - 130%
Study 6[8]RP-HPLC80%, 100%, 120%Not specified

Table 3: Comparison of Precision (%RSD)

"Virtual" Laboratory (Reference)Analytical MethodPrecision Type%RSD
Study 1[1]RP-HPLCRepeatability & Ruggedness< 2.0%
Study 2[3][4]RP-HPLCRepeatability, Inter-day, Intra-day< 2%
Study 3[5]RP-UPLCRepeatability0.44% - 0.86%
Study 4[6]HPLCNot specified0.16% - 1.34%
Study 5[9]LC-MS/MSReproducibility (6 replicates)< 15%

Table 4: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)

"Virtual" Laboratory (Reference)Analytical MethodLOD (µg/mL)LOQ (µg/mL)
Study 1[3][4]RP-HPLC2.120.03
Study 2[5]RP-UPLC515
Study 3[7]Spectrophotometry1.38 mg/LNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - (Based on Study 1, 2, 3, 6)[1][3][4][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[3][4]

  • Mobile Phase: A mixture of methanol (B129727) and water is frequently used.[3][4][8] For instance, a ratio of 90:10 (v/v) methanol to water can be effective.[3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min or 1.2 mL/min.[1][3][4]

  • Detection: UV detection is performed at a wavelength around 300-330 nm.[1][3][4][8]

  • Standard Preparation: Stock solutions of this compound are prepared in a suitable solvent like methanol. Calibration standards are prepared by diluting the stock solution to different concentrations.

  • Sample Preparation: Sunscreen samples are accurately weighed and dissolved in the mobile phase or a suitable solvent, followed by sonication and filtration to remove any undissolved excipients.

  • Validation Parameters:

    • Linearity: Assessed by plotting the peak area against the concentration of the standard solutions and calculating the correlation coefficient.

    • Accuracy: Determined by the recovery method, where a known amount of standard is added to a sample at different concentration levels (e.g., 80%, 100%, and 120%).[1]

    • Precision: Evaluated by analyzing multiple preparations of the same sample (repeatability) and by different analysts on different days (intermediate precision or ruggedness).[1]

2. Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) - (Based on Study 3)[5]

  • Instrumentation: A UPLC system with a suitable detector.

  • Column: ACQUITY UPLC@BEH-C18 column.[5]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid and acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Detection: Monitored at a wavelength of 279 nm.[5]

  • Validation: The method was validated according to ICH guidelines for linearity, precision, and accuracy.[5]

Visualizations

Inter-Laboratory Validation Workflow

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Analytical Method & Validation Protocol B Select Participating Laboratories A->B C Prepare & Distribute Standardized Samples & Reagents B->C D Lab 1: Method Implementation & Data Collection C->D E Lab 2: Method Implementation & Data Collection C->E F Lab n: Method Implementation & Data Collection C->F G Centralized Data Collection & Preliminary Review D->G E->G F->G H Statistical Analysis (e.g., ANOVA, Cochran's Test) G->H I Evaluation of Reproducibility & Robustness H->I J Final Validation Report I->J

Caption: A flowchart illustrating the typical stages of an inter-laboratory validation study.

Logical Relationship of Validation Parameters

G cluster_method Quantitative Assay Validation Accuracy Accuracy (Closeness to true value) Range Range (Acceptable precision & accuracy) Accuracy->Range Precision Precision (Agreement between measurements) Precision->Range LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Specificity Specificity (Analyte detection in presence of others) Specificity->Accuracy Linearity Linearity (Proportionality to concentration) Linearity->Range Robustness Robustness (Unaffected by small variations) Range->Robustness

Caption: Key parameters and their interdependencies in analytical method validation.

References

The Chemical Tide: A Comparative Analysis of the Environmental Impact of Octinoxate and Mineral-Based Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the ecotoxicological profiles of common UV filters reveals significant differences in their environmental persistence, biological interactions, and overall impact on aquatic ecosystems. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the organic UV filter octinoxate (B1216657) and the inorganic mineral sunscreens, zinc oxide (ZnO) and titanium dioxide (TiO₂), supported by quantitative data and detailed experimental methodologies.

The widespread use of sunscreens has led to the continuous introduction of their active ingredients into the aquatic environment, raising concerns about their potential ecological consequences. This comparative guide synthesizes the current scientific understanding of the environmental impact of one of the most common organic UV filters, this compound, against the increasingly popular mineral alternatives, zinc oxide and titanium dioxide.

Executive Summary of Environmental Impacts

This compound, a chemical UV filter, has been linked to significant adverse effects on marine life, most notably coral reefs. Its lipophilic nature contributes to its persistence in the environment and bioaccumulation in aquatic organisms. In contrast, mineral sunscreens, composed of zinc oxide and titanium dioxide nanoparticles, present a different set of environmental challenges. While generally considered more "reef-safe" than some organic filters, their environmental impact is highly dependent on their physicochemical properties, including particle size, crystal structure, and surface coatings. The primary toxicity mechanisms for these nanoparticles involve the generation of reactive oxygen species (ROS) and, in the case of zinc oxide, the release of toxic zinc ions.

Quantitative Ecotoxicity and Environmental Fate

The following tables summarize key quantitative data on the toxicity, bioaccumulation, and degradation of this compound, zinc oxide, and titanium dioxide in aquatic environments.

Table 1: Acute and Chronic Toxicity Data (LC50/EC50)

SubstanceOrganismEndpointConcentration (µg/L)Exposure DurationReference
This compound Acropora spp. (Coral)Bleaching1096 hours[1]
Daphnia magna (Crustacean)Immobilization (EC50)>10048 hours[2]
Pseudokirchneriella subcapitata (Algae)Growth Inhibition (EC50)>10072 hours[2]
Zinc Oxide (ZnO) Nanoparticles Acropora cervicornis (Coral)Mortality (LC50)>190.748 hours[3]
Daphnia magna (Crustacean)Immobilization (LC50)760 - 132048 hours[4]
Thalassiosira pseudonana (Marine Diatom)Growth InhibitionNot specified, toxicity attributed to Zn²⁺ release-[5]
Titanium Dioxide (TiO₂) Nanoparticles Acropora cervicornis (Coral)No significant mortality-48 hours[3]
Daphnia magna (Crustacean)Immobilization (EC50)>100,00048 hours[2]
Prochlorococcus (Marine Cyanobacterium)Growth Inhibition1,000 - 100,00072 hours[6]

Table 2: Bioaccumulation and Degradation

SubstanceParameterValueOrganism/MatrixCommentsReference
This compound Bioconcentration Factor (BCF)--Log Kow > 6 suggests high bioaccumulation potential[7]
PhotodegradationReadily degrades in sunlightSeawaterCan form more toxic byproducts.[8]
Zinc Oxide (ZnO) Nanoparticles BioaccumulationAccumulates in gills, liver, intestineOreochromis niloticus (Tilapia)Accumulation is size-dependent (smaller particles accumulate more).[9]
Environmental FateDissolution to Zn²⁺, aggregation, and sedimentationSeawaterDissolution is a key factor in toxicity and is influenced by pH and organic matter.[5][10][11]
Titanium Dioxide (TiO₂) Nanoparticles Bioconcentration Factor (BCF)595.4 - 675.5Cyprinus carpio (Carp)Accumulates in viscera and gills.[12]
Environmental FateAggregation and sedimentationAquatic environmentsGenerally stable, but can be influenced by environmental factors.[13][14]

Experimental Protocols

A summary of standardized and widely accepted experimental protocols for assessing the environmental impact of sunscreen ingredients is provided below. These protocols are essential for generating reliable and comparable data.

Acute Toxicity Testing for Aquatic Invertebrates (OECD 202)

This guideline details a method for determining the acute immobilization of Daphnia sp. as a measure of toxicity.[5][14][15][16][17]

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Procedure:

    • Prepare a series of at least five concentrations of the test substance in a suitable medium.

    • Expose groups of daphnids (e.g., 20 individuals per concentration, divided into four replicates) to each concentration for 48 hours.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • A control group (without the test substance) is run in parallel.

  • Endpoint: The primary endpoint is the 48-hour EC50, the concentration that causes immobilization in 50% of the daphnids.

Acute Toxicity Testing for Fish (OECD 203)

This guideline outlines a method to determine the acute lethal toxicity of substances to fish.[6][18][19][20][21]

  • Test Organism: Various fish species can be used, such as Zebrafish (Danio rerio).

  • Procedure:

    • Expose fish to at least five concentrations of the test substance in a geometric series for 96 hours.

    • Use a minimum of seven fish per concentration.

    • Record mortalities at 24, 48, 72, and 96 hours.

    • A control group is maintained under the same conditions without the test substance.

  • Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish.

Coral Toxicity Testing: Sublethal Endpoints

While standardized OECD guidelines for coral toxicity are still in development, the following protocol is based on current research practices for assessing sublethal effects.[15][22][23][24][25][26]

  • Test Organism: Coral fragments (e.g., Acropora spp., Montipora digitata) or larval stages.

  • Procedure for Coral Fragment Bleaching Assay:

    • Acclimate coral fragments to laboratory conditions.

    • Expose fragments to a range of test substance concentrations in a semi-static or flow-through system for a defined period (e.g., 96 hours).

    • Monitor for signs of bleaching, which can be quantified through visual assessment, measurement of symbiotic algae (zooxanthellae) density, or chlorophyll (B73375) content.

    • Measure the maximum quantum yield of photosystem II (Fv/Fm) using pulse amplitude modulation (PAM) fluorometry as an indicator of photosynthetic health.

  • Procedure for Coral Larval Development Assay:

    • Collect coral gametes and facilitate fertilization in the laboratory.

    • Expose developing embryos to various concentrations of the test substance.

    • Monitor larval development, survival, and settlement rates over a period of hours to days.

  • Endpoints: EC50 for bleaching, inhibition of photosynthesis, or developmental abnormalities; LC50 for larval survival.

G cluster_workflow Experimental Workflow: Coral Toxicity Assessment A Coral Fragment/Larvae Collection & Acclimation B Preparation of Test Concentrations (this compound, ZnO, TiO2) A->B Introduce to test system C Exposure Period (e.g., 48-96 hours) B->C Static or flow-through D Endpoint Assessment C->D Data collection E Mortality (LC50) D->E F Bleaching (EC50) D->F G Photosynthetic Efficiency (Fv/Fm) D->G H Larval Development & Settlement D->H

Caption: Workflow for assessing sunscreen toxicity to coral.

Mechanisms of Toxicity: Signaling Pathways

The toxic effects of this compound and mineral sunscreens are mediated by distinct molecular signaling pathways.

This compound: Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the thyroid hormone axis.[16][18][19][27][28] This disruption can have cascading effects on the growth, development, and metabolism of aquatic organisms.

The binding of this compound to thyroid hormone receptors or transport proteins can alter the expression of thyroid-responsive genes, leading to an imbalance in thyroid hormone levels.[16][27]

G cluster_HPT Hypothalamus-Pituitary-Thyroid (HPT) Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) TH_Receptors Thyroid Hormone Receptors/Transport Proteins Thyroid->TH_Receptors Normal TH binding This compound This compound This compound->TH_Receptors Binds/Interferes Gene_Expression Altered Gene Expression TH_Receptors->Gene_Expression Disrupts signaling Hormone_Imbalance Thyroid Hormone Imbalance Gene_Expression->Hormone_Imbalance Hormone_Imbalance->Hypothalamus Feedback disruption Hormone_Imbalance->Pituitary Feedback disruption Adverse_Effects Adverse Developmental & Metabolic Effects Hormone_Imbalance->Adverse_Effects

Caption: this compound-induced thyroid hormone disruption pathway.

Mineral Sunscreens (ZnO and TiO₂ Nanoparticles): Oxidative Stress and Apoptosis

The primary mechanism of toxicity for both zinc oxide and titanium dioxide nanoparticles is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[12] This oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering programmed cell death (apoptosis).

For ZnO nanoparticles, the dissolution and release of zinc ions (Zn²⁺) also contribute significantly to their toxicity.

G cluster_ROS Oxidative Stress & Apoptosis Pathway NP ZnO or TiO2 Nanoparticles ROS Reactive Oxygen Species (ROS) Generation NP->ROS e.g., Fenton-like reactions Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage JNK_p38 MAPK Activation (JNK, p38) Oxidative_Stress->JNK_p38 Mitochondria Mitochondrial Dysfunction Cellular_Damage->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis JNK_p38->Apoptosis

References

Navigating Octinoxate Toxicity: A Comparative Guide to In Silico and Experimental Validation Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico models and established experimental methods for predicting the toxicity of octinoxate (B1216657), a common UV filter. We delve into the available data, detail experimental protocols, and visualize key workflows to offer a comprehensive overview for safety and risk assessment.

The evaluation of chemical toxicity is a critical component of product safety and regulatory compliance. For this compound (also known as Ethylhexyl Methoxycinnamate), a widely used ingredient in sunscreens and other personal care products, concerns have been raised regarding its potential endocrine-disrupting properties and other toxicological effects. While traditional animal testing has been the cornerstone of toxicity assessment, the push for alternative methods has led to the development and use of in silico (computer-based) models. This guide provides a comparative analysis of these computational approaches against established experimental validation methods for predicting this compound toxicity.

Experimental Validation: The Ground Truth

Experimental assays remain the benchmark for assessing the biological effects of chemical compounds. For this compound, a significant body of in vitro data is available through large-scale screening programs like the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast™).

A key study analyzing the ToxCast/Tox21 database evaluated six common organic UV filters, including this compound, for endocrine activity. The findings from this extensive high-throughput screening revealed that this compound did not exhibit activity in a range of endocrine-related assays, including those for estrogen receptor (ER), androgen receptor (AR), thyroid receptor, and steroidogenesis activity.[1][2] This provides strong experimental evidence suggesting a low potential for endocrine disruption at the concentrations tested.

In addition to high-throughput screening, some studies have investigated the potential for this compound to act as a thyroid hormone disruptor in in vivo and in vitro models, with some evidence suggesting a potential for disruption, particularly in aquatic species.[3][4]

Quantitative Experimental Data on this compound Toxicity

The following table summarizes key experimental findings for this compound from the ToxCast/Tox21 database analysis.

Toxicity EndpointAssay SystemResultCitation
Endocrine Activity (ER, AR, Thyroid, Steroidogenesis)High-Throughput In Vitro Assays (ToxCast/Tox21)No activity detected[1][2]
Thyroid Hormone RegulationIn vivo (Rainbow Trout)Potential for disruption at high doses[3]
Thyroid Endocrine DisruptionIn vivo (Zebrafish Larvae)Indication of effects on the HPT axis[4]

In Silico Models: Predictive Alternatives

In silico toxicology models offer a rapid and cost-effective means of predicting the potential toxicity of chemicals based on their structure and physicochemical properties. These models are broadly categorized into Quantitative Structure-Activity Relationship (QSAR) models and machine learning-based approaches.

1. QSAR Models: The Established Approach

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. Several freely available and commercial QSAR platforms can be used to predict a range of toxicological endpoints.

  • VEGA (Virtual Evaluation of Chemical Toxicity): This platform provides a collection of QSAR models for various endpoints, including mutagenicity, carcinogenicity, skin sensitization, and endocrine disruption. For endocrine activity, VEGA includes models for Estrogen Receptor (ER) binding and other molecular initiating events.[5][6][7]

  • CAESAR (Computer Assisted Evaluation of industrial chemical Substances According to Regulations): Developed to support the European REACH regulation, CAESAR provides models for endpoints such as developmental toxicity.[8][9]

2. Machine Learning Models: The Evolving Frontier

Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding toxicity data (like that from ToxCast) to build predictive models. These models can learn complex patterns and relationships that may not be captured by traditional QSAR approaches. Various machine learning techniques, such as Random Forest and Support Vector Machines, have been successfully applied to toxicity prediction.[10][11][12]

Comparative Overview of In Silico and Experimental Approaches
ApproachMethodologyKey StrengthsKey Limitations
Experimental (In Vitro / In Vivo) Direct biological measurement of cellular or organismal response.Provides direct evidence of biological activity; Considered the "ground truth" for validation.Can be time-consuming, expensive, and may involve animal testing (for in vivo).
In Silico (QSAR) Mathematical models based on chemical structure-activity relationships.Rapid, cost-effective, reduces animal testing.Predictive accuracy is dependent on the quality and applicability domain of the model; May not capture complex biological mechanisms.
In Silico (Machine Learning) Algorithms trained on large datasets to recognize patterns associated with toxicity.Can model complex, non-linear relationships; Can leverage vast amounts of existing data.Requires large, high-quality training datasets; Models can be "black boxes," making mechanistic interpretation difficult.

Experimental Protocols for Key Toxicity Endpoints

To understand the basis of the experimental data, it is crucial to be familiar with the standardized protocols used for toxicity testing.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

This in vitro assay is used to identify substances that may interfere with the production of steroid hormones (steroidogenesis), a key concern for endocrine disruptors.

  • Principle: The human H295R cell line is used as it expresses the genes encoding the key enzymes involved in the steroidogenic pathway. Cells are exposed to the test chemical for 48 hours.

  • Procedure:

    • H295R cells are cultured in multi-well plates.

    • Cells are exposed to a range of concentrations of the test substance.

    • After the exposure period, the culture medium is collected, and the concentrations of testosterone (B1683101) and 17β-estradiol are measured using methods like ELISA or LC-MS/MS.

    • Cell viability is also assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Interpretation: A significant increase or decrease in hormone production compared to the control is indicative of a potential to disrupt steroidogenesis.

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, which can be an indicator of its carcinogenic potential.

  • Principle: The test uses strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize a specific amino acid (e.g., histidine). These bacteria cannot grow on a medium lacking this amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • The treated bacteria are plated on a minimal agar (B569324) medium that lacks the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

  • Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[13]

Visualizing the Validation Workflow and Signaling Pathways

To further clarify the relationships between these methods and the biological processes involved, the following diagrams are provided.

Validation_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation QSAR QSAR Models (e.g., VEGA, CAESAR) Prediction Toxicity Prediction for this compound QSAR->Prediction ML Machine Learning Models ML->Prediction InVitro In Vitro Assays (e.g., H295R, Ames Test) Data Experimental Data InVitro->Data InVivo In Vivo Studies (e.g., Zebrafish) InVivo->Data Comparison Comparative Analysis Prediction->Comparison Data->Comparison

Workflow for validating in silico toxicity predictions.

Endocrine_Disruption_Pathway cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) This compound This compound (Potential Disruptor) This compound->Enzyme Potential Inhibition/ Induction

Simplified steroidogenesis pathway potentially affected by endocrine disruptors.

Conclusion and Future Directions

The analysis of available data indicates that for endocrine disruption, robust in vitro evidence from the ToxCast program suggests that this compound has a low potential for activity. While some in vivo studies in aquatic species point towards potential thyroid disruption, the direct relevance to human health requires further investigation.

A significant gap in the current literature is the lack of direct, published validation studies that compare the predictions of specific in silico models for this compound with dedicated experimental results. While in silico tools like VEGA and CAESAR, as well as machine learning models, provide valuable platforms for initial toxicity screening, their predictive performance for this compound's specific endpoints has not been rigorously and publicly validated against experimental data in a head-to-head comparison.

For researchers and drug development professionals, the following recommendations are proposed:

  • Utilize a Weight-of-Evidence Approach: Combine the predictions from multiple in silico models with the existing experimental data to make a more informed assessment of this compound's potential toxicity.

  • Acknowledge Model Limitations: When using in silico models, it is crucial to consider their applicability domain and the reliability of the prediction for a chemical with the specific structure of this compound.

  • Prioritize Further Research: There is a need for studies that directly compare the predictions of various in silico models for this compound with robust experimental validation to build greater confidence in these alternative methods for this specific compound.

By integrating the strengths of both experimental and computational approaches, the scientific community can move towards a more efficient and comprehensive framework for assessing the safety of this compound and other chemical ingredients.

References

Safety Operating Guide

Proper Disposal of Octinoxate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of octinoxate (B1216657), ensuring the protection of both laboratory personnel and the environment.

This compound, a common ingredient in sunscreens and other personal care products, requires careful management and disposal within a laboratory setting due to its potential environmental impact. As a compound known to harm marine ecosystems, particularly coral reefs, its proper disposal is a critical aspect of responsible laboratory practice.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in a safe, efficient, and compliant manner.

Understanding the Hazard Profile

Before handling this compound, it is crucial to be familiar with its hazard profile. The following table summarizes key safety information.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed or in contact with skin.Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields.
Skin Irritation May cause mild skin irritation upon prolonged or repeated contact.Chemical-resistant gloves, lab coat.
Eye Irritation May cause eye irritation.Safety glasses with side shields or goggles.
Environmental Hazard Harmful to aquatic life with long-lasting effects.Not applicable for personal protection, but crucial for disposal considerations.

Note: This table is a summary. Always refer to the specific Safety Data Sheet (SDS) for the this compound product you are using for complete and detailed information.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a systematic approach from the point of generation to final removal from the facility. The following steps outline the recommended procedure for laboratory personnel.

Waste Identification and Segregation

Properly identifying and segregating chemical waste at the source is the first and most critical step.

  • Waste Characterization: All this compound-containing waste must be classified as chemical waste. This includes:

    • Unused or expired this compound.

    • Solutions and mixtures containing this compound.

    • Contaminated labware (e.g., beakers, pipettes, gloves, and weighing papers).

    • Spill cleanup materials.

  • Segregation: this compound waste should be segregated from other waste streams to prevent accidental reactions and to ensure proper disposal.

    • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) and lab supplies, in a designated, properly labeled, and sealed container.

    • Liquid Waste: Collect liquid this compound waste in a separate, compatible, and clearly labeled container. Do not mix with other incompatible chemical wastes.

Containerization and Labeling

The use of appropriate containers and clear labeling is essential for safety and regulatory compliance.

  • Container Selection:

    • Use containers that are compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound" or "Octyl methoxycinnamate") and a clear description of the contents (e.g., "this compound in ethanol (B145695) solution," "this compound-contaminated gloves").

    • Indicate the date when waste was first added to the container.

Accumulation and Storage

Designated storage areas for hazardous waste are a regulatory requirement and a key safety measure.

  • Satellite Accumulation Area (SAA): Store this compound waste in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions:

    • Keep waste containers securely closed except when adding waste.

    • Store containers in a well-ventilated area, away from direct sunlight and sources of ignition.

    • Ensure secondary containment (such as a spill tray) is in place to contain any potential leaks.

Disposal and Removal

The final step is the safe and compliant removal of the waste from the laboratory.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any chemical waste be disposed of down the sanitary sewer.[3][4] This is to prevent environmental contamination and potential damage to the wastewater treatment system.

  • Incineration: While incineration is a common method for destroying organic chemical waste, the decision to incinerate must be made by the licensed waste disposal facility in accordance with local, state, and federal regulations.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a laboratory setting.

OctinoxateDisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa container_full Container Full or Time Limit Reached? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes end Waste Removed by Licensed Contractor contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Octinoxate in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, particularly in its neat or powdered form, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE, categorized by the level of protection for different laboratory operations.

PPE CategoryEquipment SpecificationRecommended Usage
Hand Protection Nitrile or Neoprene GlovesAlways wear when there is a risk of skin contact. For prolonged handling or in case of a spill, double gloving is recommended. Nitrile gloves offer good resistance to a variety of organic compounds.[1]
Eye Protection Safety Glasses with Side Shields or GogglesMandatory for all procedures involving this compound to protect against splashes or airborne particles.
Respiratory Protection NIOSH-approved Half-face RespiratorRequired when handling neat this compound, especially when weighing or transferring powder, or when there is a potential for aerosol generation. Use an organic vapor/acid gas cartridge with a dust/mist filter.[2]
Body Protection Laboratory CoatTo be worn at all times in the laboratory to protect skin and clothing from contamination.

Operational Plan for Safe Handling

A systematic workflow is crucial for safely handling this compound. The following diagram and procedural steps outline the recommended process from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_sds->prep_area handle_weigh Weigh/Transfer this compound (Use Respirator for Powder) prep_area->handle_weigh handle_solution Prepare Solution (Avoid Splashing) handle_weigh->handle_solution cleanup_decon Decontaminate Work Surfaces (e.g., with Alcohol) handle_solution->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_waste Segregate and Label Chemical Waste cleanup_ppe->cleanup_waste

Caption: Workflow for Safe Handling of this compound.
Procedural Steps:

  • Preparation :

    • Before beginning any work, ensure you are wearing the appropriate PPE as specified in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Prepare your designated work area. For handling powders or volatile solutions, a certified chemical fume hood is mandatory.

  • Handling :

    • When weighing or transferring powdered this compound, do so within the fume hood and wear a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[2]

    • If preparing a solution, add this compound to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After handling, decontaminate all work surfaces. An effective method is to wipe down surfaces with alcohol, followed by a soap and water solution.[2]

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:
  • Solid Waste : Place any solid this compound waste, contaminated weigh boats, and paper towels into a clearly labeled "Hazardous Solid Waste" container.

  • Liquid Waste : Dispose of all solutions containing this compound into a designated "Hazardous Organic Liquid Waste" container.[4]

    • Important : Do not mix organic solvent wastes with other waste streams, especially strong acids or oxidizers.[5]

  • Contaminated Sharps : Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.[6]

  • Empty Containers : The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[5][7]

Disposal Procedure:
  • Ensure all waste containers are made of a material compatible with organic solvents and are kept tightly sealed when not in use.[7]

  • Label all waste containers clearly with "Hazardous Waste" and list the chemical constituents, including "this compound."

  • Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's environmental health and safety (EHS) department.

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.[7] Never dispose of this compound down the drain.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octinoxate
Reactant of Route 2
Reactant of Route 2
Octinoxate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.